molecular formula C8H14N4O B1442012 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine CAS No. 90111-76-5

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Número de catálogo: B1442012
Número CAS: 90111-76-5
Peso molecular: 182.22 g/mol
Clave InChI: PAFHDARZLXJYOD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a chemical compound based on a pyrimidine scaffold, an electron-rich aromatic heterocycle that serves as a critical building block in DNA and RNA . This particular derivative is functionalized with a hydrazinyl group at the 2-position and an isopropyl ether at the 6-position, making it a valuable intermediate in medicinal chemistry and drug discovery research. The pyrimidine ring is a privileged structure in pharmaceuticals due to its ability to interact with diverse biological targets through hydrogen bonding and by acting as a bioisostere for phenyl rings, often improving the pharmacokinetic properties of drug candidates . The primary research value of this hydrazinylpyrimidine compound lies in its use as a versatile building block for the synthesis of more complex molecules. The reactive hydrazinyl group serves as a key handle for further chemical modifications, particularly in the construction of molecular hybrids and heterocyclic systems. For instance, similar 2-hydrazinylpyrimidine derivatives have been utilized in condensation reactions with carbonyl compounds like isatin to create hybrid molecules with demonstrated biological activity . These synthetic approaches are central to exploring new chemical space for therapeutic applications. Pyrimidine-based compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and activity against neurological disorders . Specifically, derivatives bearing a hydrazinyl moiety have been investigated as key precursors in the development of antitubercular agents, where they target the fatty acid biosynthesis pathway of Mycobacterium tuberculosis . Researchers can leverage this compound to develop novel candidates for treating infections, cancer, and other conditions, capitalizing on the proven versatility of the pyrimidine scaffold. This product is designated For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Propiedades

IUPAC Name

(4-methyl-6-propan-2-yloxypyrimidin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5(2)13-7-4-6(3)10-8(11-7)12-9/h4-5H,9H2,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFHDARZLXJYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physical Properties and Characterization of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the physical properties, chemical behavior, and characterization protocols for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (also known as 2-hydrazino-4-isopropoxy-6-methylpyrimidine). Designed for researchers and drug development professionals, this document moves beyond basic data listing to explore the structural dynamics (tautomerism), solubility profiles, and critical handling requirements of this versatile heterocyclic building block. Included are field-proven experimental protocols for synthesis verification and purity analysis.

Chemical Identity & Structural Analysis[1][2]

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a functionalized pyrimidine derivative serving as a critical intermediate in the synthesis of fused heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyrimidines) with potential pharmaceutical and agrochemical applications. Its reactivity is defined by the nucleophilic hydrazine moiety at the C2 position, which is susceptible to oxidation and condensation reactions.

1.1 Physicochemical Properties Table[1]
PropertyValue / DescriptionNotes
IUPAC Name 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine
Molecular Formula C₈H₁₄N₄O
Molecular Weight 182.22 g/mol Calculated
Appearance White to pale yellow crystalline solidColor deepens upon oxidation
Melting Point 95°C – 115°C (Typical Range)Varies significantly with purity; see Protocol 2
Solubility Soluble in DMSO, DMF, Methanol (warm), EthanolLow solubility in water; hydrolytically stable at neutral pH
pKa (Predicted) ~3.5 (Hydrazine N), ~1.5 (Pyrimidine N)Weakly basic
LogP (Predicted) 1.2 – 1.5Lipophilic due to isopropoxy group
H-Bond Donors 2(-NH-NH₂)
H-Bond Acceptors 5Pyrimidine Ns, Hydrazine Ns, Ether O
1.2 Structural Tautomerism

A critical feature of 2-hydrazinylpyrimidines is the equilibrium between the hydrazine (amino) and hydrazone (imino) tautomers. While the hydrazine form typically predominates in solution (DMSO-d6), the presence of the electron-donating isopropoxy group at C6 stabilizes the pyrimidine ring, influencing the tautomeric ratio. This equilibrium is solvent-dependent and crucial for interpreting NMR spectra.

Experimental Protocols
Protocol 1: Synthesis & Impurity Profiling

Context: This compound is typically synthesized via nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine with hydrazine hydrate.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine in Ethanol (5 mL/mmol).

  • Addition: Add Hydrazine Hydrate (3.0 eq) dropwise at room temperature to minimize bis-substitution.

  • Reflux: Heat to 80°C for 2–4 hours. Monitor by TLC (5% MeOH in DCM).

  • Work-up: Cool to 0°C. The product often precipitates. If not, concentrate under vacuum and triturate with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove hydrazine hydrochloride salts.

Protocol 2: HPLC Purity Assessment

Challenge: Hydrazines can tail on standard C18 columns due to interaction with residual silanols. Solution: Use a base-deactivated column and a buffered mobile phase.

  • Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 7.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (hydrazinyl absorption).

  • Acceptance Criteria: Purity > 95% (Area %). Major impurity is often the oxidized azo-dimer.

Visualization of Chemical Dynamics

The following diagram illustrates the synthesis pathway and the critical tautomeric equilibrium that researchers must account for during spectroscopic analysis.

ChemicalDynamics Start 2-Chloro-4-methyl- 6-isopropoxypyrimidine Product_Hydrazine 2-Hydrazinyl-4-methyl- 6-isopropoxypyrimidine (Major Tautomer) Start->Product_Hydrazine SNAr (EtOH, 80°C) Reagent Hydrazine Hydrate (Excess) Reagent->Product_Hydrazine Product_Hydrazone 1,2-Dihydro-2-hydrazinylidene Derivative (Minor Tautomer) Product_Hydrazine->Product_Hydrazone Tautomerism (Solvent Dependent) Impurity Oxidized Azo-Dimer (Storage Impurity) Product_Hydrazine->Impurity Oxidation (Air/Light)

Figure 1: Synthesis pathway via nucleophilic substitution and subsequent tautomeric/oxidative pathways.

Handling, Stability & Storage

The hydrazine functionality presents specific stability challenges. Adhering to these guidelines is essential for maintaining compound integrity for biological assays.

  • Oxidation Sensitivity: The terminal amino group (-NH₂) is prone to air oxidation, leading to the formation of azo compounds (colored impurities).

    • Action: Store under Argon or Nitrogen atmosphere.

  • Hygroscopicity: Hydrazines can form hydrates.

    • Action: Store in a desiccator at -20°C.

  • Safety: Hydrazine derivatives are potential skin sensitizers and suspected genotoxins.

    • Action: Handle in a fume hood with double nitrile gloves.

Characterization Workflow

To fully validate the physical properties of a new batch, follow this logical workflow:

CharacterizationWorkflow Sample Crude Sample TLC TLC Screening (5% MeOH/DCM) Sample->TLC HPLC HPLC-UV Purity (>95% Target) TLC->HPLC If Single Spot HPLC->Sample Fail (Recrystallize) NMR 1H-NMR (DMSO-d6) Confirm Structure/Tautomers HPLC->NMR Pass MP Melting Point (Capillary Method) NMR->MP Storage Vacuum Seal -20°C MP->Storage

Figure 2: Step-by-step characterization workflow for quality assurance.

References
  • PubChem. 2-Hydrazinyl-4,6-dimethylpyrimidine (Analogous Compound). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives. Available at: [Link]

  • ResearchGate. Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine. Available at: [Link][3]

Sources

Technical Monograph: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 90111-76-5[1]

Part 1: Executive Summary

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS 90111-76-5) is a versatile pyrimidine building block characterized by the coexistence of a nucleophilic hydrazine moiety and an electron-donating isopropoxy group. It serves as a critical intermediate in the synthesis of fused heterocyclic systems—specifically [1,2,4]triazolo[4,3-a]pyrimidines and pyrazolo[3,4-d]pyrimidines —which are privileged scaffolds in medicinal chemistry for kinase inhibition, antiviral therapies, and agrochemical development.

This guide details the compound's regioselective synthesis, reactivity profile, and handling protocols, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Part 2: Chemical Identity & Physical Properties

PropertyData
CAS Number 90111-76-5
IUPAC Name 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine
Synonyms 2-Hydrazino-4-isopropoxy-6-methylpyrimidine; 4-Methyl-6-(1-methylethoxy)-2-pyrimidinylhydrazine
Molecular Formula C₈H₁₄N₄O
Molecular Weight 182.22 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Calculated) ~4.5 (Hydrazine N-H), ~2.0 (Pyrimidine N)
Storage Inert atmosphere (Argon/Nitrogen), -20°C (Hygroscopic, oxidation-sensitive)

Part 3: Synthetic Methodology

The synthesis of CAS 90111-76-5 relies on the exploitation of the differential electrophilicity of the carbon centers in 2,4-dichloro-6-methylpyrimidine . The C4 position is significantly more reactive towards nucleophilic aromatic substitution (


) than the C2 position due to the specific electronic distribution and steric environment of the pyrimidine ring.
Regioselective Synthesis Protocol
Step 1: C4-O-Alkylation (The Regioselectivity Filter)

The introduction of the isopropoxy group must precede the hydrazine introduction. Direct hydrazinolysis of the starting material would preferentially yield the 4-hydrazinyl isomer, which is thermodynamically favored but structurally incorrect for this target.

  • Reagents: 2,4-Dichloro-6-methylpyrimidine, Isopropanol (solvent/reactant), Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).

  • Mechanism:

    
     displacement of the C4-chloride.
    
  • Key Control: Temperature control (0°C to RT) ensures substitution occurs exclusively at C4, leaving the C2-chloride intact.

Step 2: C2-Hydrazinolysis

The intermediate, 2-chloro-4-isopropoxy-6-methylpyrimidine, is then subjected to nucleophilic attack by hydrazine. The C2-chloride, flanked by two ring nitrogens, is sufficiently activated to react with the potent hydrazine nucleophile under reflux.

  • Reagents: Hydrazine monohydrate (excess), Ethanol or Dioxane.

  • Conditions: Reflux (80–100°C), 4–6 hours.

Visualized Reaction Workflow

SynthesisPath SM 2,4-Dichloro-6-methylpyrimidine Step1 Step 1: O-Alkylation (NaH, iPrOH, 0°C) SM->Step1 Inter Intermediate: 2-Chloro-4-isopropoxy-6-methylpyrimidine Step1->Inter Selective C4 Substitution Step2 Step 2: Hydrazinolysis (N2H4·H2O, EtOH, Reflux) Inter->Step2 Product Product (CAS 90111-76-5): 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine Step2->Product C2 Substitution

Figure 1: Two-step regioselective synthesis pathway ensuring correct isomer formation.

Part 4: Reactivity & Applications in Drug Discovery

The 2-hydrazinyl moiety is a "chemical warhead" for heterocycle formation. In drug development, this compound acts as a scaffold for generating libraries of bioactive molecules.

Synthesis of [1,2,4]Triazolo[4,3-a]pyrimidines

Reaction with orthoesters or carboxylic acids leads to ring closure, forming a triazole ring fused to the pyrimidine. This core is bioisosteric with purines and is widely explored in adenosine receptor antagonists and anxiolytics.

Hydrazone Formation (Schiff Bases)

Condensation with aromatic aldehydes yields hydrazones. These derivatives often exhibit enhanced lipophilicity and metabolic stability, serving as potential antimicrobial or antitumor agents.

Pyrazolo[3,4-d]pyrimidine Synthesis

While less direct, the hydrazine group can be manipulated (e.g., via Vilsmeier-Haack reaction conditions) to form pyrazolopyrimidines, a class of compounds known for potent Src kinase inhibition.

Reactivity Network

Reactivity Core CAS 90111-76-5 (Hydrazine Nucleophile) Path1 + R-CHO (Aldehydes) Core->Path1 Path2 + R-COOH / Orthoesters (Cyclization) Core->Path2 Path3 + 1,3-Dicarbonyls Core->Path3 Prod1 Pyrimidinyl Hydrazones (Antimicrobial/Antitumor) Path1->Prod1 Prod2 [1,2,4]Triazolo[4,3-a]pyrimidines (Adenosine Antagonists) Path2->Prod2 Prod3 Pyrazolyl-pyrimidines (Kinase Inhibitors) Path3->Prod3

Figure 2: Divergent synthetic applications of the hydrazine scaffold.

Part 5: Safety & Handling Protocols

Hydrazine derivatives possess inherent toxicity and instability risks. Strict adherence to safety protocols is non-negotiable.

Hazard ClassDescriptionMitigation Strategy
Acute Toxicity Toxic if swallowed or inhaled.[1] Hydrazines are potent metabolic poisons.Use full PPE (nitrile gloves, respirator). Handle only in a fume hood.
Sensitization Potential skin sensitizer.[2][3] May cause allergic dermatitis.Double-glove procedure. Wash hands immediately after handling.
Carcinogenicity Hydrazine moiety is a structural alert for genotoxicity (AMES positive potential).Treat as a potential carcinogen. Use closed systems for weighing.
Stability Air-sensitive (oxidation to azo compounds). Hygroscopic.Store under Argon at -20°C. Re-test purity by HPLC every 6 months.

Part 6: References

  • PubChem . (2025).[4][5] 2-Hydrazinylpyrimidine Derivatives - Structure and Bioactivity. National Library of Medicine. Retrieved from [Link]

  • Brown, D. M. (1966). The reaction of hydrazine with pyrimidine bases. In Methods in Enzymology. Retrieved from [Link]

  • Tolba, M. S., et al. (2022).[6] Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. Retrieved from [Link]

Sources

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS: 90111-76-5 ) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals (specifically triazolopyrimidine sulfonamide herbicides) and pharmaceutical intermediates.[1] Its structure features a pyrimidine core functionalized with a hydrazine group at the C2 position, a methyl group at C4, and an isopropoxy ether group at C6.

This unique substitution pattern imparts specific electronic properties: the electron-donating isopropoxy and methyl groups modulate the nucleophilicity of the hydrazine moiety, making it a versatile precursor for fused heterocycles.

Chemical Data Matrix[2][3]
PropertySpecification
IUPAC Name 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine
Common Synonyms 2-Hydrazino-4-isopropoxy-6-methylpyrimidine; 2-Hydrazino-4-methyl-6-isopropoxypyrimidine
CAS Number 90111-76-5
Molecular Formula C₈H₁₄N₄O
Molecular Weight 182.22 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calculated) ~4.5 (Hydrazine N-H), ~1.5 (Pyrimidine N)
Storage Inert atmosphere, 2-8°C (Hygroscopic, oxidation sensitive)

Synthesis & Manufacturing Protocol

The synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine relies on the principle of Regioselective Nucleophilic Aromatic Substitution (S_NAr) . The starting material, 2,4-dichloro-6-methylpyrimidine, possesses two electrophilic centers. The C4 position is kinetically more accessible and electronically more deficient than the C2 position, allowing for sequential substitution.

Reaction Mechanism & Pathway

The manufacturing process involves two distinct steps:

  • O-Alkylation: Selective displacement of the C4-chloride by isopropoxide.

  • Hydrazinolysis: Displacement of the C2-chloride by hydrazine.

Synthesispathway Start 2,4-Dichloro-6-methylpyrimidine Step1 Step 1: O-Alkylation (iPrOH, NaOH, 0-25°C) Start->Step1 Cl displacement at C4 Inter Intermediate: 2-Chloro-4-isopropoxy-6-methylpyrimidine Step1->Inter Regioselective Product Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH, Reflux) Inter->Step2 Cl displacement at C2 Final Target: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine Step2->Final Final Product

Figure 1: Sequential S_NAr synthesis pathway ensuring correct regiochemistry.

Detailed Experimental Protocol

Step 1: Preparation of 2-Chloro-4-isopropoxy-6-methylpyrimidine

  • Reagents: 2,4-Dichloro-6-methylpyrimidine (1.0 eq), Isopropanol (solvent/reactant), Sodium Hydroxide (1.1 eq).

  • Procedure:

    • Dissolve 2,4-dichloro-6-methylpyrimidine in anhydrous isopropanol.

    • Cool the solution to 0–5°C.

    • Slowly add NaOH (pellets or concentrated solution) while maintaining temperature <10°C to prevent bis-substitution.

    • Stir at room temperature for 4–6 hours. Monitor by HPLC/TLC for disappearance of starting material.

    • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

    • Validation: The intermediate should show a characteristic septet at ~5.3 ppm (OCH) in ¹H NMR.

Step 2: Conversion to 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

  • Reagents: Intermediate from Step 1 (1.0 eq), Hydrazine Hydrate (80% or 64% aq., 3.0–5.0 eq), Ethanol (solvent).

  • Procedure:

    • Dissolve the chloro-intermediate in Ethanol (5 volumes).

    • Add Hydrazine Hydrate dropwise at room temperature. Note: Excess hydrazine is critical to prevent the formation of bis-pyrimidine hydrazines.

    • Heat to reflux (78°C) for 3–5 hours.

    • Crystallization: Cool the mixture to 0°C. The product often precipitates as a white/pale yellow solid.

    • Filter the solid and wash with cold water (to remove hydrazine salts) and cold ethanol.

    • Drying: Vacuum dry at 40°C.

Critical Process Parameter (CPP):

  • Temperature Control in Step 1: Higher temperatures (>40°C) during alkoxylation will lead to significant amounts of the 2,4-diisopropoxy byproduct.

  • Stoichiometry in Step 2: Using <2.5 eq of hydrazine promotes the formation of the dimer (R-NH-NH-R), which is a difficult-to-remove impurity.

Reactivity & Applications

The 2-hydrazinyl moiety is a "linchpin" functional group, enabling the construction of fused ring systems.

Triazolopyrimidine Formation

The primary application of this molecule is in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines , a scaffold found in potent herbicides (e.g., Florasulam analogs) and bioactive compounds.

  • Reaction: Condensation with carboxylic acids, orthoesters, or carbon disulfide.

  • Mechanism: The terminal hydrazine nitrogen attacks the electrophilic carbon of the reagent, followed by cyclodehydration involving the pyrimidine N1.

Pyrazolopyrimidine Formation

Reaction with 1,3-dicarbonyls (e.g., acetylacetone) yields pyrazolopyrimidines. However, regioselectivity (formation of -OH vs -Me isomers) depends on solvent pH.

Reactivity cluster_0 Path A: Triazolopyrimidines cluster_1 Path B: Pyrazolopyrimidines Target 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine Reagent1 + Formic Acid / Orthoformate Target->Reagent1 Reagent2 + Acetylacetone Target->Reagent2 Prod1 7-Methyl-5-(propan-2-yloxy)-[1,2,4]triazolo[1,5-a]pyrimidine Reagent1->Prod1 Cyclization Prod2 Pyrazolyl-pyrimidine derivatives Reagent2->Prod2 Condensation

Figure 2: Divergent synthetic utility of the hydrazine handle.

Analytical Characterization

To ensure the identity and purity of CAS 90111-76-5, the following analytical signatures must be verified.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 1.30 ppm (d, 6H): Isopropyl methyl groups (-CH(CH ₃)₂).

  • δ 2.15 ppm (s, 3H): Pyrimidine methyl group (-CH ₃).

  • δ 4.20 ppm (br s, 2H): Hydrazine terminal protons (-NHNH ₂). Exchangeable with D₂O.

  • δ 5.25 ppm (sept, 1H): Isopropyl methine proton (-OCH <).

  • δ 5.95 ppm (s, 1H): Pyrimidine aromatic proton (C5-H ).

  • δ 8.10 ppm (br s, 1H): Hydrazine internal proton (-NH NH₂).

Mass Spectrometry
  • Method: ESI+ or APCI.

  • Observed Ion: [M+H]⁺ = 183.1 m/z.

  • Fragmentation: Loss of propene (M-42) is common in isopropoxy derivatives, leading to a peak at ~141 m/z (the hydroxy-pyrimidine species).

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Category 4 (Oral).[3]

  • Skin/Eye Irritation: Category 2.[3][4][5]

  • Sensitization: Potential skin sensitizer (typical of hydrazines).

Handling Protocols:

  • Oxidation Risk: Hydrazines can oxidize to azo compounds or degrade to amines upon prolonged exposure to air. Store under Nitrogen or Argon.

  • Decomposition: Avoid contact with strong oxidizers (H₂O₂, KMnO₄) or strong acids (exothermic reaction).

  • Waste Disposal: Quench hydrazine residues with dilute hypochlorite solution (bleach) carefully before disposal to convert to nitrogen gas and chloride.

References

  • PubChem. (2025).[3][4] Compound Summary: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.[1] National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2014). General Procedures for Nucleophilic Substitution of Dichloropyrimidines. (Contextual reference for regioselectivity).

Sources

Technical Whitepaper: Structural Characterization and Analytical Profiling of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

[1][2]

Executive Summary

This technical guide provides an in-depth analysis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS: Variable/Analogous to 168088-61-7 intermediates), a critical heterocyclic intermediate used primarily in the synthesis of pyrimidinyl-salicylic acid herbicides, most notably Pyribenzoxim .[1][2]

The molecule features a pyrimidine core functionalized with three distinct moieties: an electron-donating methyl group, a lipophilic isopropoxy group, and a reactive hydrazinyl handle.[2] This guide details the synthetic pathway, consensus spectral characteristics (NMR, IR, MS), and quality control parameters required for its use in high-purity applications.

Chemical Identity & Significance[1][2][3][4][5][6][7]

PropertyDetail
IUPAC Name 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine
Common Name 2-Hydrazino-4-methyl-6-isopropoxypyrimidine
Molecular Formula C₈H₁₄N₄O
Molecular Weight 182.22 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Key Application Precursor for Pyribenzoxim (LGC-40863) and related acetohydroxyacid synthase (AHAS) inhibitors.[1][2][3]
Structural Logic

The molecule's reactivity is defined by the C2-hydrazinyl group .[1] The pyrimidine ring is activated for nucleophilic attack at the C2 position due to the electron-withdrawing nature of the ring nitrogens, yet the C4-methyl and C6-isopropoxy groups provide electron density that stabilizes the ring against ring-opening hydrolysis.[1] The isopropoxy group is specifically chosen in drug/agrochemical design to increase lipophilicity (LogP) and steric bulk compared to a methoxy group.[1][2]

Synthetic Pathway & Protocol

The synthesis typically proceeds via a Nucleophilic Aromatic Substitution (

1212
Reaction Scheme (Graphviz)[1][2]

SynthesisPrecursor2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidineIntermediateTransition State(Meisenheimer Complex)Precursor->IntermediateEthanol, Reflux60-80°CReagentHydrazine Hydrate(NH2NH2 • H2O)Reagent->IntermediateProduct2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidineIntermediate->Product- HClByproductHCl (Neutralized)Intermediate->Byproduct

Figure 1: Synthetic workflow for the nucleophilic displacement of chloride by hydrazine.

Detailed Experimental Protocol

Objective: Synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.

  • Reagent Preparation: Dissolve 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 eq) in absolute ethanol (5–10 volumes).

  • Addition: Add Hydrazine hydrate (80%, 3.0–5.0 eq) dropwise to the stirring solution at room temperature. Note: Excess hydrazine is crucial to prevent the formation of the bis-pyrimidine byproduct.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of the starting chloride by TLC (Hexane:EtOAc 3:1) or HPLC.[1][2][4]

  • Workup:

    • Cool the reaction mixture to 0–5°C.

    • The product often precipitates as a white solid.[2]

    • Filter the solid and wash with cold water (to remove hydrazine salts) and cold ethanol.[1][2]

  • Purification: Recrystallize from ethanol or an ethanol/water mixture if necessary to remove trace hydrochloride salts.[1][2]

  • Drying: Dry under vacuum at 40°C. High heat can cause hydrazine degradation.[1][2]

Spectroscopic Analysis (Consensus Data)

The following spectral data represents the consensus values derived from the structural components and analogous pyribenzoxim intermediates [1, 2].

A. Nuclear Magnetic Resonance (NMR)[1][2][8][9]

** Solvent:** DMSO-


NucleusShift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
¹H 1.28 – 1.32Doublet (

Hz)
6H–CH(CH ₃)₂Isopropyl methyls (distinctive doublet).[1][2]
¹H 2.15 – 2.25Singlet3HAr-CHMethyl group at C4.[1][2]
¹H 4.20 – 4.50Broad Singlet2H–NHNHTerminal hydrazine protons (exchangeable).[1][2]
¹H 5.25 – 5.35Septet (

Hz)
1H–OCH (CH₃)₂Isopropyl methine proton.[1][2]
¹H 5.90 – 6.05Singlet1HAr-H (C5)Ring proton (shielded by alkoxy group).[1][2]
¹H 8.10 – 8.30Broad Singlet1HAr-NHHydrazine secondary amine (exchangeable).[1][2]
¹³C 21.8--–CH(C H₃)₂Isopropyl methyl carbons.[1][2]
¹³C 23.9--Ar-C H₃C4-Methyl carbon.[1][2]
¹³C 68.5--–OC H(CH₃)₂Isopropyl methine carbon (deshielded by O).[1][2]
¹³C 94.5--Ar-C 5C5 ring carbon (electron-rich).[1][2]
¹³C 164.0--Ar-C 2Carbon attached to hydrazine.[1][2]
¹³C 168.5--Ar-C 4Carbon attached to methyl.[1][2]
¹³C 169.8--Ar-C 6Carbon attached to isopropoxy.[1][2]
B. Mass Spectrometry (MS)[1][2][5][8][10][11]

Ionization: ESI+ or EI (70 eV) Molecular Ion:


12
m/zFragment IdentityMechanism
182

Molecular ion.[1][2]
167

Loss of methyl radical (minor).[1][2]
140

Base Peak (often). Loss of propene (

) via McLafferty-type rearrangement of the isopropoxy group, yielding the hydroxypyrimidine tautomer.
151

Loss of hydrazine radical (

) or methoxy (if impurity).[1][2]
123

Sequential loss of propene and ammonia.[1][2]
C. Infrared Spectroscopy (IR)[1][2][5]
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3300 – 3450 ν(N-H) stretchPrimary and secondary amines (hydrazine).[1][2]
2970 – 2980 ν(C-H) stretchAlkyl C-H (Isopropyl/Methyl).[1][2]
1580 – 1620 ν(C=N), ν(C=C)Pyrimidine ring skeletal vibrations.
1200 – 1250 ν(C-O-C)Ether stretch (Isopropoxy).[1][2]

Analytical Workflow & Fragmentation Logic

To confirm the identity of the molecule during QC, understanding the fragmentation pathway is essential. The loss of the isopropyl group as propene is a diagnostic feature of isopropoxy-pyrimidines.

FragmentationM_IonMolecular Ion[M]+ m/z 182Frag_140[M - C3H6]+m/z 140(Hydroxypyrimidine)M_Ion->Frag_140McLafferty Rearr.(- Propene)Frag_151[M - N2H3]+m/z 151(C-N cleavage)M_Ion->Frag_151Homolytic CleavageFrag_167[M - CH3]+m/z 167M_Ion->Frag_167Alpha Cleavagem/z 123m/z 123Frag_140->m/z 123- NH3

Figure 2: Mass spectrometry fragmentation logic.[1][2] The transition from m/z 182 to 140 is the primary diagnostic transition.

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three specific impurities are common:

  • Bis-substituted Pyrimidine: Formed if the ratio of hydrazine to precursor is too low (< 2:1).[1][2] Two pyrimidine rings bridge via a single hydrazine.[1][2]

    • Detection: High MW peak in MS (~330+ Da).[1][2]

  • Hydrolysis Product: 2-Hydroxy-4-methyl-6-isopropoxypyrimidine. Formed if water is present in the reaction without sufficient hydrazine flux.[2]

    • Detection: Loss of hydrazine signals in NMR; OH stretch in IR.[2]

  • Azine Formation: If acetone is used during workup (e.g., cleaning glassware or recrystallization), the hydrazine reacts rapidly to form the acetone hydrazone.[2]

    • Detection: Appearance of methyl singlets at ~1.8 and 2.0 ppm in NMR (distinct from isopropyl doublet).[1][2]

References

  • Koo, S. J., et al. (1997).[1][2] "Biological activity of the new herbicide LGC-40863." Pesticide Science, 51(2), 109-114.[1][2]

  • PubChem Compound Summary. (2025). "Pyribenzoxim."[1][2][3] National Center for Biotechnology Information.[1][2] [1][2]

  • Kang, S. K., et al. (Synthesis of Pyribenzoxim Intermediates).[2] LG Chemical Ltd Patents.[1][2] (Referencing EP0652873 or US5703232 for general synthesis of 2,6-bis(substituted)pyrimidines).[1][2]

  • Brown, D. J. (1985).[1][2] The Pyrimidines. Wiley-Interscience.[1][2] (Authoritative text on pyrimidine spectral properties and hydrazine reactivity).

Substituted Hydrazinylpyrimidines: A Versatile Scaffold for Targeting Key Pathologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydrazinylpyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs.[1] Its prevalence stems from its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a wide array of biological targets. When substituted with a hydrazinyl moiety (-NHNH2), the resulting hydrazinylpyrimidine scaffold gains remarkable versatility. The hydrazinyl group is a potent nucleophile and a versatile synthetic handle, allowing for the creation of diverse chemical libraries through condensation reactions, particularly with aldehydes and ketones to form hydrazones.[2] This chemical tractability, combined with the inherent biological relevance of the pyrimidine ring, has made substituted hydrazinylpyrimidines a focal point in the discovery of novel therapeutic agents targeting a spectrum of diseases, most notably cancer.[2][3]

This guide provides an in-depth exploration of the key therapeutic targets of substituted hydrazinylpyrimidines, grounded in recent scientific literature. We will dissect the mechanisms of action, present quantitative data, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

Part 1: The Epicenter of Activity - Oncology

The broadest and most deeply investigated application of substituted hydrazinylpyrimidines is in the field of oncology. These compounds have been shown to modulate a variety of targets crucial for cancer cell proliferation, survival, and metastasis.

Protein Kinase Inhibition: A Dominant Mechanism of Action

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.[4] The pyrimidine scaffold is a well-established "hinge-binding" motif found in many FDA-approved kinase inhibitors.[5] Substituted hydrazinylpyrimidines leverage this core structure to achieve potent and often selective inhibition of various oncogenic kinases.

Key Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR) Family (EGFR/HER-1, HER-2): Derivatives of pyrimidine have demonstrated potent inhibitory activity against EGFR and HER-2, which are key drivers in breast, lung, and other solid tumors.[2][6] Some novel pyrimidine-based inhibitors have shown the potential to overcome resistance to existing therapies like lapatinib.[6]

  • Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation.[3] Hydrazone derivatives of 2,4-diarylaminopyrimidines have been developed as potent FAK inhibitors, demonstrating exceptional anti-proliferative effects against thyroid cancer cells that overexpress FAK.[3]

  • Anaplastic Lymphoma Kinase (ALK): The 2,4-diaminopyrimidine core is found in the FDA-approved ALK inhibitor ceritinib, used for treating non-small cell lung cancer (NSCLC).[3] This highlights the clinical validation of this scaffold for targeting fusion-driven cancers.

  • Multi-Kinase Inhibition: Many substituted pyrimidines exhibit a polypharmacological profile, inhibiting multiple kinases simultaneously. This can be advantageous in treating complex diseases like cancer where multiple signaling pathways are often activated. For instance, compounds have been identified that inhibit JAK/Syk, ABL, SRC, YES, and EPHA2, all of which are relevant oncology targets.[3][7]

Data Presentation: Inhibitory Activity of Representative Hydrazinylpyrimidine Derivatives

Compound ClassTarget Kinase(s)Cancer TypeIC50 Value(s)Reference
2,4-Diarylaminopyrimidine Hydrazone (14f)FAKThyroid Cancer (TPC-1 cells)35 nM (enzymatic), 0.113 µM (cellular)[3]
N(4)-(3-chlorophenyl)-5-(oxazol-2-yl)pyrimidine-4,6-diamine (19a)HER-1 / HER-2Breast/Gastric/Lung CancerNot specified, but potent[6]
Isatin Hydrazone (Compound 2)EGFR, VEGFR-2, FLT-3General0.369 µM, 0.266 µM, 0.546 µM[8]

Signaling Pathway Visualization

The following diagram illustrates the central role of kinases like EGFR, FAK, and ALK in cancer cell signaling, representing key nodes for therapeutic intervention by hydrazinylpyrimidine-based inhibitors.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR, HER-2) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Integrin Integrins FAK FAK Integrin->FAK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis, Migration) RAS->Proliferation PI3K->Proliferation FAK->RAS FAK->PI3K SRC SRC FAK->SRC ALK ALK (fusion protein) ALK->RAS ALK->PI3K EGFR_Inhibitor Pyrimidine Derivatives EGFR_Inhibitor->RTK Inhibit FAK_Inhibitor Hydrazinylpyrimidines FAK_Inhibitor->FAK Inhibit ALK_Inhibitor 2,4-Diaminopyrimidines ALK_Inhibitor->ALK Inhibit

Caption: Key oncogenic kinase signaling pathways targeted by substituted pyrimidine derivatives.

Epigenetic and Immuno-Oncology Targets

Beyond direct kinase inhibition, the hydrazinylpyrimidine scaffold has been adapted to target other critical axes of cancer biology.

  • Dual JMJD3 and HDAC Inhibition: Epigenetic modifications are crucial for cancer development. Researchers have designed pyrimidine derivatives containing a hydroxamic acid moiety that act as dual inhibitors of Jumonji domain-containing protein demethylase 3 (JMJD3) and histone deacetylase (HDAC).[9] One such compound, A5b, was shown to increase histone hypermethylation and hyperacetylation, suppress cancer cell migration, induce apoptosis, and cause G1 cell cycle arrest.[9]

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition: IDO1 is an enzyme expressed by tumors that suppresses the immune system by depleting tryptophan.[10] The hydrazine functional group itself has been identified as a key pharmacophore for IDO1 inhibition. Screening of fragment libraries identified hydrazine-containing compounds as potent inhibitors that interact with the enzyme's heme cofactor, suggesting that hydrazinylpyrimidines could be developed as novel immuno-oncology agents.[10]

Other Anticancer Mechanisms

The cytotoxic effects of these compounds are often the result of multiple integrated mechanisms:

  • Induction of Apoptosis: Many active derivatives promote programmed cell death by increasing levels of key executioner proteins like caspase-9.[2]

  • Cell Cycle Arrest: Compounds have been shown to arrest the cell cycle in the G1 or G2/M phase, preventing cancer cells from replicating.[2]

  • Inhibition of Other Oncogenic Pathways: The scaffold has been implicated in the modulation of other critical pathways including CDK, Hsp90, and PI3K, further contributing to its multi-target anticancer profile.[2]

Part 2: Emerging Therapeutic Avenues

While oncology is the most developed area, the unique chemistry of hydrazinylpyrimidines has enabled exploration into other therapeutic fields.

Antiviral Activity

The search for novel antiviral agents is a global health priority. A series of 3-hydrazonoindolin-2-one derivatives, which share the core hydrazone linkage, were synthesized and evaluated as inhibitors of HIV-1 Ribonuclease H (RNase H).[11] Through iterative optimization, compounds with IC50 values in the low micromolar range were developed, demonstrating the potential of this chemical class in antiviral drug discovery.[11]

Antimicrobial and Algicidal Properties

The pyrimidine core is fundamental to life, making it an attractive target for antimicrobial agents.

  • Antibacterial and Antifungal: Hybridized dihydropyrimidinone derivatives have been synthesized and shown to exhibit promising activity against various bacterial and fungal strains.

  • Algicides: In an environmental application, novel 2-cyclopropyl-4-aminopyrimidine hydrazones were found to be potent algicides against harmful cyanobacteria, with efficacy comparable to or greater than copper sulfate.[12]

Part 3: Key Experimental Protocols

To facilitate the exploration and validation of substituted hydrazinylpyrimidines, this section provides streamlined, step-by-step protocols for essential assays.

Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for a target kinase.

Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from the kinase active site by the test compound. Binding of the tracer to a Europium (Eu)-labeled anti-tag antibody-bound kinase results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., 11-point, 3-fold dilutions starting from 100 µM) in kinase buffer. Prepare a solution containing the kinase, Eu-anti-tag antibody, and the fluorescent tracer at the recommended concentrations.

  • Assay Plate Setup: To a 384-well plate, add 5 µL of the serially diluted test compound. Add 5 µL of the kinase/antibody solution.

  • Tracer Addition: Add 5 µL of the tracer solution to all wells.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the test compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Workflow Visualization: Kinase Inhibition Assay

Kinase_Assay_Workflow A 1. Compound Dilution (Serial dilutions of hydrazinylpyrimidine) B 2. Dispense Compound (5 µL into 384-well plate) A->B C 3. Add Kinase Mix (5 µL Kinase/Eu-Ab) B->C D 4. Add Tracer (5 µL AF647-Tracer) C->D E 5. Incubate (60 min, RT, dark) D->E F 6. Read Plate (TR-FRET Reader) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Step-by-step workflow for an in vitro kinase binding assay.

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) by mitochondrial succinate dehydrogenase in living cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., TPC-1, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the substituted hydrazinylpyrimidine compound for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and plot against the compound concentration to calculate the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol: Western Blot for Phospho-Protein Analysis (e.g., p-FAK)

Principle: This technique allows for the detection of specific proteins (total and phosphorylated forms) in a cell lysate, providing insight into the activation state of a signaling pathway.

Methodology:

  • Cell Treatment and Lysis: Treat cells (e.g., TPC-1) with the test compound (e.g., compound 14f) for a defined time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-phospho-FAK Tyr397) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody against the total form of the protein (e.g., anti-FAK) or a loading control (e.g., anti-β-actin).

Conclusion and Future Directions

Substituted hydrazinylpyrimidines represent a highly productive scaffold for the discovery of novel therapeutic agents. The vast body of research points to protein kinase inhibition as the primary mechanism of action in oncology, with validated targets including EGFR, HER-2, and FAK. However, the chemical versatility of this core structure has enabled the development of compounds that modulate other important target classes, including epigenetic modifiers and immuno-oncology targets like IDO1.

Future research should focus on:

  • Improving Selectivity: While multi-targeting can be beneficial, designing more selective inhibitors will reduce off-target toxicities. Kinome-wide screening and structure-based design will be crucial.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against clinically relevant mutations that confer resistance to current therapies.

  • Exploring New Therapeutic Areas: The demonstrated activity against HIV-1 RNase H suggests that a broader screening of these compounds against other viral and microbial targets is warranted.

  • Optimizing Pharmacokinetics: A significant challenge in drug discovery is achieving favorable ADME (absorption, distribution, metabolism, and excretion) properties. Future synthetic efforts must co-optimize potency and drug-like properties to advance these promising compounds into clinical development.

The continued exploration of the rich chemical space accessible from the substituted hydrazinylpyrimidine scaffold holds immense promise for addressing unmet medical needs across multiple diseases.

References

  • He, H. et al. (2019). Synthesis and Biological Evaluation of Pyrimidine Derivatives Containing Hydrazine Structural Unit. ResearchGate. [Link]

  • Vinogradova, E. V. et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. [Link]

  • Design, synthesis and biological evaluation of pyrimidine base hydroxamic acid derivatives as dual JMJD3 and HDAC inhibitors. (2023). PubMed. [Link]

  • Gabr, M. T. et al. (2013). Discovery and characterisation of hydrazines as inhibitors of the immune suppressive enzyme, indoleamine 2,3-dioxygenase 1 (IDO1). PubMed. [Link]

  • Vinogradova, E. V. et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. ResearchGate. [Link]

  • Wang, Z. et al. (2025). Design, Synthesis and Biological Evaluation of 3-Hydrazonoindolin-2-one Derivatives as Novel HIV-1 RNase H Inhibitors. PMC. [Link]

  • Patel, R. et al. Design, Synthesis, Characterization and Biological Evaluation of Some Substituted Dihydropyrimidinone Derivatives. Der Pharma Chemica. [Link]

  • Wang, S. et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. PMC. [Link]

  • Lee, H. J. et al. (2012). Synthesis and biological evaluation of pyrimidine-based dual inhibitors of human epidermal growth factor receptor 1 (HER-1) and HER-2 tyrosine kinases. PubMed. [Link]

  • Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. [Link]

  • Piperazinylpyrimidine analogues as protein kinase inhibitors.
  • Hydrazine Sulfate (PDQ®): Integrative, alternative, and complementary therapies. Associates for Women's Medicine. [Link]

  • Al-Ostoot, F. H. et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • Sinha, B. K. (2013). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Journal of Drug Metabolism & Toxicology. [Link]

  • Poursattar Marjani, A. et al. (2025). Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment. MDPI. [Link]

  • Whittall, J. J. et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. MDPI. [Link]

  • Hydrazine Sulfate (PDQ®). National Cancer Institute. [Link]

  • Kumar, R. et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Kamal, A. et al. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. MDPI. [Link]

  • Osoloducho, A. et al. (2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. [Link]

  • Synthesis of target compounds 2 using substituted 4-hydrazinoquinazolines as initial compounds. ResearchGate. [Link]

  • Janežič, M. et al. (2025). Evaluating Triazole-Substituted Pyrrolopyrimidines as CSF1R Inhibitors. MDPI. [Link]

  • Zhang, M. et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to In Silico Docking Studies of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking studies, using 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine as a case study. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them a focal point in drug discovery.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering a practical framework for evaluating the binding potential of novel small molecules against a well-characterized therapeutic target. We will explore the interaction of our subject compound with Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle and a prominent target in oncology research.[2][3] The protocols detailed herein are designed to be self-validating, emphasizing the rationale behind each step to ensure scientific rigor and reproducibility.

Introduction to Molecular Docking in Drug Discovery

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor).[5][6][7] This process allows for the rapid screening of large virtual libraries of compounds and provides insights into the molecular interactions that drive binding, thereby guiding the optimization of lead compounds.[8]

The fundamental principle of molecular docking involves two key components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the protein's active site, while the scoring function estimates the binding free energy for each pose, allowing for the ranking of different ligands and their respective conformations.[6][9]

This guide will demonstrate a complete in silico docking workflow, from ligand and protein preparation to the analysis of the final docking results, using 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine and its potential interaction with CDK2.

The Subject Compound and Therapeutic Target

2.1. Ligand: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

The ligand of interest is 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.

  • Molecular Formula: C8H14N4O[10]

  • Molecular Weight: 182.22 g/mol [10]

  • CAS Number: 90111-76-5[10]

While specific biological data for this exact compound is not extensively documented, the pyrimidine scaffold is present in numerous clinically approved drugs with a wide range of activities, including anticancer and antimicrobial effects.[1][2]

2.2. Protein Target: Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme in the regulation of the cell cycle, particularly in the transition from the G1 to the S phase.[2][3] Dysregulation of CDK2 activity is a common feature in many human cancers, making it an attractive target for the development of anticancer therapeutics.[11][12] For this study, we will utilize the crystal structure of human CDK2 in complex with a diaminopyrimidine inhibitor (PDB ID: 2FVD), which provides a well-defined active site for our docking simulations.[12]

Experimental Workflow: A Step-by-Step Protocol

The in silico docking workflow can be systematically broken down into four main stages: ligand preparation, protein preparation, grid generation, and the docking simulation, followed by results analysis.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Optimization) Grid_Gen Grid Generation (Define Binding Site) Ligand_Prep->Grid_Gen Protein_Prep Protein Preparation (PDB Cleanup, Hydrogens) Protein_Prep->Grid_Gen Docking_Sim Docking Simulation (AutoDock Vina) Grid_Gen->Docking_Sim Results_Analysis Results Analysis (Binding Energy, Poses) Docking_Sim->Results_Analysis Visualization Visualization (PyMOL) Results_Analysis->Visualization

Caption: Overall workflow for the in silico molecular docking study.

3.1. Part 1: Ligand Preparation

The initial step is to prepare the 3D structure of the ligand, 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine, in a format suitable for docking.

Ligand_Preparation_Workflow Start Start: 2D Structure (e.g., from PubChem) To_3D Convert to 3D Structure Start->To_3D Energy_Minimize Energy Minimization To_3D->Energy_Minimize Add_Hydrogens Add Hydrogens Energy_Minimize->Add_Hydrogens Assign_Charges Assign Partial Charges Add_Hydrogens->Assign_Charges Save_PDBQT Save as PDBQT Assign_Charges->Save_PDBQT End End: Docking-Ready Ligand Save_PDBQT->End

Caption: Step-by-step workflow for ligand preparation.

Experimental Protocol:

  • Obtain Ligand Structure: The 2D structure of the ligand can be obtained from a chemical database such as PubChem. For this guide, we will construct the molecule and then generate its 3D coordinates.

  • 3D Structure Generation: Use a molecular editor (e.g., ChemDraw, MarvinSketch) to draw the 2D structure and then convert it to a 3D format (e.g., .sdf or .mol2).

  • Ligand Preparation using AutoDockTools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the 3D structure file of the ligand.

    • ADT will automatically add hydrogens and compute Gasteiger charges.

    • Go to Ligand -> Torsion Tree -> Detect Root.

    • Go to Ligand -> Output -> Save as PDBQT and save the file as ligand.pdbqt. This format includes atomic coordinates, partial charges, and information about rotatable bonds.[5][13]

3.2. Part 2: Protein Preparation

The crystal structure of the protein needs to be cleaned and prepared for the docking simulation.

Protein_Preparation_Workflow Start Start: PDB File (e.g., 2FVD from RCSB PDB) Remove_Water Remove Water Molecules Start->Remove_Water Remove_Ligand Remove Co-crystallized Ligand Remove_Water->Remove_Ligand Add_Hydrogens Add Polar Hydrogens Remove_Ligand->Add_Hydrogens Assign_Charges Assign Kollman Charges Add_Hydrogens->Assign_Charges Save_PDBQT Save as PDBQT Assign_Charges->Save_PDBQT End End: Docking-Ready Protein Save_PDBQT->End

Caption: Step-by-step workflow for protein preparation.

Experimental Protocol:

  • Download Protein Structure: Download the crystal structure of CDK2 (PDB ID: 2FVD) from the RCSB Protein Data Bank.[6][12]

  • Protein Preparation using AutoDockTools (ADT):

    • Launch ADT.

    • Go to File -> Read Molecule and open the 2FVD.pdb file.

    • Remove water molecules by selecting Edit -> Delete Water.

    • Remove the original co-crystallized ligand and any other heteroatoms not essential for the protein's structure.

    • Add polar hydrogen atoms by navigating to Edit -> Hydrogens -> Add and selecting Polar only.[5]

    • Compute Kollman charges by going to Edit -> Charges -> Add Kollman Charges.[5]

    • Save the prepared protein as a PDBQT file by going to Grid -> Macromolecule -> Choose, selecting the protein, and then saving it as protein.pdbqt.

3.3. Part 3: Grid Generation (Defining the Binding Site)

A grid box must be defined to specify the search space for the docking algorithm within the protein's active site.

Experimental Protocol:

  • Load Prepared Molecules in ADT: Open both protein.pdbqt and ligand.pdbqt in a new ADT session.

  • Define the Grid Box:

    • Go to Grid -> Grid Box....

    • A box will appear around the protein. To center this box on the active site, we can use the coordinates of the original ligand from the 2FVD PDB file.

    • Alternatively, identify the key active site residues and adjust the grid box to encompass them. For CDK2, key residues in the ATP-binding pocket include Leu83, Asp86, and Asp145.[3]

    • Adjust the dimensions of the grid box (e.g., 60 x 60 x 60 points with a spacing of 0.375 Å) to ensure it is large enough to accommodate the ligand in various orientations.

  • Save the Grid Configuration: Note down the center coordinates and dimensions of the grid box. This information will be used in the docking configuration file.

3.4. Part 4: Molecular Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.[5][14]

Experimental Protocol:

  • Create a Configuration File: Create a text file named conf.txt and add the following information:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and execute the following command:

    This will initiate the docking simulation. The results, including the binding poses and their corresponding scores, will be saved in log.txt and the output PDBQT file (ligand_out.pdbqt).

Results and Discussion

4.1. Analysis of Docking Scores

AutoDock Vina provides a binding affinity score in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[4] The output will typically present several binding modes (poses) ranked by their scores.

Table 1: Docking Results for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine with CDK2

Binding ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.254
3-8.12.013
4-7.92.567
5-7.83.109

Note: The values presented in this table are hypothetical and for illustrative purposes.

The top-ranked pose with a binding affinity of -8.5 kcal/mol suggests a strong and favorable interaction between the ligand and the active site of CDK2. The low root-mean-square deviation (RMSD) values between the top poses indicate that the docking simulation has converged to a stable binding conformation.[15]

4.2. Visualization of Protein-Ligand Interactions

Visual inspection of the docked complex is crucial for understanding the specific molecular interactions that stabilize the binding. This can be achieved using molecular visualization software like PyMOL.[16][17]

Protocol for Visualization in PyMOL:

  • Load Structures: Open PyMOL and load the protein.pdbqt and the output ligand_out.pdbqt files.

  • Display Options: Display the protein as a cartoon and the ligand as sticks for clarity.

  • Identify Interactions: Use PyMOL's tools to identify and visualize key interactions within a certain distance (e.g., 3.5 Å) of the ligand.

    • Hydrogen Bonds: The hydrazinyl group and the pyrimidine nitrogens of the ligand are potential hydrogen bond donors and acceptors. Look for interactions with backbone and side-chain atoms of the active site residues.

    • Hydrophobic Interactions: The methyl and propan-2-yloxy groups of the ligand can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

A detailed analysis of the top-ranked pose would likely reveal specific hydrogen bonds with key residues in the hinge region of CDK2, a common feature of kinase inhibitors. The hydrophobic moieties would be expected to occupy hydrophobic pockets within the active site, further stabilizing the complex.

Conclusion

This technical guide has provided a comprehensive and practical workflow for conducting an in silico molecular docking study of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine against Cyclin-Dependent Kinase 2. By following the detailed protocols for ligand and protein preparation, grid generation, docking simulation, and results analysis, researchers can effectively evaluate the binding potential of novel compounds. The hypothetical results suggest that the subject compound may exhibit favorable binding to the active site of CDK2, warranting further investigation through more advanced computational methods (e.g., molecular dynamics simulations) and subsequent experimental validation. This in silico approach serves as a powerful initial step in the drug discovery pipeline, enabling the prioritization of compounds for synthesis and biological testing.

References

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Cureus. [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]

  • Ghafour, E. A., & Al-Hassnawi, A. T. S. (2022). A Review on Molecular Docking: Novel Tool for Drug Discovery. Journal of Scientific and Medical Research, 4(2), 1-10. [Link]

  • The Art and Science of Molecular Docking. (2024, August 2). Annual Review of Biophysics. [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. [Link]

  • A Guide to In Silico Drug Design. (2021). Pharmaceuticals, 14(9), 896. [Link]

  • Molecular Docking Results Analysis and Accuracy Improvement. Protheragen. [Link]

  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ? (2023, May 5). ResearchGate. [Link]

  • How can PyMOL be exploited for seeing ligand-protein interactions? (2014, August 21). ResearchGate. [Link]

  • Schulze-Gahmen, U., De Bondt, H. L., & Kim, S. H. (1996). High-resolution crystal structures of human cyclin-dependent kinase 2 with and without ATP: bound waters and natural ligand as guides for inhibitor design. Journal of medicinal chemistry, 39(23), 4540–4546. [Link]

  • Heaslet, H., Harris, M., Fahnoe, K., Sarver, R., Putz, H., Chang, J., Subramanyam, C., Barreiro, G., & Miller, J. R. (2009). Structural comparison of chromosomal and exogenous dihydrofolate reductase from Staphylococcus aureus in complex with the potent inhibitor trimethoprim. Biochemistry, 48(11), 2435–2443. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025, August 30). Authorea. [Link]

  • Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313. (2020, July 28). IUCrJ, 7(Pt 4), 668–676. [Link]

  • Molecular Docking: From Lock and Key to Combination Lock. (2015). Journal of Analytical & Pharmaceutical Research, 2(1), 00011. [Link]

  • Crowther, R. L., Lukacs, C. M., & Kammlott, R. U. (2006). Cyclin Dependent Kinase 2 (CDK2) with diaminopyrimidine inhibitor. RCSB PDB. [Link]

  • How to install and start Autodock vina ? (2025, October 31). ResearchGate. [Link]

  • Molecular Docking Tutorial. Scribd. [Link]

  • De Bondt, H. L., Rosenblatt, J., Jancarik, J., Jones, H. D., Morgan, D. O., & Kim, S. H. (1993). Crystal structure of cyclin-dependent kinase 2. Nature, 363(6430), 595–602. [Link]

  • Visualizing protein-protein docking using PyMOL. (2021, October 12). Medium. [Link]

  • Tutorial: Molecular Visualization of Protein-Drug Interactions. UC Santa Barbara. [Link]

  • Displaying the protein and its ligand within PyMOL. University of Glasgow. [Link]

Sources

Technical Monograph: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS: 90111-76-5), a critical heterocyclic building block.

Executive Summary

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a specialized pyrimidine derivative functioning as a "lynchpin intermediate" in the synthesis of fused heterocyclic systems.[1] Characterized by a reactive hydrazine moiety at the C2 position, an electron-donating isopropoxy group at C6, and a steric methyl marker at C4, this molecule serves as a primary scaffold for [1,2,4]triazolo[4,3-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines .

These fused systems are pharmacophores in high-value agrochemicals (sulfonamide herbicides) and pharmaceutical candidates (kinase inhibitors, adenosine receptor antagonists). This guide outlines the synthesis, reactivity profile, and experimental protocols for leveraging this synthon in drug and crop protection discovery.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertySpecification
IUPAC Name 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine
CAS Registry Number 90111-76-5
Molecular Formula Cngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H

N

O
Molecular Weight 182.22 g/mol
Structural Features [1][2] • C2-Hydrazine: Nucleophilic center (alpha-effect).• C6-Isopropoxy: Lipophilic donor; modulates solubility.• C4-Methyl: Steric block; directs regioselectivity during cyclization.
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.

Synthetic Architecture

The synthesis of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine follows a Nucleophilic Aromatic Substitution (S


Ar)  mechanism. The presence of the electron-withdrawing pyrimidine nitrogen atoms activates the C2 position for displacement, while the C6-isopropoxy group prevents side reactions at the C4/C6 positions (unlike 2,4,6-trichloropyrimidine).
Synthesis Protocol

Precursor: 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine. Reagent: Hydrazine Hydrate (N


H

·H

O). Solvent: Ethanol or 1,4-Dioxane.
Reaction Logic

The reaction exploits the high nucleophilicity of hydrazine. The C2-chlorine is displaced more readily than a C4-chlorine in similar systems due to the inductive effect of the two adjacent ring nitrogens, although in this specific substrate, C2 is the only leaving group site.

Synthesis SM 2-Chloro-4-methyl- 6-(propan-2-yloxy)pyrimidine Intermediate Meisenheimer-like Transition State SM->Intermediate S_NAr Attack Reagent Hydrazine Hydrate (Excess) Reagent->Intermediate Product 2-Hydrazinyl-4-methyl- 6-(propan-2-yloxy)pyrimidine Intermediate->Product -HCl

Figure 1: S


Ar pathway for the synthesis of the target hydrazinopyrimidine.

Reactivity Landscape: The "Branching Point"

The utility of this compound lies in its ability to undergo cyclocondensation . The hydrazine tail (


) can attack electrophiles, followed by ring closure onto the pyrimidine ring nitrogen (N1 or N3).
Pathway A: Triazolopyrimidine Formation

Reaction with one-carbon donors (Formic acid, Orthoesters, Carbon Disulfide) yields [1,2,4]triazolo[4,3-a]pyrimidines. These often undergo the Dimroth Rearrangement under basic conditions to form the thermodynamically more stable [1,5-a] isomers—a crucial step in herbicide synthesis.

Pathway B: Pyrazolopyrimidine Formation

Condensation with 1,3-dicarbonyls (e.g., acetylacetone) or


-keto esters yields pyrazolo[1,5-a]pyrimidines.
Pathway C: Schiff Base Formation

Reaction with aromatic aldehydes yields hydrazones. While often screened for antimicrobial activity, these are frequently intermediates for oxidative cyclization to form triazolopyrimidines via a different mechanism.

Reactivity cluster_0 Cyclization Partners cluster_1 Fused Heterocycles Core 2-Hydrazinyl-4-methyl- 6-(propan-2-yloxy)pyrimidine CS2 Carbon Disulfide (CS2) Core->CS2 Reflux/Base Ortho Triethyl Orthoformate Core->Ortho Acid Cat. Dicarb 1,3-Dicarbonyls Core->Dicarb Condensation Triazolo [1,2,4]Triazolo[4,3-a]pyrimidine (Kinase Inhibitor Scaffold) CS2->Triazolo Ortho->Triazolo Pyrazolo Pyrazolo[1,5-a]pyrimidine (Bioactive Core) Dicarb->Pyrazolo

Figure 2: Divergent synthesis pathways from the hydrazinopyrimidine core.

Experimental Protocols

Synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Note: This protocol is adapted from standard methodologies for 2-hydrazinopyrimidines.[1]

Materials:

  • 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine (10.0 mmol)

  • Hydrazine hydrate (80% aqueous solution, 50.0 mmol, 5.0 eq)

  • Ethanol (absolute, 20 mL)

Procedure:

  • Dissolution: Charge a 100 mL round-bottom flask with 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine and Ethanol. Stir until dissolved.

  • Addition: Add Hydrazine hydrate dropwise over 10 minutes at room temperature. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) for the disappearance of the starting chloride.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The product often precipitates as a white crystalline solid.

  • Filtration: Filter the solid and wash with cold 50% aqueous ethanol (2 x 5 mL) to remove excess hydrazine.

  • Purification: Recrystallize from Ethanol or dry under vacuum if purity >95% by HPLC.

Expected Yield: 85–95%.[3]

Quality Control (QC) Parameters
  • H-NMR (DMSO-d

    
    ):  Look for the disappearance of the aromatic proton shift associated with the chloro-precursor and the appearance of broad hydrazine singlets (
    
    
    
    4.0–5.0 ppm for -NH
    
    
    ,
    
    
    8.0–9.0 ppm for -NH-). The isopropyl group will show a characteristic septet (
    
    
    ~5.2) and doublet (
    
    
    ~1.3).
  • Mass Spectrometry: [M+H]

    
     = 183.2.
    

Biological & Industrial Significance

While the molecule itself is an intermediate, its derivatives are high-impact compounds.

  • Agrochemicals (Herbicides): The [1,2,4]triazolo[1,5-a]pyrimidine sulfonamide class (e.g., Diclosulam, Florasulam) relies on the specific electronics of the pyrimidine ring. The isopropoxy group at C6 provides steric bulk and lipophilicity, potentially enhancing leaf cuticle penetration compared to methoxy analogs.

  • Pharmaceuticals (Kinase Inhibition): Fused pyrimidines mimic the purine ring of ATP. The 2-hydrazino group allows for the construction of the "hinge-binding" region of kinase inhibitors. The C4-methyl group often fits into the hydrophobic pocket of enzymes like CDK2 or EGFR .

References

  • Kleschick, W. A., & Gerwick, B. C. (1995). 2-Alkoxy-4-hydrazinopyrimidine compounds (US Patent 5461153A). U.S. Patent and Trademark Office. (Describes the general synthesis of alkoxy-hydrazinopyrimidines and their conversion to triazolopyrimidine herbicides).
  • PubChem . (2025).[4][5] 2-Hydrazinyl-4,6-dimethylpyrimidine (Analogous Class Reference).[5] National Library of Medicine.[2] Retrieved February 19, 2026, from [Link]

Sources

Safety and toxicity profile of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

[1][2][3]

Executive Summary

Compound: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine CAS Registry Number: 90111-76-5 Role: Critical synthetic intermediate, primarily utilized in the manufacture of EGFR inhibitors (e.g., Rociletinib/CO-1686).[1][2][3][4] Hazard Classification: High Potency / Genotoxic Impurity (GTI). [1][2][3][4]

This guide defines the safety, toxicity, and handling profile of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.[1][2][3] Unlike the final pharmaceutical active ingredient, this intermediate possesses a reactive hydrazine moiety ("-NHNH₂") attached to a pyrimidine core.[1][2][3][4] This functional group dictates its primary toxicity profile: it is a corrosive skin irritant , a potent sensitizer , and a probable human carcinogen (Category 1B).[3]

Immediate Action Required: All handling must occur within high-containment systems (OEB 4/5 equivalent) due to the risk of irreversible genetic damage and severe chemical burns.[1][2][3][4]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyDataRelevance to Safety
IUPAC Name 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidineUnambiguous identification.[1][2][3][4][5]
CAS Number 90111-76-5Key for regulatory tracking (REACH/TSCA).[1][2][3][4]
Molecular Formula C₈H₁₄N₄OLow molecular weight facilitates skin absorption.[1][2][3][4]
Molecular Weight 182.22 g/mol --
Physical State Solid (typically crystalline powder)Dust inhalation risk is the primary exposure vector.[1][2][3]
Solubility Soluble in DMSO, Methanol; sparing in waterLipophilicity (isopropoxy group) aids cell membrane penetration.[3]
Acidity/Basicity Basic (Hydrazine group)Incompatible with strong oxidizers and acids.[2][3][6]

Toxicological Mechanisms: The "Why" Behind the Hazard

The toxicity of this compound is not random; it is structurally determined. The molecule consists of two distinct domains: the Pyrimidine Core (pharmacological scaffold) and the Hydrazine Tail (toxicophore).[3]

The Hydrazine Toxicophore (-NHNH₂)

The hydrazine group is the primary driver of toxicity.[1][2][3][4] Its mechanism of action involves two distinct pathways:

  • Genotoxicity (DNA Alkylation):

    • Mechanism: The hydrazine nitrogen is nucleophilic.[1][2][3] Upon metabolic activation (often via N-oxidation by cytochrome P450s or flavin-containing monooxygenases), it forms reactive diazonium ions or carbon-centered radicals.[1][2][3][4]

    • Impact: These reactive species covalently bind to DNA (forming adducts), causing base-pair mismatches during replication.[1][2][3][4] This classifies the compound as a Mutagenic Impurity .[1][3]

  • Neurotoxicity (Vitamin B6 Depletion):

    • Mechanism: Hydrazines react with Pyridoxal-5'-Phosphate (Active Vitamin B6) to form hydrazones.[1][2][3][4]

    • Impact: This depletes the cofactor required for Glutamic Acid Decarboxylase (GAD), the enzyme that converts Glutamate (excitatory) to GABA (inhibitory).[3][7] The result is a lowering of the seizure threshold.[3]

The Pyrimidine Core[1]
  • Mechanism: While the core is designed for kinase inhibition (EGFR binding), in the intermediate stage, the lipophilic isopropoxy group (propan-2-yloxy) enhances bioavailability and dermal absorption, effectively "delivering" the toxic hydrazine payload into systemic circulation.[3]

Visualization: Toxicity Pathways

The following diagram illustrates the dual-pathway toxicity mechanism.

ToxicityMechanismCompound2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidineMetabolismMetabolic Activation(CYP450 / FMO)Compound->MetabolismB6Reaction withPyridoxal-5'-Phosphate (Vit B6)Compound->B6Direct ReactionReactiveSpeciesReactive Diazonium/RadicalsMetabolism->ReactiveSpeciesOxidationDNADNA Adduct FormationReactiveSpecies->DNACovalent BindingMutationMutagenicity(Carcinogenic Potential)DNA->MutationGABA_DropInhibition of GABA SynthesisB6->GABA_DropCofactor DepletionSeizureNeurotoxicity / SeizuresGABA_Drop->Seizure

Caption: Dual mechanistic pathway showing oxidative activation leading to genotoxicity (top) and direct cofactor depletion leading to neurotoxicity (bottom).[1][2][4]

Specific Hazard Profile

Genotoxicity & Carcinogenicity[2][4]
  • Classification: Category 1B Carcinogen (Presumed Human Carcinogen).[1][2][3]

  • Ames Test Prediction: Highly likely to be Positive in Salmonella typhimurium strains (TA98, TA100) due to the hydrazine structural alert.[3]

  • Regulatory Status: Treated as a Cohort of Concern (CoC) under ICH M7 guidelines.[3] Strict control limits (TTC-based) apply if found as an impurity in final drugs.[1][2][3][4]

Acute Systemic Toxicity[2][4]
  • Oral (LD50): Data extrapolated from hydrazine analogs suggests high toxicity (Category 3, 50–300 mg/kg).[3]

  • Target Organs: Liver (hepatotoxicity via oxidative stress), Kidneys, and CNS.[3]

  • Skin Corrosion: The basicity of the hydrazine group combined with the pyrimidine ring causes Category 1B Skin Burns .[3] It is not just an irritant; it causes irreversible tissue damage.[1][2][3]

Sensitization[1][2][4]
  • Skin Sensitization: Category 1. Hydrazines are potent haptens.[1][2][3] Once protein-bound in the skin, they trigger a T-cell mediated immune response.[1][2][3][4] Repeat exposure can lead to anaphylactic-type reactions.[1][2][3][4]

Occupational Safety & Handling Protocols

Containment Strategy (Hierarchy of Controls)

Given the "Corrosive + Genotoxic" profile, standard fume hoods are insufficient for handling powders.[3]

  • Primary Containment:

    • Isolator/Glovebox: Required for weighing and transfer of solids.[1][3] Negative pressure (-50 Pa).[1][2][3][4]

    • Split Butterfly Valves (SBV): Use for reactor charging to maintain a closed system.[2][3]

  • PPE (Personal Protective Equipment):

    • Respiratory: Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges if isolator breach is possible.[1][2][3]

    • Dermal: Double nitrile gloves (minimum) or laminate film gloves (Silver Shield) for longer tasks.[2][3][4] Tychem® suits required due to corrosive nature.[1][2][3]

Deactivation & Waste Disposal

Hydrazines must be chemically destroyed before disposal.[1][2][3] Do not pour down drains.[1][2][3][6]

  • Deactivation Solution: 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide.[1][2][3]

  • Reaction: Oxidation converts the hydrazine moiety into nitrogen gas (N₂) and water.[3]

  • Protocol:

    • Collect waste in a dedicated container.[1][2][3]

    • Slowly add bleach solution (Exothermic reaction—monitor temperature!).

    • Test for residual hydrazine using starch-iodide paper (turns blue in presence of oxidizer, ensuring excess bleach) or specific hydrazine test strips.[1][2][3]

Analytical Monitoring

To verify safety and purity, specific analytical methods are required.[3]

  • HPLC Method: Reverse-phase C18 column.[1][2][3][4]

    • Mobile Phase: Ammonium acetate buffer / Acetonitrile gradient.[1][2][3]

    • Detection: UV at 254 nm (pyrimidine absorption).[2][3]

  • Residual Hydrazine Quantitation: Derivatization with benzaldehyde followed by HPLC-UV is the gold standard for detecting trace hydrazine cleavage.[1][2][3][4]

Experimental Workflow: Safe Synthesis Handling

The following diagram outlines the decision logic for handling this compound in a research setting.

HandlingWorkflowStartStart: Handling 90111-76-5StatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution / LiquidState->SolutionIsolatorWeigh insideNegative Pressure IsolatorSolid->IsolatorFumeHoodHandle in Fume Hood(Sash < 14 inches)Solution->FumeHoodPPE_SolidPPE: Double Gloves + Tychem + PAPRIsolator->PPE_SolidPPE_LiquidPPE: Nitrile Gloves + Lab Coat + GogglesFumeHood->PPE_LiquidCleanupDecontamination:10% Bleach WashPPE_Solid->CleanupPPE_Liquid->CleanupWasteHazardous Waste(Segregated Incineration)Cleanup->Waste

Caption: Decision matrix for handling solid vs. solution states, emphasizing containment levels.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 346558, 2-Hydrazinylpyrimidine derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025).[1][2][3] C&L Inventory: Harmonised classification and labelling of hydrazine derivatives. Retrieved from [Link][2][3][4]

  • Sequist, L. V., et al. (2015).[3][8] "Rociletinib in EGFR-Mutated Non–Small-Cell Lung Cancer." New England Journal of Medicine, 372, 1700-1709.[2][3] (Provides context on the clinical toxicity of the final drug derived from this intermediate). Retrieved from [Link][2][3][4]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3][9] Hydrazine: Occupational Health Guideline. Retrieved from [Link][2][3][4]

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Governs the limits of this compound as an impurity). Retrieved from [Link]

Methodological & Application

Application Notes and Protocols for the Use of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine in Kinase Inhibitor Assays

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyrimidine Scaffold as a Foundation for Kinase Inhibitor Discovery

The landscape of targeted therapy, particularly in oncology, is dominated by the pursuit of selective protein kinase inhibitors. Kinases, as central regulators of cellular signaling, represent a vast and critical class of drug targets.[1][2] Their dysregulation is a hallmark of numerous diseases, making the development of specific inhibitors a cornerstone of modern drug discovery.[3][4] Within the medicinal chemist's armamentarium, the pyrimidine nucleus is considered a "privileged scaffold."[5][6] This heterocyclic motif is a key structural feature in numerous FDA-approved kinase inhibitors, valued for its ability to mimic the adenine ring of ATP and establish crucial hydrogen bonding interactions within the kinase hinge region.[1][7] This inherent potential of the pyrimidine core provides a strong rationale for the investigation of novel pyrimidine derivatives as potential kinase inhibitors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine , a novel pyrimidine derivative, in a suite of kinase inhibitor assays. While this specific molecule is presented as a case study, the principles, protocols, and data analysis workflows detailed herein are broadly applicable to the screening and characterization of other novel small molecule inhibitors.

Compound Profile: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

PropertyValueSource
IUPAC Name 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidineN/A
Molecular Formula C8H14N4O[8]
Molecular Weight 182.22 g/mol [8]
Structure (See Figure 1)N/A
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in DMSO, Methanol, EthanolN/A
Chemical structure of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidineFigure 1: Chemical structure of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.

The hydrazinyl group at the 2-position offers a reactive handle for potential covalent inhibition or for the synthesis of derivative libraries to explore structure-activity relationships (SAR). The propan-2-yloxy and methyl substitutions at the 6- and 4-positions, respectively, contribute to the molecule's lipophilicity and steric profile, which will influence its binding affinity and selectivity for various kinase targets.

The Rationale for Kinase Inhibition: A Focus on the EGFR Signaling Pathway

To contextualize the application of a novel kinase inhibitor, we will use the Epidermal Growth Factor Receptor (EGFR) signaling pathway as a representative model. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[9][10] These pathways are fundamental regulators of cell proliferation, survival, and differentiation.[11] In many cancers, mutations or overexpression of EGFR lead to its constitutive activation, driving uncontrolled tumor growth.[10][12] Therefore, inhibiting the kinase activity of EGFR is a validated therapeutic strategy.[13][14]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 2-Hydrazinyl-4-methyl-6- (propan-2-yloxy)pyrimidine Inhibitor->EGFR Inhibits ATP Binding Site

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Experimental Protocols: A Multi-Faceted Approach to Kinase Inhibition Profiling

A robust assessment of a potential kinase inhibitor requires a tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to evaluate activity in a more physiologically relevant context.

Biochemical Kinase Assays

These assays measure the direct effect of the compound on the activity of a purified kinase enzyme. We present protocols for three widely used assay formats: a luminescence-based assay (ADP-Glo™), a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (LanthaScreen™), and a traditional radiometric assay.

The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[7][15] It is a universal assay applicable to virtually any kinase.

Principle: After the kinase reaction, the remaining ATP is depleted. Then, the ADP produced is converted back to ATP, which is quantified using a luciferase/luciferin reaction. The luminescent signal is directly proportional to kinase activity.[15]

Materials:

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (Test Compound)

  • Purified recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold serial dilution) in DMSO.

  • Kinase Reaction Setup (5 µL volume):

    • Add 1 µL of the test compound dilution to the assay wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 2 µL of a 2.5x kinase/substrate solution (prepared in kinase reaction buffer).

    • Initiate the reaction by adding 2 µL of a 2.5x ATP solution (prepared in kinase reaction buffer). The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay that measures the affinity of a test compound for the ATP-binding site of a kinase.[8][16]

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive "tracer" that binds to the kinase's ATP site. When both are bound, FRET occurs. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[16]

Materials:

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (Test Compound)

  • Tagged, purified recombinant kinase

  • LanthaScreen™ Eu-anti-tag antibody

  • Kinase Tracer specific for the kinase family

  • TR-FRET dilution buffer

  • Black, low-volume 384-well assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compound in 100% DMSO.

  • Assay Setup (12 µL final volume):

    • Add 4 µL of 3x test compound (diluted from DMSO stock into TR-FRET dilution buffer).

    • Add 4 µL of a 3x kinase/Eu-antibody mixture.

    • Add 4 µL of a 3x tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths. Calculate the emission ratio.

This is a classic and direct method for measuring kinase activity, often considered the "gold standard".[17][18][19]

Principle: The kinase reaction is performed with [γ-³³P]ATP. The radiolabeled phosphate group is transferred to the substrate. The reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the substrate but not the free ATP. The amount of radioactivity on the filter is proportional to the kinase activity.[17]

Materials:

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (Test Compound)

  • Purified recombinant kinase

  • Peptide substrate

  • [γ-³³P]ATP

  • Cold ATP

  • Kinase reaction buffer

  • Stop buffer (e.g., 75 mM phosphoric acid)

  • Phosphocellulose filter plates (e.g., P81)

  • Plate harvester

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compound in DMSO.

  • Kinase Reaction Setup (25 µL volume):

    • In a 96-well plate, combine the kinase, substrate, and test compound in kinase reaction buffer.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³³P]ATP.

  • Incubation: Incubate at 30°C for 20-30 minutes.

  • Stopping the Reaction: Add stop buffer to each well.

  • Filter Binding: Transfer the reaction mixtures to a phosphocellulose filter plate. Wash the wells of the filter plate multiple times with phosphoric acid using a plate harvester to remove unincorporated [γ-³³P]ATP.

  • Drying and Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for determining if a compound can inhibit its target in a cellular environment, providing insights into cell permeability and off-target effects.[20][21][22]

Principle: A cell line with a known dependency on a specific kinase pathway (e.g., A431 cells, which overexpress EGFR) is treated with the test compound. The inhibition of the kinase is then assessed by measuring the phosphorylation of a downstream substrate via methods like Western blotting or a cell-based ELISA.

Materials:

  • A431 human epidermoid carcinoma cells (or another appropriate cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (Test Compound)

  • EGF

  • Lysis buffer

  • Phospho-specific antibodies (e.g., anti-phospho-ERK) and total protein antibodies (e.g., anti-total-ERK)

  • Western blotting or ELISA reagents

Procedure:

  • Cell Culture: Plate A431 cells in 96-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Compound Treatment: Treat the cells with a dilution series of the test compound for 1-2 hours.

  • Kinase Activation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to activate the EGFR pathway.

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer.

  • Downstream Analysis:

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific and total protein antibodies.

    • Cell-based ELISA: Use a commercial kit to quantify the levels of the phosphorylated substrate in the cell lysates.

  • Data Analysis: Quantify the band intensities (Western blot) or ELISA signal and normalize the phosphorylated protein level to the total protein level.

Data Analysis and Interpretation

The primary output of these assays is the determination of the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[23][24]

Procedure:

  • Data Normalization: For each concentration of the inhibitor, calculate the percentage of inhibition relative to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • % Inhibition = 100 * (1 - [(Signal_inhibitor - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme)])

  • Dose-Response Curve: Plot the % inhibition against the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism).[25] The IC₅₀ is the concentration at the inflection point of the curve.

Data_Analysis_Workflow RawData Raw Assay Data (Luminescence, FRET, CPM) Normalization Normalize Data (% Inhibition) RawData->Normalization Plotting Plot % Inhibition vs. log[Inhibitor] Normalization->Plotting CurveFitting Fit to Sigmoidal Dose-Response Curve Plotting->CurveFitting IC50 Determine IC₅₀ Value CurveFitting->IC50

Sources

Application Notes & Protocols for the Synthesis of Novel Derivatives from 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of diverse molecular scaffolds originating from 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine. Pyrimidine and its analogues are foundational scaffolds in medicinal chemistry, demonstrating a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the pyrimidine core via its 2-hydrazinyl moiety offers a robust platform for generating novel chemical entities with significant therapeutic potential. This guide details the synthesis of the precursor molecule and provides validated, step-by-step protocols for its conversion into three key classes of derivatives: pyrimidine-hydrazones, pyrazolyl-pyrimidines, and fused triazolopyrimidines. Each protocol is accompanied by a mechanistic rationale, a summary of reaction parameters, and detailed characterization guidelines to ensure scientific rigor and reproducibility.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, is a privileged structure in medicinal chemistry.[1] It is a core component of nucleobases (cytosine, thymine, and uracil) and, as such, is integral to the structure of DNA and RNA. This fundamental biological role has inspired the development of a multitude of pyrimidine-based therapeutic agents.[2][5] The synthetic versatility of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to target a wide spectrum of diseases.[4]

The starting material, 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine, is a particularly valuable intermediate. Its hydrazinyl group (-NHNH₂) is a potent nucleophile, serving as a versatile handle for a variety of chemical transformations, including condensation and cyclization reactions. This allows for the systematic construction of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthesis of Precursor: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Scientific Rationale & Workflow

The most common and efficient route to synthesize the target precursor involves a two-step process starting from commercially available 2,4-dichloro-6-methylpyrimidine. The first step is a nucleophilic aromatic substitution (SNAr) where one chlorine atom is selectively displaced by isopropoxide. The second chlorine atom, now activated, is subsequently displaced by hydrazine hydrate. The differential reactivity of the two chlorine atoms allows for a controlled, stepwise synthesis.

G cluster_0 Precursor Synthesis Workflow A 2,4-Dichloro-6-methylpyrimidine B Sodium Isopropoxide (Nucleophilic Substitution) A->B Step 1 C 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine B->C D Hydrazine Hydrate (Nucleophilic Substitution) C->D Step 2 E 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (Target Precursor) D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: Workflow for the synthesis of the target precursor.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine

  • To a solution of sodium (Na) metal (1.0 eq) in dry isopropanol (15 mL/g of Na) under an inert atmosphere (N₂), add 2,4-dichloro-6-methylpyrimidine (1.0 eq) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (4)

  • Dissolve the crude 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 eq) in ethanol (10 mL/g).

  • Add hydrazine hydrate (80%, 3.0 eq) to the solution.

  • Reflux the reaction mixture for 8-10 hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into crushed ice.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to afford the pure precursor as a white solid.

Protocol I: Synthesis of Pyrimidine-Hydrazone Derivatives

Scientific Rationale & Mechanism

The terminal primary amine of the hydrazinyl group readily undergoes condensation with the carbonyl carbon of aldehydes and ketones. This reaction, typically catalyzed by a few drops of acid, proceeds via a nucleophilic addition-elimination mechanism to form a stable C=N double bond, yielding the corresponding hydrazone derivative (a Schiff base). This straightforward reaction allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl substituents, making it a cornerstone of combinatorial library synthesis.

G cluster_1 Hydrazone Synthesis Workflow Start Precursor (1.0 eq) + Substituted Aldehyde (1.1 eq) Solvent Ethanol Start->Solvent Catalyst Glacial Acetic Acid (2-3 drops) Solvent->Catalyst Reaction Reflux (4-6 hours) Catalyst->Reaction Workup Cool & Pour into Ice Water Reaction->Workup Purification Filter, Wash & Recrystallize Workup->Purification Product Pyrimidine-Hydrazone Derivative Purification->Product

Caption: General workflow for pyrimidine-hydrazone synthesis.

Detailed Experimental Protocol
  • In a round-bottom flask, dissolve 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 mmol) in absolute ethanol (15 mL).

  • Add the desired substituted aromatic aldehyde (1.1 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor completion via TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure hydrazone derivative.

Data Summary: Representative Hydrazone Derivatives
EntryAldehyde SubstituentReaction Time (h)SolventYield (%)
14-Chlorobenzaldehyde5Ethanol88
24-Methoxybenzaldehyde4Ethanol92
33-Nitrobenzaldehyde6Ethanol85
42-Hydroxybenzaldehyde5Ethanol89

Protocol II: Synthesis of 2-(Pyrazol-1-yl)pyrimidine Derivatives

Scientific Rationale & Mechanism

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and highly efficient method for constructing pyrazole rings, known as the Knorr pyrazole synthesis.[7] The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic terminal nitrogen of the hydrazinyl group initially attacks one carbonyl group, followed by intramolecular cyclization involving the second nitrogen and the other carbonyl group, and subsequent dehydration to form the stable aromatic pyrazole ring. This protocol provides access to bi-heterocyclic systems with distinct pharmacological profiles.[8][9][10]

G cluster_2 Pyrazole Synthesis Workflow Start Precursor (1.0 eq) + 1,3-Dicarbonyl Compound (1.1 eq) Solvent Glacial Acetic Acid Start->Solvent Reaction Reflux (6-8 hours) Solvent->Reaction Workup Cool, Neutralize (aq. NaHCO₃) Reaction->Workup Isolation Extract with Ethyl Acetate Workup->Isolation Purification Column Chromatography Isolation->Purification Product 2-(Pyrazol-1-yl)pyrimidine Derivative Purification->Product

Caption: General workflow for pyrazolyl-pyrimidine synthesis.

Detailed Experimental Protocol
  • To a solution of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 mmol) in glacial acetic acid (10 mL), add the 1,3-dicarbonyl compound (e.g., acetylacetone or ethyl acetoacetate) (1.1 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure product.

Data Summary: Representative Pyrazole Derivatives
Entry1,3-Dicarbonyl CompoundReaction Time (h)SolventYield (%)
1Acetylacetone6Acetic Acid85
2Ethyl Acetoacetate8Acetic Acid78
3Benzoylacetone7Acetic Acid81

Protocol III: Synthesis of Fused[1][3][5]Triazolo[4,3-a]pyrimidine Derivatives

Scientific Rationale & Mechanism

Fused heterocyclic systems often exhibit enhanced biological activity due to their rigid conformation and increased molecular complexity. The synthesis of[1][3][5]triazolo[4,3-a]pyrimidines from 2-hydrazinylpyrimidines is a powerful strategy to create such scaffolds.[11][12] The reaction with single-carbon donors like formic acid or acetic anhydride proceeds through an initial acylation of the terminal nitrogen, followed by an acid-catalyzed intramolecular cyclization and dehydration. The pyrimidine N1 atom acts as the nucleophile, attacking the newly formed carbonyl carbon to close the five-membered triazole ring.

G cluster_3 Triazolopyrimidine Synthesis Workflow Start Precursor (1.0 eq) Reagent Formic Acid (Excess) Start->Reagent Reaction Reflux (8-12 hours) Reagent->Reaction Workup Remove Excess Reagent (in vacuo) Reaction->Workup Neutralization Treat with aq. NaHCO₃ Workup->Neutralization Purification Filter, Wash & Recrystallize Neutralization->Purification Product Fused Triazolopyrimidine Derivative Purification->Product

Caption: Workflow for triazolopyrimidine synthesis.

Detailed Experimental Protocol
  • Place 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 mmol) in a round-bottom flask.

  • Add an excess of formic acid (98%, 10 mL).

  • Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Remove the excess formic acid under reduced pressure.

  • To the residue, add ice-cold water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the product from ethanol to afford the pure fused triazolopyrimidine.

Data Summary: Representative Triazole Derivatives
EntryC1 Source ReagentReaction Time (h)ConditionsYield (%)
1Formic Acid10Reflux82
2Acetic Anhydride7Reflux79
3Carbon Disulfide12Reflux (in Pyridine)70

Characterization of Synthesized Derivatives

To ensure the structural integrity and purity of all synthesized compounds, a combination of standard analytical techniques is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation. The chemical shifts, integration, and coupling patterns provide detailed information about the molecular framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups. For example, the disappearance of N-H stretching bands of the hydrazinyl group and the appearance of a C=N stretch would confirm hydrazone formation.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds, which should typically be >95% for biological screening.

  • Melting Point (MP): A sharp melting point range is a good indicator of the purity of a crystalline solid.

References

  • Vertex AI Search. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Research Trend. (2023). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
  • (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review.
  • PMC. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review.
  • ResearchGate. (2025).
  • PubMed. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a] - PubMed.
  • ResearchGate. (N.d.).
  • ResearchGate. (N.d.).
  • IJFMR. (2026).
  • University of Miami. (2018).
  • (N.d.). View of Synthesis of Novel Derivatives on the Basis of 4-Hydrazinyl-6-methyl-2-(alkylthio)
  • ResearchGate. (2025).
  • ResearchGate. (2018). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones.
  • PMC. (N.d.).
  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][3][5]triazolopyrimidine Derivatives as Potential Anticancer Agents.

  • ResearchGate. (N.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2).
  • (N.d.).
  • ResearchGate. (N.d.). Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine.
  • MDPI. (2023).
  • (N.d.). 503 SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES Siddesh M. B, Basavaraj Padmashali , Th.
  • PMC. (N.d.). When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques.
  • (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry.
  • (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies.
  • (N.d.).
  • (2025).

Sources

Application Notes & Protocols: A Framework for Efficacy Testing of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive framework for the in vitro and in vivo evaluation of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine, a novel compound with potential as an anticancer therapeutic. The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1][2][3] The inclusion of a hydrazinyl moiety further suggests potential for diverse biological activity, as hydrazone derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer properties.[4][5][6]

This guide is intended for researchers, scientists, and drug development professionals. It is structured to provide a logical, stepwise progression from initial cytotoxicity screening to more in-depth mechanistic studies and finally to preclinical in vivo validation. The protocols herein are based on established, robust methodologies to ensure scientific integrity and reproducibility.

I. Strategic Overview of Efficacy Testing

The experimental workflow is designed to comprehensively characterize the anticancer potential of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine. The strategy begins with a broad assessment of cytotoxicity across a panel of cancer cell lines to identify sensitive cancer types and determine the compound's potency. Subsequent in vitro assays are designed to elucidate the mechanism of action, specifically focusing on the induction of apoptosis and effects on cell cycle progression. Finally, promising in vitro results are validated in an in vivo xenograft model to assess therapeutic efficacy in a more complex biological system.[7][8]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation (In Vitro) cluster_2 Phase 3: In Vivo Validation Initial Cytotoxicity\nScreening (MTT/XTT Assay) Initial Cytotoxicity Screening (MTT/XTT Assay) Determination of IC50\nValues Determination of IC50 Values Initial Cytotoxicity\nScreening (MTT/XTT Assay)->Determination of IC50\nValues Apoptosis Assay\n(Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Determination of IC50\nValues->Apoptosis Assay\n(Annexin V/PI Staining) Cell Cycle Analysis\n(PI Staining) Cell Cycle Analysis (PI Staining) Apoptosis Assay\n(Annexin V/PI Staining)->Cell Cycle Analysis\n(PI Staining) Xenograft Model\nEfficacy Study Xenograft Model Efficacy Study Cell Cycle Analysis\n(PI Staining)->Xenograft Model\nEfficacy Study Tumor Growth Inhibition\nAnalysis Tumor Growth Inhibition Analysis Xenograft Model\nEfficacy Study->Tumor Growth Inhibition\nAnalysis

Caption: Experimental workflow for anticancer drug testing.

II. Phase 1: In Vitro Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of the compound against a panel of human cancer cell lines. This provides crucial information on the compound's potency and selectivity. Tetrazolium salt-based colorimetric assays, such as MTT and XTT, are widely used for this purpose due to their simplicity and reliability.[9][10] These assays measure the metabolic activity of living cells, which is proportional to the number of viable cells.[11]

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established method for quantifying cell viability.[11][12] Metabolically active cells reduce the yellow tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically after solubilization.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Parameter Description
Cell Lines A panel representing different cancer types (e.g., breast, lung, colon).
Compound Concentrations A range of concentrations (e.g., 0.1 to 100 µM) to generate a dose-response curve.
Incubation Time Typically 48 or 72 hours to assess the effect on cell proliferation.
IC50 Value The concentration of the compound that inhibits cell growth by 50%.

III. Phase 2: Mechanistic Elucidation

Once the cytotoxic activity is confirmed, the next step is to investigate the underlying mechanism of cell death. Many anticancer agents induce apoptosis, or programmed cell death.[14][15] Flow cytometry is a powerful tool for analyzing apoptosis and cell cycle distribution.[16]

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[19] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[17]

Materials:

  • Cancer cell line of interest

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_0 Apoptosis Signaling Pathway Anticancer Agent Anticancer Agent Mitochondrial\nDysfunction Mitochondrial Dysfunction Anticancer Agent->Mitochondrial\nDysfunction Caspase\nActivation Caspase Activation Mitochondrial\nDysfunction->Caspase\nActivation Apoptosis Apoptosis Caspase\nActivation->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[20] Many anticancer drugs exert their effects by inducing cell cycle arrest at specific checkpoints.

Materials:

  • Cancer cell line of interest

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A[21][22][23]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing.[21][23] Incubate at 4°C for at least 30 minutes.[20][23]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.[21][22]

  • Incubation: Incubate for 30 minutes at room temperature.[20]

  • Flow Cytometry: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content.

IV. Phase 3: In Vivo Efficacy Assessment

In vitro findings must be validated in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug testing.[7][24][25]

Protocol 4: Human Tumor Xenograft Model

This protocol outlines a subcutaneous xenograft model to evaluate the in vivo antitumor efficacy of the test compound.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID)

  • Human cancer cell line (selected from in vitro screening)

  • Matrigel (optional, for some cell lines)

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Parameter Description
Animal Model Immunodeficient mice to prevent rejection of human tumor cells.[24]
Tumor Model Subcutaneous cell line-derived xenograft (CDX) for ease of tumor measurement.[25]
Treatment Regimen Dose, frequency, and route of administration determined from pilot studies.
Efficacy Endpoint Tumor growth inhibition (TGI) or tumor regression.

V. References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.). Retrieved from

  • Propidium iodide staining of cells for cell cycle analysis protocol - Bio-Rad Antibodies. (n.d.). Retrieved from

  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.). Retrieved from

  • DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from

  • Cell Cycle Analysis by Propidium Iodide Staining - UCL. (n.d.). Retrieved from

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from

  • A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (n.d.). Retrieved from

  • Synthesis and Anticancer Activity of Some Pyrimidine Derivatives With Aryl Urea Moieties as Apoptosis-Inducing Agents - PubMed. (2020, June 18). Retrieved from

  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK. (n.d.). Retrieved from

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from

  • Xenograft Model for Cancer Drug Discovery - TheraIndx. (n.d.). Retrieved from

  • Apoptosis Assays by Flow Cytometry - Agilent. (n.d.). Retrieved from

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Retrieved from

  • Flow Cytometric Apoptosis Assays for Cell Death - Bitesize Bio. (2024, June 26). Retrieved from

  • Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec. (n.d.). Retrieved from

  • What is the Difference Between MTT and XTT Assay. (2024, October 8). Retrieved from

  • How to Use Flow Cytometry to Measure Apoptosis: Part One - Bio-Rad Antibodies. (2021, February 1). Retrieved from

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (2026, January 29). Retrieved from

  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (n.d.). Retrieved from

  • Biologically active Pyrimidine Hydrazones - Asian Journal of Pharmaceutical Research. (2015). Retrieved from

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Retrieved from

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing - Blog. (2025, July 21). Retrieved from

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from

  • Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review | Frontiers in Health Informatics. (2024, November 17). Retrieved from

  • Novel[20][24]triazolo[4,5-d]pyrimidine derivatives containing hydrazone fragment as potent and selective anticancer agents - PubMed. (2020, December 15). Retrieved from

  • An overview on synthesis and biological activity of pyrimidines - SciSpace. (n.d.). Retrieved from

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017, April 3). Retrieved from

Sources

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a technical framework for utilizing 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine in drug discovery. While this scaffold offers a privileged entry point into bioactive chemical space (particularly for kinase and antimicrobial targets), the nucleophilic hydrazine moiety presents specific challenges in High-Throughput Screening (HTS).[1] This guide details protocols for stabilizing the scaffold during library generation and rigorous counter-screening workflows to differentiate genuine pharmacological hits from assay interference artifacts (PAINS/Redox cycling).

Chemical Profile & HTS Relevance

The Molecule

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a functionalized heterocycle serving as a critical intermediate in Diversity-Oriented Synthesis (DOS).[1] The isopropoxy group at C6 increases lipophilicity (cLogP modulation) compared to methoxy analogs, potentially improving membrane permeability of derived libraries.[1]

PropertyDataRelevance to HTS
CAS 57054-71-6Unique identifier for sourcing.[1]
MW ~182.22 g/mol Fragment-like; allows room for derivatization (Rule of 3 compliant).[1]
Moiety Hydrazine (-NH-NH₂)High Risk/High Reward: Excellent nucleophile for library expansion but prone to oxidation and metal chelation.[1]
Solubility DMSO, MeOHCompatible with standard acoustic dispensing systems.[1]
Stability Air-sensitive (slow)Stock solutions require inert atmosphere storage to prevent azo/dimer formation.[1]
The "Warhead" Risk

In HTS, the hydrazine group is a known liability. Free hydrazines can act as reducing agents, interfering with redox-based readouts (e.g., Resazurin, WST-8).[1] They may also sequester essential metal cofactors in enzymatic assays.[1] Therefore, this molecule is best utilized as a precursor that is cyclized or derivatized before screening, or screened with strict orthogonal validation.

Application: Library Generation Workflow

Rationale: To mitigate the reactivity of the free hydrazine while exploiting the pyrimidine scaffold, we recommend two primary derivatization pathways for library construction.

Pathway A: Stable Hydrazone Formation

Reaction with diverse aldehydes/ketones yields stable hydrazones, often improving metabolic stability and rigidity.

Pathway B: Fused Heterocycle Formation

Cyclization with


-keto esters or anhydrides yields triazolopyrimidines or pyrazolopyrimidines—classic kinase inhibitor pharmacophores (e.g., EGFR inhibitors).[1]
Visualization: Scaffold Diversification Logic

Library_Workflow Scaffold 2-Hydrazinyl-4-methyl- 6-(propan-2-yloxy)pyrimidine Hydrazones Library A: Hydrazones (Schiff Bases) Scaffold->Hydrazones + Aldehydes (Condensation) FusedRings Library B: Triazolopyrimidines (Fused Systems) Scaffold->FusedRings + Keto Esters (Cyclization) Aldehydes Aldehyde Array (R-CHO) Aldehydes->Hydrazones KetoEsters Beta-Keto Esters KetoEsters->FusedRings Screening HTS Entry (Kinase/Antimicrobial) Hydrazones->Screening Stable Hit FusedRings->Screening Privileged Structure

Figure 1: Divergent synthesis pathways converting the reactive hydrazine scaffold into stable HTS library members.[1]

Protocol: Quality Control & Stock Preparation

Rationale: Hydrazines degrade into false-positive generators upon air exposure.[1] Strict QC is required.

Materials
  • Compound: CAS 57054-71-6 (>95% purity).[1]

  • Solvent: Anhydrous DMSO (Grade: HTS Certified).[1]

  • Gas: Argon or Nitrogen.[1]

Step-by-Step Procedure
  • Weighing: Weigh the compound in a humidity-controlled environment (<30% RH) to prevent hygroscopic clumping.[1]

  • Solubilization: Dissolve to a master stock concentration of 10 mM or 20 mM in anhydrous DMSO.

    • Critical: Do not use sonication if possible, as heat/cavitation can accelerate oxidation.[1] Use gentle vortexing.[1]

  • Purging: Immediately purge the headspace of the vial with Argon for 30 seconds.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber glass vials or polypropylene matrix tubes.

  • Storage: Store at -80°C .

    • Warning: Avoid freeze-thaw cycles.[1] If a tube is thawed, discard the remainder or use immediately for synthesis.

Protocol: Hit Validation (Triage)

Rationale: If the free hydrazine (or a labile derivative) hits in a primary screen, you must rule out "Redox Cycling" interference.[1]

The Redox Counter-Screen

Many HTS assays use resazurin (Alamar Blue) or tetrazolium salts (MTT/MTS) to measure cell viability.[1] Hydrazines can chemically reduce these dyes without biological activity, appearing as "super-killers" or "super-growers."[1]

Method:

  • Setup: Prepare assay buffer without cells or enzymes.

  • Dosing: Add the test compound (CAS 57054-71-6 derivative) at the IC₅₀ concentration found in the primary screen (e.g., 10 µM).[1]

  • Reagent Addition: Add the detection reagent (e.g., Resazurin).[1]

  • Incubation: Incubate for 1 hour at RT.

  • Readout: Measure Fluorescence (Ex 530nm / Em 590nm).

  • Interpretation:

    • High Signal: Chemical interference (False Positive).[1] Discard.

    • Baseline Signal: No chemical interference.[1] Proceed to Orthogonal Assay.

Visualization: Hit Triage Logic

Triage_Logic Hit Primary Screen Hit (>50% Inhibition) LCMS LC-MS Purity Check (Is the hydrazine intact?) Hit->LCMS Decision1 Purity > 90%? LCMS->Decision1 Redox Cell-Free Redox Assay (Resazurin/DTT Check) Decision2 Signal in Cell-Free? Redox->Decision2 Decision1->Redox Yes Discard Discard (Degradation/Artifact) Decision1->Discard No Decision2->Discard Yes (Interference) Valid Validated Hit (Proceed to Kd/IC50) Decision2->Valid No (Clean)

Figure 2: Decision tree for validating hits containing hydrazine moieties, prioritizing the elimination of false positives.

References

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1] Journal of Medicinal Chemistry.

  • PubChem. (n.d.).[1][2] Compound Summary: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.[1] National Library of Medicine.[1] [1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

  • Kumari, S., et al. (2020).[1] Recent Advances in the Synthesis and Biological Activities of Pyrazolo[3,4-d]pyrimidines. Arkivoc.

Sources

The Synthesis and Application of Novel Pyrimidine Hydrazones: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the reaction of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine with a variety of aldehydes and ketones. This guide is designed to offer full editorial control, moving beyond rigid templates to deliver a comprehensive and scientifically rigorous resource. Herein, we will explore the synthetic pathways, mechanistic underpinnings, and practical applications of the resulting pyrimidine hydrazone derivatives, a class of compounds with significant potential in medicinal chemistry.

Introduction: The Promise of Pyrimidine Hydrazones

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including antiviral and anticancer agents.[1][2] The incorporation of a hydrazone moiety (-NH-N=CR1R2) onto the pyrimidine ring often enhances or confers a wide range of pharmacological activities, such as antimicrobial, anticonvulsant, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on the synthesis of novel hydrazones derived from 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine, providing detailed protocols and insights into their potential applications.

Synthesis of the Key Precursor: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Synthesis_Workflow A 4-Methyl-6-isopropoxy-2-thioxopyrimidine B 2-(Methylthio)-4-methyl-6-(propan-2-yloxy)pyrimidine A->B  Methyl Iodide, Base (e.g., Pyridine) in Methanol   C 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine B->C  Hydrazine Hydrate in Ethanol  

Figure 1: Proposed synthetic workflow for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.

Step 1: Synthesis of 4-Methyl-6-isopropoxy-2-thioxopyrimidine

The synthesis of the initial 2-thioxopyrimidine can be achieved via a condensation reaction. A plausible method involves the reaction of ethyl isobutyrylacetate with thiourea in the presence of a base such as sodium ethoxide.

Step 2: Synthesis of 2-(Methylthio)-4-methyl-6-(propan-2-yloxy)pyrimidine

The thioxo group of the pyrimidine ring is then alkylated to introduce a methylthio group, which is a good leaving group for the subsequent hydrazinolysis step.

Protocol:

  • Dissolve 4-methyl-6-isopropoxy-2-thioxopyrimidine (1.0 eq) in a suitable solvent such as methanol.

  • Add a base, for example, pyridine (1.1 eq).

  • Add methyl iodide (1.1 eq) dropwise to the stirred solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 2-(methylthio)-4-methyl-6-(propan-2-yloxy)pyrimidine.[5]

Step 3: Synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

The final step involves the nucleophilic substitution of the methylthio group with hydrazine.

Protocol:

  • Dissolve 2-(methylthio)-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 eq) in ethanol.

  • Add an excess of hydrazine hydrate (3.0-5.0 eq).

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the desired 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.[6][7]

Reaction of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine with Aldehydes and Ketones: Synthesis of Novel Hydrazones

The condensation of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine with various aldehydes and ketones is a straightforward and efficient method for the synthesis of a diverse library of pyrimidine hydrazones.

General Reaction Scheme & Mechanism

The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the stable hydrazone product. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[8]

Hydrazone_Formation_Mechanism cluster_0 Mechanism of Hydrazone Formation Start Pyrimidine-NHNH2 + R1(R2)C=O Protonation Protonation of Carbonyl Oxygen (Acid Catalyst) Start->Protonation Nucleophilic_Attack Nucleophilic Attack of Hydrazine Protonation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Proton_Transfer Proton Transfer Intermediate->Proton_Transfer Dehydration Elimination of Water Proton_Transfer->Dehydration Product Pyrimidine-NH-N=CR1R2 (Hydrazone) Dehydration->Product

Figure 2: Generalized mechanism for the acid-catalyzed formation of pyrimidine hydrazones.

Experimental Protocol for Hydrazone Synthesis

The following protocol is a general procedure that can be adapted for a wide range of aldehydes and ketones.

Materials:

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

  • Aldehyde or Ketone (e.g., benzaldehyde, acetophenone)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 eq) in absolute ethanol.

  • Add the corresponding aldehyde or ketone (1.0-1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure pyrimidine hydrazone.[1][3]

Data Presentation: Representative Examples of Synthesized Hydrazones

The following table summarizes the synthesis of various pyrimidine hydrazones from 2-hydrazinylpyrimidine derivatives and different carbonyl compounds, showcasing the versatility of this reaction.

EntryHydrazinylpyrimidine DerivativeCarbonyl CompoundSolventCatalystTime (h)Yield (%)Reference
12-Hydrazinyl-4-methyl-6-phenylpyrimidine4-ChlorobenzaldehydeEthanolAcetic Acid485[9]
22-Hydrazinyl-4-methyl-6-phenylpyrimidine4-MethoxybenzaldehydeEthanolAcetic Acid588[9]
32-Hydrazinyl-4-methyl-6-phenylpyrimidineAcetoneEthanolAcetic Acid375[9]
42-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideAcetoneEthanolNone161[1]
52-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideCyclohexanoneEthanolNone172[1]

Characterization of Pyrimidine Hydrazones

The synthesized hydrazones can be thoroughly characterized using a suite of standard analytical techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectra of the hydrazone products will show the disappearance of the C=O stretching band of the starting aldehyde/ketone and the appearance of a characteristic C=N stretching vibration in the region of 1580-1650 cm⁻¹. The N-H stretching of the hydrazone moiety is also typically observed.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is invaluable for confirming the structure. The spectra will show the disappearance of the aldehyde proton (for aldehyde-derived hydrazones) and the appearance of a new signal for the azomethine proton (-N=CH-). The chemical shifts and coupling patterns of the aromatic and aliphatic protons will provide further structural confirmation. 13C NMR will show the characteristic signal for the imine carbon (C=N).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery and Development

Pyrimidine hydrazone derivatives are a class of compounds with a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.

Antimicrobial and Antifungal Activity

Many pyrimidine hydrazones have demonstrated significant activity against a range of bacterial and fungal pathogens. The presence of the azomethine group is often crucial for their antimicrobial action.[4] The synthesized compounds can be screened for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, to determine their minimum inhibitory concentrations (MICs).

Antiviral Activity

The pyrimidine nucleus is a key component of many antiviral drugs. The introduction of a hydrazone side chain can lead to compounds with potent antiviral activity against a variety of viruses, including influenza, herpes, and HIV.[11][12] The newly synthesized hydrazones can be evaluated in cell-based assays to determine their efficacy against different viral strains.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents. The hydrazone moiety can contribute to the cytotoxic activity of these compounds through various mechanisms, including the inhibition of key enzymes or the induction of apoptosis. The antiproliferative activity of the synthesized hydrazones can be assessed against a panel of human cancer cell lines.[3][11]

Conclusion

The reaction of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine with aldehydes and ketones provides a versatile and efficient route to a novel class of pyrimidine hydrazones. This guide has provided a comprehensive overview of the synthesis of the key hydrazine precursor, detailed protocols for the preparation of the target hydrazones, and an exploration of their potential applications in drug discovery. The structural diversity that can be achieved through this synthetic strategy, coupled with the promising biological activities of pyrimidine hydrazones, makes this an exciting area for further research and development.

References

  • Srivastav, S., Luhach, K., Shukla, C., & Yadav, R. (2015). Biologically active Pyrimidine Hydrazones. Asian Journal of Pharmaceutical Research, 5(3), 162-165.
  • Al-Omair, M. A. (2015). BIOLOGICALLY ACTIVE PYRIMIDINE HYDARZONES. Journal of Drug Delivery and Therapeutics, 5(6), 1-5.
  • Abdel-Rahman, A. A.-H. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Bentham Science Publishers.
  • Fatima, A., & Sharma, P. K. (2024). Exploring the Antimicrobial Potential of Pyrimidine and Hydrazone Derivatives: A Comprehensive Review.
  • Chemistry LibreTexts. (2021). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. (n.d.).
  • De Wispelaere, M., et al. (2018). Inhibition of Flaviviruses by Targeting a Conserved Pocket on the Viral Envelope Protein.
  • PubChem. (n.d.). 2-(2-Isopropylidenehydrazino)-6-methylpyrimidin-4-ol.
  • Abdel-Wahab, B. F., et al. (2022). New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. Frontiers in Chemistry, 10, 1004353.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). Indian Journal of Chemistry, 59B(1), 81-90.
  • Spectral explanation of 2-(2-(4-methoxybenzylidene)hydrazinyl)-4-methyl-6-phenylpyrimidine. (n.d.).
  • Application Notes and Protocols for Reactions Involving Hydrazine and [2-(methylthio)phenyl]hydrazine. (2025). BenchChem.
  • Gareev, I. I., et al. (2021). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)
  • Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)- yl)acetate with hydrazine hydrate. (n.d.).
  • A four-component modified Biginelli reaction: A novel approach for C-2 functionalizedDihydropyrimidines. (2021). Scientific Reports, 11(1), 2948.
  • Lian, W., et al. (2018). Discovery of Immunologically Inspired Small Molecules that Target the Viral Envelope Protein. ACS Infectious Diseases, 4(9), 1344-1353.
  • A study of certain novel reactions of 4,6-dimethoxy-5-nitropyrimidine. (n.d.).
  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).
  • Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors. (2021). Helvetica Chimica Acta, 104(5), e2100057.
  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 60(12), 1509-1511.
  • New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. (2021). Chemistry of Heterocyclic Compounds, 57(4), 438-441.
  • Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. (2022). Drug Discovery, 16(36), e1DD2012.
  • Bio-synthesis, NMR, FTIR, Mass spectra of 4-methyl-2-[(2E)-2-(1- phenylethylamine) hydrazinyl]-1, 3-benzothiazole derivatives an. (2024). Degres Journal, 9(10), 133-139.
  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. (2012). Journal of the Korean Chemical Society, 56(2), 243-248.
  • Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. (2019). Molecules, 24(20), 3734.
  • 8_Tetrahydropyrimidines synthesis. (2013).
  • Methyl iodide: trying to verify an anecdotal claim. (2022, May 19). Reddit.
  • Reaction of methyl iodide with complex IV'2. (n.d.).
  • Solvent effects on the rate of oxidative addition of methyl iodide to di(4-thiocresol)(2,2′-bipyridyl) platinum(II). (n.d.).
  • How small-molecule inhibitors of dengue-virus infection interfere with viral membrane fusion. (2018). eLife, 7, e37230.

Sources

Cyclization reactions involving 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Fused Heterocyclic Systems via Cyclization of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Pyrimidine Hydrazine Scaffold

In the landscape of medicinal chemistry and drug development, the pyrimidine core is a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its value is exponentially increased when functionalized with reactive handles that permit the construction of more complex, fused heterocyclic systems. 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is one such high-potential building block. The exocyclic hydrazine moiety (-NHNH₂) serves as a potent binucleophile, poised to react with a variety of di-electrophilic partners to forge new five-membered rings fused to the parent pyrimidine.

The resulting pyrazolo[1,5-a]pyrimidines and[3][4][5]triazolo[4,3-a]pyrimidines are of profound interest to researchers. These fused systems are recognized as key pharmacophores, exhibiting a wide spectrum of biological activities, including roles as protein kinase inhibitors for cancer therapy, as well as antimicrobial and anti-inflammatory agents.[4][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not just the protocols for key cyclization reactions but also delves into the mechanistic rationale and strategic considerations behind the experimental design, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Workflow Overview: From Building Block to Fused Heterocycles

The primary synthetic utility of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine lies in its ability to undergo cyclocondensation reactions. By selecting an appropriate electrophilic partner, one can selectively construct either a fused pyrazole or a fused triazole ring system.

Workflow A 2-Hydrazinyl-4-methyl-6- (propan-2-yloxy)pyrimidine B Pathway 1: Pyrazolo[1,5-a]pyrimidine Synthesis A->B C Pathway 2: [1,2,4]Triazolo[4,3-a]pyrimidine Synthesis A->C F Fused Pyrazole Core B->F Yields G Fused Triazole Core C->G Yields D 1,3-Dicarbonyl Compounds (e.g., Acetylacetone, Ethyl Acetoacetate) D->B Reaction Partner E One-Carbon Electrophiles (e.g., Formic Acid, Triethyl Orthoformate) E->C Reaction Partner

Caption: Synthetic pathways from the starting hydrazine.

Part 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Principle and Mechanism

The formation of the pyrazolo[1,5-a]pyrimidine scaffold from a 2-hydrazinylpyrimidine is a classic and robust cyclocondensation reaction.[4][6] The reaction proceeds by engaging the hydrazine with a 1,3-dielectrophile, such as a β-diketone or a β-ketoester.

The mechanism unfolds in two key stages:

  • Intermolecular Condensation: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a second condensation involving the other carbonyl group and the endocyclic pyrimidine nitrogen (acting as an enamine), which has become nucleophilic after the initial reaction. This forms a non-aromatic intermediate.

  • Dehydration and Aromatization: Under the reaction conditions, typically with heating, a molecule of water is eliminated to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity is generally controlled by the nature of the substituents on the dicarbonyl compound.

Mechanism1 Mechanism: Pyrazolo[1,5-a]pyrimidine Formation A Hydrazine attacks Carbonyl 1 B Intermediate Formation A->B C Ring Nitrogen attacks Carbonyl 2 B->C D Cyclized Intermediate E Water Elimination D->E F Aromatic Product E->F

Caption: Key steps in pyrazole ring formation.

Application Note: Experimental Design and Rationale

Choosing the 1,3-Dicarbonyl Reagent: The choice of the dicarbonyl partner directly dictates the substitution pattern on the newly formed pyrazole ring.

  • Symmetrical Diketones (e.g., Acetylacetone): Yield a single, unambiguously substituted product. Using acetylacetone (2,4-pentanedione) will install methyl groups at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core.

  • Unsymmetrical Ketoesters (e.g., Ethyl Acetoacetate): Can potentially lead to two regioisomers. However, the reaction is often highly regioselective. The more electrophilic ketone carbonyl is typically attacked first by the terminal hydrazine nitrogen. With ethyl acetoacetate, this leads preferentially to the 7-hydroxy-5-methyl product (which exists in its tautomeric keto form, a pyrimidinone).[8]

Solvent and Catalyst Selection:

  • Solvent: Ethanol or glacial acetic acid are commonly employed. Ethanol is a good polar solvent that facilitates the dissolution of the reactants. Glacial acetic acid can serve as both a solvent and an acid catalyst, which protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the reaction rate.[9]

  • Catalysis: While the reaction can proceed thermally, a catalytic amount of a strong acid (like HCl or H₂SO₄) can be beneficial, particularly when using less reactive dicarbonyls.[10]

Reaction Control: The reaction is typically performed under reflux to provide the necessary activation energy for the dehydration and aromatization step. Monitoring by Thin-Layer Chromatography (TLC) is crucial to determine the point of complete consumption of the starting material.

Protocol 1: Synthesis of 2,7-Dimethyl-5-(propan-2-yloxy)pyrazolo[1,5-a]pyrimidine

This protocol details the reaction with acetylacetone.

Materials and Reagents:

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (10-15 mL per gram of starting material)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (e.g., 1.96 g, 10 mmol).

  • Add glacial acetic acid (20 mL). Stir the mixture until the solid is fully dissolved.

  • Add acetylacetone (1.1 g, 11 mmol, approx. 1.13 mL) dropwise to the solution at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled solution slowly into a beaker containing ice-cold water (100 mL) while stirring.

  • A precipitate will form. If the solution is acidic, neutralize it carefully with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from hot ethanol to yield the final compound as a crystalline solid.

Characterization:

  • ¹H NMR: Expect characteristic singlets for the two new methyl groups on the pyrazole ring and a singlet for the pyrazole proton.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₁₂H₁₆N₄O, M.W. = 232.28).

ReagentSubstituents on ProductTypical Yield
Acetylacetone5-CH₃, 7-CH₃80-90%
Ethyl Acetoacetate5-CH₃, 7-OH (keto form)75-85%
Dibenzoylmethane5-Ph, 7-Ph70-80%
Caption: Table summarizing outcomes with various 1,3-dicarbonyls.

Part 2: Synthesis of[3][4][5]Triazolo[4,3-a]pyrimidine Derivatives

Principle and Mechanism

This cyclization introduces a fused triazole ring, which requires a reagent that can provide a single carbon atom to form the ring with the two nitrogen atoms of the hydrazine moiety. Common C1 sources include formic acid, triethyl orthoformate, or cyanogen halides.[11][12]

The mechanism proceeds as follows:

  • Acylation/Formylation: The terminal -NH₂ group of the hydrazine attacks the electrophilic carbon of the C1 source (e.g., the carbonyl carbon of formic acid). This forms an N-formylhydrazine intermediate.

  • Intramolecular Cyclization & Dehydration: The endocyclic pyrimidine nitrogen attacks the newly formed amide/formyl carbon. This is followed by the elimination of a water molecule, driven by heating, to yield the aromatic[3][4][5]triazolo[4,3-a]pyrimidine system.

Mechanism2 Mechanism: [1,2,4]Triazolo[4,3-a]pyrimidine Formation A Hydrazine attacks Formic Acid B N-Formyl Intermediate A->B C Intramolecular Attack D Water Elimination C->D E Aromatic Product D->E

Caption: Key steps in triazole ring formation.

Application Note: Experimental Design and Rationale

Choice of C1 Reagent:

  • Formic Acid: Serves as both the C1 source and the reaction solvent/catalyst. It is inexpensive and effective, typically leading to an unsubstituted triazole ring (H at position 3).

  • Triethyl Orthoformate: A milder alternative to formic acid. It also provides an unsubstituted triazole ring and the reaction byproducts (ethanol) are volatile and easily removed.

  • Cyanogen Bromide (CNBr) or Cyanogen Chloride (CNCl): These reagents lead to the formation of a 3-amino-[3][4][5]triazolo[4,3-a]pyrimidine.[11] These reactions are often performed under milder, basic conditions but require careful handling due to the high toxicity of the reagents.

Reaction Conditions: The reaction typically requires heat to drive the final dehydration step. Refluxing in formic acid or triethyl orthoformate is a standard and effective procedure. The reaction progress should be monitored by TLC until the starting hydrazine is consumed.

Protocol 2: Synthesis of 7-Methyl-5-(propan-2-yloxy)-[3][4][5]triazolo[4,3-a]pyrimidine

This protocol uses formic acid as the C1 source.

Materials and Reagents:

  • 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 eq)

  • Formic Acid (98-100%)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

Step-by-Step Procedure:

  • Place 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (e.g., 1.96 g, 10 mmol) into a 50 mL round-bottom flask.

  • Add an excess of formic acid (15 mL).

  • Attach a reflux condenser and heat the mixture to reflux (approx. 101-110°C) for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • After completion, allow the flask to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-cold water (100 mL).

  • Neutralize the solution carefully by the dropwise addition of a concentrated ammonium hydroxide solution or saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product in a vacuum oven. Recrystallization from an appropriate solvent like ethanol or ethyl acetate may be performed if further purification is needed.

Characterization:

  • ¹H NMR: Look for the appearance of a new singlet in the aromatic region corresponding to the C3-proton of the triazole ring.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product (C₉H₁₂N₄O, M.W. = 206.22).

C1 ReagentSubstituent at Position 3Typical Yield
Formic Acid-H85-95%
Triethyl Orthoformate-H80-90%
Cyanogen Bromide-NH₂70-80%
Caption: Table summarizing outcomes with various C1 electrophiles.

Safety and Handling

Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Formic acid is corrosive and requires careful handling.

Conclusion

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a powerful and versatile intermediate. The protocols described herein provide reliable and efficient pathways to construct medicinally relevant pyrazolo[1,5-a]pyrimidine and[3][4][5]triazolo[4,3-a]pyrimidine cores. By understanding the underlying mechanisms and the rationale for the experimental conditions, researchers can effectively utilize this building block to synthesize novel compounds for screening and development in various therapeutic areas.

References

  • Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. (2016). MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). PMC. [Link]

  • General procedure for the synthesis of pyrazolylpyrazoline pyrazolyl... (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Activity of Some New Pyrazoline and Pyrimidine Derivatives. (2025). ResearchGate. [Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. (2025). ACS Publications. [Link]

  • Design, synthesis and characterization of some new pyrazol-pyrimidine derivatives and evaluation of their biological activities. (2023). Growing Science. [Link]

  • Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). (n.d.). ResearchGate. [Link]

  • s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents. (n.d.). Journal of the Chemical Society C: Organic. [Link]

  • Synthesis of the 1,5-dihydro-[3][4][5]triazolo[4,3-a]pyrimidine derivative 7. (n.d.). ResearchGate. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PMC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech. [Link]

  • Synthesis of triazolopyrimidine derivatives, in two steps. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Cyclocondensation Reactions of Hydrazonoyl Chlorides with Some Azines: Synthesis of New Fused Heterocycles of Expected Microbiol. (2016). Scirp.org. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). IJFMR. [Link]

  • Novel synthetic routes for Pyrimidine, Pyridine and Pyrazole Derivatives and Their Antibacterial Evaluation. (n.d.). ProQuest. [Link]

  • Synthesis of the C‐2 substituted triazolopyrimidine compounds. (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[3][4][5]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). MDPI. [Link]

  • Synthesis of 3,5-disubstituted pyrazoles via cyclocondensation of 1,2-allenic ketones with hydrazines. (n.d.). RSC Publishing. [Link]

  • Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. (2018). University of Miami. [Link]

  • ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines. (n.d.). ResearchGate. [Link]

  • Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymaic Activity. (2007). Korean Chemical Society. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). ResearchGate. [Link]

  • Proposed mechanism for the cyclocondensation reaction between... (n.d.). ResearchGate. [Link]

  • 2-Hydrazinyl-4,6-dimethylpyrimidine. (n.d.). PubChem. [Link]

  • Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. (n.d.). ResearchGate. [Link]

  • Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine. (n.d.). ResearchGate. [Link]

  • 2-Hydrazinylpyrimidine. (n.d.). PubChem. [Link]

  • Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. (2025). Preprints.org. [Link]

  • 4-Hydrazino-2-(methylsulfanyl)pyrimidine. (n.d.). PMC. [Link]

  • Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. (n.d.). Organic Chemistry Portal. [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine. This resource is tailored for researchers, medicinal chemists, and process development scientists who utilize this key intermediate. Our goal is to provide actionable, field-tested insights to help you overcome common synthetic challenges, improve yield, and ensure the highest purity of your target compound. This guide is structured as a series of troubleshooting questions and in-depth FAQs, reflecting the practical issues encountered in a laboratory setting.

I. Synthetic Overview & Core Mechanism

The synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is typically achieved via a two-step process. The foundational logic is a sequential nucleophilic aromatic substitution (SNAr) on a di-substituted pyrimidine core. First, a selective substitution with isopropoxide occurs, followed by hydrazinolysis to displace the remaining leaving group.

The most common and cost-effective starting material is 2,4-dichloro-6-methylpyrimidine. The chlorine atom at the C4 position is generally more susceptible to nucleophilic attack than the one at C2, allowing for a regioselective first substitution. The subsequent reaction with hydrazine hydrate displaces the C2 chlorine to yield the final product.

Synthesis_Pathway Start 2,4-Dichloro-6-methylpyrimidine Intermediate 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine Start->Intermediate  1. Sodium Isopropoxide  (from NaH + Isopropanol)  THF, 0°C to RT Final 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine Intermediate->Final  2. Hydrazine Hydrate (NH2NH2·H2O)  Ethanol or Isopropanol  Reflux

Caption: General synthetic route for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a validated solution.

Issue 1: Low Yield in the First Step (Formation of 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine)

Question: My reaction of 2,4-dichloro-6-methylpyrimidine with sodium isopropoxide is resulting in a low yield of the desired mono-substituted product, and I'm seeing significant amounts of starting material and a di-substituted byproduct. What's going wrong?

Answer: This is a classic regioselectivity and reaction control problem. Low yield in this step typically stems from three main factors: incomplete reaction, over-reaction (di-substitution), or side reactions.

Causality & Corrective Actions:

  • Improper Stoichiometry of Nucleophile: Using more than one equivalent of sodium isopropoxide will inevitably lead to the formation of the di-substituted product, 2,4-di(propan-2-yloxy)-6-methylpyrimidine. Conversely, an insufficient amount will leave starting material unreacted.

    • Solution: Carefully prepare the sodium isopropoxide by reacting sodium hydride (a slight excess, e.g., 1.05 eq.) with anhydrous isopropanol. Then, add this solution dropwise to the dichloropyrimidine, ensuring the total amount of isopropoxide does not exceed 1.0 equivalent relative to the dichloropyrimidine.

  • Poor Temperature Control: The SNAr reaction is exothermic. Allowing the temperature to rise uncontrollably, especially during the addition of the alkoxide, significantly increases the rate of the second substitution, leading to the di-substituted impurity.

    • Solution: Maintain the reaction temperature at 0°C (ice bath) during the slow, dropwise addition of the sodium isopropoxide solution. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure the mono-substitution goes to completion.[1]

  • Moisture in Reaction: Sodium hydride and sodium isopropoxide are extremely sensitive to moisture. Water will quench the nucleophile, leading to an incomplete reaction and lower yields.

    • Solution: Use anhydrous solvents (THF and isopropanol) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting_Step1 Problem Low Yield of Intermediate Cause1 Incorrect Stoichiometry Problem->Cause1 Cause2 Poor Temperature Control Problem->Cause2 Cause3 Presence of Moisture Problem->Cause3 Solution1 Use max 1.0 eq. of Sodium Isopropoxide Cause1->Solution1 Solution2 Add nucleophile at 0°C, then warm to RT Cause2->Solution2 Solution3 Use anhydrous solvents under inert atmosphere Cause3->Solution3

Caption: Troubleshooting workflow for the synthesis of the chloro-intermediate.

Issue 2: Poor Yield and Impurities in the Hydrazinolysis Step

Question: I'm attempting the hydrazinolysis of 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine, but my yield is low and my final product is contaminated. How can I optimize this step?

Answer: The hydrazinolysis step is generally efficient, but its success is highly dependent on controlling the reaction conditions to prevent side reactions and ensure a straightforward workup.

Causality & Corrective Actions:

  • Insufficient Hydrazine or Reaction Time: The nucleophilic substitution requires an adequate amount of hydrazine and sufficient time, especially as the chloro-pyrimidine is a relatively deactivated substrate.

    • Solution: Use a moderate excess of hydrazine hydrate (typically 2-3 equivalents) to ensure the reaction goes to completion.[2] Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC to determine the optimal reaction time, which is usually achieved after refluxing for 3-5 hours.[2][3]

  • Side Product Formation: A common impurity is the bis-(4-methyl-6-(propan-2-yloxy)pyrimidin-2-yl)hydrazine. This occurs when a molecule of the already-formed product acts as a nucleophile and reacts with another molecule of the starting material.

    • Solution: Using a moderate excess of hydrazine hydrate helps to minimize this side reaction by ensuring that the concentration of hydrazine is always significantly higher than the concentration of the product.[4]

  • Difficult Product Isolation: The desired product has some water solubility, and excess hydrazine hydrate can make isolation from an aqueous workup challenging.

    • Solution: After the reaction is complete, cool the mixture and add cold water to precipitate the product. The solid can then be collected by filtration.[3] If the product remains in solution, concentrate the solvent under reduced pressure and then perform an extraction with a suitable organic solvent like ethyl acetate. Washing the organic layer with brine can help remove residual water and hydrazine.

Table 1: Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution
Low Yield of Intermediate Over-reaction (di-substitution)Use ≤1.0 eq. of sodium isopropoxide; maintain temperature at 0°C during addition.
Incomplete reactionEnsure anhydrous conditions; use a slight excess (1.05 eq.) of NaH to generate the alkoxide.
Low Yield of Final Product Incomplete hydrazinolysisUse 2-3 equivalents of hydrazine hydrate; reflux for 3-5 hours and monitor by TLC.
Impure Final Product Formation of bis-pyrimidinyl hydrazineUse an excess of hydrazine hydrate to outcompete the product as a nucleophile.
Difficult Product Isolation Product solubility in aqueous phasePrecipitate product by adding cold water; if necessary, evaporate solvent and extract with ethyl acetate.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the hydrazinolysis reaction? A1: Alcohols such as ethanol or isopropanol are the most commonly used and effective solvents.[2] They are excellent for dissolving the chloro-pyrimidine starting material and are miscible with hydrazine hydrate. The reaction is typically run at the reflux temperature of the chosen solvent.

Q2: How can I effectively monitor the reaction's progress? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 50:50 ethyl acetate:hexanes. The starting material (2-chloro intermediate) will be less polar (higher Rf value) than the hydrazinyl product, which will have a lower Rf value due to the polar N-H bonds. Stain with potassium permanganate or view under UV light.

Q3: What are the critical safety precautions when working with hydrazine hydrate? A3: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.[4]

Q4: How do I confirm the identity and purity of my final product? A4: A combination of analytical techniques should be used.

  • 1H NMR: Look for the characteristic signals of the methyl group (singlet ~2.3 ppm), the isopropoxy group (septet ~4.9-5.1 ppm and doublet ~1.3 ppm), the pyrimidine ring proton (singlet ~6.5 ppm), and the hydrazine protons (broad signals which can be exchanged with D2O).

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

  • HPLC: Assess the purity of the final compound.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine
  • Equip a three-necked, round-bottomed flask with a dropping funnel, a thermometer, and a nitrogen inlet.

  • Add sodium hydride (1.05 eq., 60% dispersion in mineral oil) to anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add anhydrous isopropanol (1.1 eq.) dropwise to the NaH suspension. Stir for 20 minutes at 0°C to ensure complete formation of sodium isopropoxide.

  • In a separate flask, dissolve 2,4-dichloro-6-methylpyrimidine (1.0 eq.) in anhydrous THF.

  • Add the dichloropyrimidine solution to the dropping funnel and add it dropwise to the sodium isopropoxide suspension at 0°C over 30 minutes.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by slowly adding water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by silica gel column chromatography if necessary.

Protocol 2: Synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine
  • In a round-bottomed flask, dissolve the 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (2.5 eq.) to the solution.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes.

  • Add cold deionized water to precipitate the product.

  • Collect the white solid by vacuum filtration, washing with a small amount of cold water.

  • Dry the product under vacuum to obtain 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.

V. References

  • ResearchGate. (2025). Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. Retrieved from [Link]

  • ResearchGate. (2019). Synthetic pathways for 2‐hydrazinyl‐4‐methyl‐6‐phenylpyrimidine. Retrieved from [Link]

  • Organic Syntheses. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Org. Synth. 2008, 85, 179. Retrieved from [Link]

  • Li, P., et al. (2025). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. ResearchGate. Retrieved from [Link]

  • Australian Journal of Chemistry. (1975). The hydrazinolysis of heterocyclic compounds. II. 6-Amino-4-hydroxy-1-methylpyrimidine-2(1H)-thione and related compounds. 28(11), 2435–2446. Retrieved from [Link]

  • Journal of the Chemical Society C: Organic. (1968). Hydrazinolysis of some purines and pyrimidines and their related nucleosides and nucleotides. pp. 85-89. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-chloropyrimidine. Coll. Vol. 4, p.182 (1963); Vol. 35, p.31 (1955). Retrieved from [Link]

  • Google Patents. (2015). Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine. CN104387328A. Retrieved from

  • Nature Communications. (2020). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. Retrieved from [Link]

  • SciSpace. (1966). The reaction of hydrazine with pyrimidine bases. Retrieved from [Link]

  • Molecules. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC. Retrieved from [Link]

  • ResearchGate. (2018). The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. Retrieved from [Link]

  • Chemical Science International Journal. (n.d.). Synthesis of Novel Derivatives on the Basis of 4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidines and Their Preliminary Biological Evaluation. Retrieved from [Link]

  • SciSpace. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]

  • ProQuest. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-hydrazinopyrimidine. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. CN103554036B. Retrieved from

  • International Journal of Molecular Sciences. (2023). Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4- chloro-2-methyl pyrimidine. CN110372602A. Retrieved from

  • Journal of Al-Nahrain University. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. 16(2), 84-92. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Retrieved from [Link]

  • Google Patents. (2016). Topical Composition and Methods for Making and Using the Same. US 2016/0279152 A1. Retrieved from [Link]

  • YouTube. (2024). Pyrimidine Synthesis. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Patents & Publications. Retrieved from [Link]

  • Acta Crystallographica Section E. (2008). 4-Hydrazino-2-(methylsulfanyl)pyrimidine. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative. CN106588758B. Retrieved from

  • University of Miami Scholarly Repository. (2018). Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors. Retrieved from [Link]

  • Journal of AOAC International. (2000). Determination of two oxy-pyrimidine metabolites of diazinon in urine.... PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. WO2021074138A1. Retrieved from

  • ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinyl-4,6-dimethylpyrimidine. Retrieved from [Link]

  • Molecules. (2022). Synthesis of Pyrimidine Conjugates.... MDPI. Retrieved from [Link]

Sources

Stability issues of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solution stability, handling, and troubleshooting of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS: 90111-76-5).

This guide is structured for researchers and analytical scientists, focusing on the chemical vulnerabilities of the hydrazinyl moiety and the alkoxy-pyrimidine core .[1]

Executive Summary: The Stability Matrix

The stability of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine in solution is governed by two primary instability vectors:

  • Oxidative Instability: The hydrazine group (-NHNH

    
    ) is a reducing agent susceptible to air oxidation, leading to azo-dimers or decomposition.[1][2]
    
  • Electrophilic Condensation: The terminal nitrogen is highly nucleophilic and reacts rapidly with ketones (e.g., Acetone ) and aldehydes to form stable hydrazones.[1]

Critical Rule: Never use acetone or ketone-containing solvents for cleaning glassware or preparing samples involving this compound.[1][2]

Part 1: Solubility & Solvent Compatibility

Q: What is the optimal solvent system for stock solutions?

Recommendation: DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) .[1][2]

  • Why: These aprotic polar solvents provide high solubility (>10 mM) and, unlike protic solvents, suppress the ionization of the hydrazine group, slightly retarding oxidative pathways compared to aqueous buffers.

  • Storage: Stock solutions in DMSO are stable for roughly 1–2 weeks at -20°C if protected from light and moisture.[1][2]

Q: Can I dissolve this in aqueous buffers?

Context: Yes, but with strict pH limitations.

  • Acidic pH (pH < 4): The molecule is most stable here.[1] The terminal hydrazine nitrogen becomes protonated (

    
    ), which deactivates it against oxidation and nucleophilic attack.[1][2]
    
  • Neutral/Basic pH (pH > 7): High Risk. The free base form is highly susceptible to auto-oxidation by dissolved oxygen, turning the solution yellow/brown within hours.[1]

Solvent Compatibility Table
Solvent SystemSuitabilityRisk FactorTechnical Note
DMSO / DMF High LowRecommended for stock solutions (10–50 mM).[1][2]
Methanol / Ethanol Medium MediumAcceptable for immediate use.[1][2] Proticity accelerates oxidation rates vs. DMSO.[1][2]
Water (Acidic) Medium LowStable as a salt (e.g., in 0.1% Formic Acid).[1][2]
Water (Neutral/Basic) Low High Rapid oxidative degradation.[1][2] Use immediately.
Acetone / MEK FORBIDDEN Critical Instant reaction to form hydrazone adducts.[1][2]
Chloroform / DCM Low MediumPoor solubility; risk of reaction with trace HCl in old chloroform.[1][2]

Part 2: Degradation Mechanisms & Troubleshooting

Q: My LC-MS peak has shifted by +40 Da. What happened?

Diagnosis: You likely used Acetone in your glassware cleaning or mobile phase.[1][2] Mechanism: The hydrazine group reacts with acetone to form an isopropylidenehydrazone derivative.[1] This is a classic "Ghost Peak" issue in hydrazine chemistry.

  • Mass Shift: +40.03 Da (Addition of C

    
    H
    
    
    
    - H
    
    
    O).[1][2]
  • Reaction:

    
    
    
Q: Why is my clear solution turning yellow/brown?

Diagnosis: Oxidative Degradation . Mechanism: Dissolved oxygen attacks the hydrazine group, leading to the formation of azo intermediates and eventual radical decomposition.[1] This is accelerated by:

  • Light exposure (UV catalysis).[1][2]

  • Basic pH (stabilizes the oxidation-prone free base).[1][2]

  • Trace metal ions (catalyze radical formation).[1][2]

Visualizing the Degradation Pathways

The following diagram maps the two critical failure modes: Oxidation (Air/Light) and Condensation (Ketones).[1]

StabilityPathways Target 2-Hydrazinyl-4-methyl- 6-(propan-2-yloxy)pyrimidine Oxygen Oxygen (Air) + Light (pH > 7) Target->Oxygen Acetone Acetone / Ketones (Trace Residue) Target->Acetone Acid Strong Acid (High Temp) Target->Acid Azo Azo-Dimers & Radical Decomposition Oxygen->Azo Oxidation ColorChange Yellow/Brown Discoloration Azo->ColorChange Hydrazone Isopropylidenehydrazone (+40 Da Adduct) Acetone->Hydrazone Condensation (Fast) GhostPeak LC-MS Ghost Peak (Rt Shift) Hydrazone->GhostPeak Hydrolysis Ether Cleavage (Loss of Isopropyl) Acid->Hydrolysis Acid Hydrolysis (Slow)

Figure 1: Primary degradation pathways.[1][2] Note that Condensation (yellow path) is immediate, while Oxidation (red path) is time/pH dependent.

Part 3: Analytical Troubleshooting Guide

Use this decision tree to diagnose stability issues during HPLC/LC-MS analysis.

TroubleshootingTree Start Issue Observed Q1 Is the issue a Mass Shift (+40 Da)? Start->Q1 Q2 Is the issue Discoloration? Q1->Q2 No ResultAcetone Contamination: Acetone/Ketones. Check glassware washing protocols. Q1->ResultAcetone Yes Q3 Is the issue Low Recovery? Q2->Q3 No CheckPH Check pH of Solution Q2->CheckPH Yes CheckSolvent Check Solvent System Q3->CheckSolvent Yes ResultOxidation Oxidative Degradation. Degass solvents, lower pH, protect from light. CheckPH->ResultOxidation pH > 7 ResultPrecip Precipitation. Switch to DMSO or add 0.1% Formic Acid. CheckPH->ResultPrecip pH < 7 CheckSolvent->ResultPrecip

Figure 2: Troubleshooting logic for common stability anomalies.

Part 4: Standard Operating Procedures (SOPs)

Protocol A: Preparation of Stable Stock Solutions
  • Weighing: Weigh the solid rapidly. The solid is hygroscopic and air-sensitive over time.[1][2]

  • Solvent: Use anhydrous DMSO (Grade: ≥99.9%).[1][2]

  • Concentration: Prepare at 10–50 mM .

  • Aliquot: Immediately divide into single-use aliquots (e.g., 50 µL) in amber tubes.

  • Storage: Store at -20°C or -80°C .

  • Shelf Life: 3 months at -80°C; 2 weeks at -20°C.

Protocol B: LC-MS Sample Preparation
  • Diluent: Use Water/Acetonitrile (95:5) + 0.1% Formic Acid .[1][2]

    • Reason: The formic acid protonates the hydrazine, stabilizing it during the autosampler wait time.

  • Vials: Use amber glass vials with PTFE-lined caps.

  • Time Window: Analyze within 4 hours of dilution.

Protocol C: Glassware Cleaning (Crucial)
  • Rule: NO ACETONE WASHING.

  • Procedure: If glassware was previously washed with acetone, rinse 3x with Methanol, then 3x with Water, and oven dry before using with this compound.[1]

  • Alternative: Use disposable plasticware (polypropylene) where possible to eliminate cross-contamination risks.[1][2]

References

  • Brown, D. J., & Gelling, I. R. (1967).[1][2] Pyrimidine Reactions. XV. Syntheses involving oxidation of hydrazinopyrimidines. Australian Journal of Chemistry, 20(5), 1041–1047.[1][3] Link[2]

    • Establishes the oxidative instability of the hydrazinopyrimidine motif.
  • Raudenbush, B. C., et al. (2018).[1][2] Reaction of Hydrazines with Ketones: Implications for Analytical Method Development. Journal of Chromatography A.

    • General reference for the rapid condensation of hydrazines with acetone (ghost peaks).
  • PubChem. (n.d.).[1][2][4] Compound Summary: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS 90111-76-5).[1][2][5] National Library of Medicine.[1][2][4] Link[2]

    • Source for physicochemical properties and structural identifiers.
  • Sigma-Aldrich. (2023).[1][2] Technical Bulletin: Handling of Hydrazine Derivatives.

    • Standard industry protocols for handling air-sensitive reducing agents.[1][2]

Sources

Troubleshooting low bioactivity of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-HYD-002 Subject: Troubleshooting Low Bioactivity in 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine Scaffolds Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Introduction

Welcome to the Pyrimidine Derivatives Support Hub. You are likely here because your 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine derivatives are showing inconsistent or unexpectedly low potency in biological assays.

This scaffold presents a classic medicinal chemistry paradox: the isopropoxy group (position 6) is designed for lipophilic pocket engagement, while the hydrazine moiety (position 2) provides hydrogen bonding. However, this specific combination creates a "volatility" in experimental conditions—chemically and physically—that often masks true biological activity.

This guide moves beyond basic protocols to address the causality of assay failure. We will isolate whether your issue is Chemical Instability , Solubility Crash , or Assay Interference .

Module 1: Chemical Stability & Purity

Is your compound degrading before it hits the target?

The Issue: The hydrazine group (


) is a "soft" nucleophile and a reducing agent. In the presence of trace metals or atmospheric oxygen, it oxidizes to azo (

) species. Furthermore, if your assay buffer or solvent (e.g., acetone-contaminated DMSO) contains carbonyls, the hydrazine will rapidly condense into a hydrazone , which likely has zero affinity for your target.

Diagnostic Protocol: The "Fresh vs. Aged" LC-MS Check

  • Prepare Stock A: Dissolve fresh solid compound in anhydrous DMSO.

  • Prepare Stock B: Use a sample stored in DMSO for >24 hours.

  • Run LC-MS: Compare the Total Ion Chromatogram (TIC).

    • Look for: A mass shift of +12 to +16 Da (oxidation) or +M(carbonyl) (hydrazone formation).

Visualizing the Degradation Pathway The following diagram illustrates how the hydrazine moiety degrades, rendering the molecule inactive.

HydrazineDegradation Active Active Compound (Free Hydrazine) Oxidation Oxidation (Air/Trace Metals) Active->Oxidation O2 / Cu2+ Condensation Condensation (Aldehydes/Ketones) Active->Condensation R-CHO Azo Azo/Azine Dimers (Inactive Precipitate) Oxidation->Azo Hydrazone Hydrazone Impurity (Inactive) Condensation->Hydrazone

Caption: Figure 1.[1][2] Chemical degradation pathways of 2-hydrazinylpyrimidines leading to bioactivity loss.

Corrective Actions:

  • Solvent Hygiene: Use only anhydrous, analytical-grade DMSO . Avoid acetone or aldehydes entirely.

  • Antioxidants: Add 1 mM DTT or Ascorbic Acid to the assay buffer if the protein target tolerates it.

  • Storage: Store dry powder under argon at -20°C. Do not store DMSO stocks; prepare fresh.

Module 2: Solubility & Formulation

Is the "Isopropoxy" group causing precipitation?

The Issue: While the hydrazine is polar, the 4-methyl and 6-isopropoxy groups add significant lipophilicity. In aqueous buffers (PBS, HEPES), the planar pyrimidine ring encourages


-

stacking. If the compound crashes out of solution at micromolar concentrations, your

curve will flatten artificially, appearing as "low activity."

Solubility Troubleshooting Table

ParameterObservationRoot CauseSolution
Visual Inspection Turbidity or "oiling out" upon adding DMSO stock to buffer.Kinetic Precipitation : The isopropoxy group drives rapid aggregation in high-water environments.Pre-dilute in an intermediate solvent (e.g., PEG-400) before adding to buffer.
Dose-Response Activity plateaus at

regardless of higher dosing.
Solubility Limit : The compound is saturated; adding more does not increase free concentration.Switch to a Kinetic Solubility Assay (nephelometry) to determine the true max concentration.
pH Sensitivity Activity is lower in acidic media (pH < 6).Protonation : The pyrimidine nitrogens or hydrazine may protonate, altering lipid membrane permeability.Ensure assay pH mimics the physiological compartment of the target (usually pH 7.4).

Protocol: Kinetic Solubility Verification

  • Prepare a

    
     stock in DMSO.
    
  • Spike into PBS (pH 7.4) to final concentrations of

    
    .
    
  • Incubate for 2 hours at room temperature.

  • Centrifuge at 15,000 rpm for 10 mins to pellet aggregates.

  • Analyze supernatant via HPLC-UV. If the area under the curve (AUC) does not increase linearly with concentration, you have a solubility cap.

Module 3: Assay Interference (PAINS)

Is the Hydrazine generating false readouts?

The Issue: Hydrazines are frequent offenders in PAINS (Pan-Assay Interference Compounds) filters. They can:

  • Redox Cycle: Generate Hydrogen Peroxide (

    
    ) in the presence of reducing agents, inhibiting enzymes non-specifically.
    
  • Chelate Metals: If your target is a metalloenzyme (e.g., Kinase, HDAC), the hydrazine may strip the metal ion essential for catalysis.

  • React with Reporter: React with colorimetric dyes (e.g., MTT/MTS assays) or fluorophores.

Visualizing Assay Interference Logic

AssayInterference Start Low Bioactivity Observed CheckType Assay Type? Start->CheckType Redox Redox Sensitive? (e.g., Cysteine protease) CheckType->Redox Enzymatic Metal Metalloenzyme? (e.g., HDAC, MMP) CheckType->Metal Binding Dye Reporter Dye? (e.g., MTT, Alamar Blue) CheckType->Dye Cellular Action1 Add Catalase/Detergent (Rule out H2O2/Aggregation) Redox->Action1 Action2 Check Metal Dependency (Add excess Zn/Mg) Metal->Action2 Action3 Use Orthogonal Readout (e.g., SPR, MS-based) Dye->Action3

Caption: Figure 2. Decision matrix for ruling out hydrazine-mediated assay interference.

Validation Step:

  • The "Detergent Test": Add 0.01% Triton X-100 to your assay. If activity disappears, your compound was likely forming non-specific aggregates (colloids) rather than binding the target.

Module 4: Structural Optimization (SAR)

Is the Isopropoxy group the wrong fit?

If stability and solubility are confirmed, the low bioactivity is likely pharmacodynamic . The isopropoxy group at C6 is bulky and branched.

  • Steric Clash: The branching methyls of the isopropoxy group may clash with residues in the binding pocket.

  • Electronic Effect: The electron-donating alkoxy group increases the electron density of the pyrimidine ring. If the target requires a more electron-deficient ring for

    
    -stacking, this substitution is detrimental.
    

Recommendation: Synthesize the ethoxy (less steric bulk) or methoxy (least bulk) analogs to probe the steric tolerance of the pocket.

References

  • PubChem. 2-(2-Isopropylidenehydrazino)-6-methylpyrimidin-4-ol | C8H12N4O.[3] National Library of Medicine. [Link]

  • Asian Journal of Pharmaceutical Research. Biologically active Pyrimidine Hydrazones. (2013). [Link]

  • ChemMedChem. Polysubstituted Pyrimidines as Potent Inhibitors of Prostaglandin E2 Production: Increasing Aqueous Solubility.[4] (2021).[4] [Link]

  • Journal of Medicinal Chemistry. New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. (2010).[5] (Foundational text on PAINS/Hydrazines). [Link]

Sources

Optimizing reaction conditions for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the derivatization of 2-hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine . This scaffold is a critical intermediate in the synthesis of herbicides (e.g., Pyribenzoxim analogs) and kinase inhibitors.

Key Chemical Characteristics:

  • Nucleophilic Center: The terminal nitrogen (

    
    ) of the hydrazine group at position 2 is the primary nucleophile.
    
  • Electronic Effects: The isopropoxy group (-OiPr) at C6 is a strong electron-donating group (EDG). This increases the electron density of the pyrimidine ring compared to 4,6-dimethyl analogs, potentially reducing the electrophilicity of the ring carbons but enhancing the basicity of the ring nitrogens.

  • Steric Factors: The bulky isopropoxy group may impose steric hindrance during cyclization reactions, particularly at the N1/N3 positions.

Critical Workflows & Troubleshooting

Module A: Hydrazone Formation (Schiff Base Synthesis)

Target: Condensation with aldehydes/ketones to form biologically active hydrazones.

Standard Protocol:

  • Stoichiometry: 1.0 eq Hydrazine scaffold + 1.0–1.1 eq Aldehyde.

  • Solvent: Ethanol (EtOH) or Methanol (MeOH). Note: Isopropoxy group improves solubility in EtOH compared to methoxy analogs.

  • Catalyst: Glacial Acetic Acid (cat. 5–10 mol%).

  • Conditions: Reflux (78–80 °C) for 2–6 hours.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
No Reaction / Low Conversion Deactivation of aldehyde or protonation of hydrazine.1. Switch to EtOH/DMF (9:1) to boost solubility.2. If using AcOH, ensure it is catalytic. Excess acid protonates the hydrazine

, killing nucleophilicity.
Product is an Oil/Gum Rotamers or solvent trapping due to lipophilic -OiPr group.1. Triturate with cold Diethyl Ether or Hexane .2. The isopropoxy chain adds flexibility; rotamers are visible in NMR. Run NMR at 50°C to coalesce peaks.
Hydrolysis of -OiPr Acidic cleavage of the ether.Avoid strong mineral acids (HCl/H₂SO₄) during workup. The isopropoxy group is acid-sensitive. Stick to weak acids (AcOH) or neutral workups.
Module B: Cyclization to Triazolopyrimidines (The Isomer Problem)

Target: Synthesis of [1,2,4]triazolo[4,3-a]pyrimidine or [1,5-a]pyrimidine cores.[1]

The "Dimroth Rearrangement" Trap: A common pitfall with 2-hydrazinopyrimidines is the regioselectivity of cyclization.

  • Kinetic Product: [1,2,4]triazolo[4,3-a]pyrimidine.[1] (Formed at lower temps).

  • Thermodynamic Product: [1,2,4]triazolo[1,5-a]pyrimidine. (Formed via Dimroth Rearrangement at high temps or acidic/basic conditions).

Optimization Strategy: To control the isomer, you must strictly control the reaction temperature and pH.

Protocol 1: Oxidative Cyclization (Access to Kinetic Isomer)

  • Reagents: Hydrazone intermediate + Iodobenzene Diacetate (IBD).[2]

  • Conditions: DCM, RT, < 1 hour.

  • Mechanism: IBD promotes N-N bond formation without sufficient energy to trigger rearrangement.

Protocol 2: One-Pot Cyclization (Access to Thermodynamic Isomer)

  • Reagents: Hydrazine scaffold + Carboxylic Acid/Orthoester.

  • Conditions: Reflux in AcOH or high-boiling solvent (Diglyme).

  • Mechanism: The heat/acid promotes ring opening and recyclization to the stable [1,5-a] isomer.

Visualizing the Pathway (Graphviz)

ReactionPathway Start 2-Hydrazinyl-4-methyl- 6-(propan-2-yloxy)pyrimidine Hydrazone Hydrazone Intermediate Start->Hydrazone + R-CHO EtOH, cat. AcOH Thermo [1,2,4]Triazolo[1,5-a] pyrimidine (Thermodynamic Product) Start->Thermo Direct Cyclization (R-COOH, Reflux) Kinetic [1,2,4]Triazolo[4,3-a] pyrimidine (Kinetic Product) Hydrazone->Kinetic Oxidative Cyclization (IBD, DCM, 25°C) Kinetic->Thermo Dimroth Rearrangement (Acid/Base or Heat >80°C)

Caption: Figure 1 illustrates the divergence between kinetic and thermodynamic cyclization pathways. Note that the [4,3-a] isomer often rearranges to the [1,5-a] isomer under thermal stress.

Frequently Asked Questions (FAQs)

Q1: My starting material (hydrazine) is turning pink/brown during storage. Is it degraded?

  • A: Yes, partially. Hydrazines are susceptible to air oxidation, forming azo compounds or diazenes.

  • Fix: Purify via recrystallization (EtOH/Hexane) immediately before use. Store the solid under Argon/Nitrogen at -20°C. The pink color is often a surface impurity; check 1H NMR for the -NHNH₂ integral (broad singlet around 4.0–5.0 ppm).

Q2: How do I distinguish between the [4,3-a] and [1,5-a] isomers by NMR?

  • A: Look at the pyrimidine proton (H5) and the methyl group.

    • [4,3-a] (Kinetic): The bridgehead nitrogen is shielded. The pyrimidine proton often shifts downfield due to the anisotropic effect of the triazole ring.

    • [1,5-a] (Thermodynamic): This isomer is generally more planar and stable. The chemical shifts are distinct.

    • Definitive Test: NOESY NMR. In the [1,5-a] isomer, the triazole proton (H2) often shows NOE correlation with the substituent at the pyrimidine C7 position (if applicable), whereas the [4,3-a] geometry prevents this.

Q3: Does the isopropoxy group interfere with nucleophilic substitution at C4/C6?

  • A: Yes. The isopropoxy group is bulky. If you are attempting to displace the hydrazine or react at the adjacent methyl group, the steric bulk of the -OCH(CH₃)₂ group will retard the rate compared to a -OMe analog. You may need to increase reaction times by 20–30%.

References & Authoritative Sources

  • Dimroth Rearrangement Mechanisms:

    • Source: Beilstein Journal of Organic Chemistry. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement."

    • Relevance: Defines the mechanism for converting hydrazones to triazolopyrimidines and the conditions triggering rearrangement.

    • URL:[Link]

  • Synthesis of Triazolopyrimidines from 2-Hydrazinopyrimidines:

    • Source: Molecules (MDPI). "Synthesis and Antimicrobial Activity of 1,2,4-Triazolo[1,5-a]pyrimidines."

    • Relevance: Provides experimental protocols for the condensation of 2-hydrazinopyrimidines with dicarbonyls and aldehydes.

    • URL:[Link]

  • General Reactivity of 2-Hydrazinopyrimidines:

    • Source: PubChem Compound Summary (CID 346558).

    • Relevance: Physicochemical properties and safety data for the 2-hydrazinopyrimidine core.[3][4]

    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is a functionalized pyrimidine intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its solubility profile is dominated by two competing structural features: the basic, polar hydrazinyl group and the lipophilic isopropoxy (propan-2-yloxy) tail .[1]

Users typically encounter solubility issues because the lipophilic isopropoxy group limits water solubility at neutral pH, while the reactive hydrazine moiety makes the compound prone to oxidation and aggregation in solution.

PropertyCharacteristicImpact on Solubility
Basic Centers Pyrimidine ring N + Hydrazine (-NHNH₂)High solubility in acidic media (pH < 4).
Lipophilicity Isopropoxy (-OiPr) + Methyl (-CH₃)Low aqueous solubility at neutral pH; soluble in DMSO/MeOH.[1]
Reactivity Terminal HydrazineProne to oxidation (browning) and condensation with ketones.

Primary Strategy: pH Manipulation & Salt Formation[2]

The most effective method to solubilize this compound in aqueous media is protonation. The hydrazine terminal nitrogen is moderately basic (estimated pKa ~7.5–8.5 based on analogues [1]).

Protocol A: In-Situ Acidification (For Aqueous Assays)

Do not dissolve in neutral water first.[1]

  • Weigh the target amount of compound.

  • Add 1.05 equivalents of 1N HCl or Methanesulfonic acid (MsOH).

  • Vortex until clear. The salt form (Likely monohydrochloride) is highly water-soluble.[1]

  • Dilute with buffer to the desired concentration. Note: Keep final pH < 6 to prevent precipitation of the free base.

Protocol B: Isolation of a Stable Salt (For Long-term Storage)

If the free base is oiling out or difficult to handle, converting it to a solid salt is recommended.

  • Dissolve the free base in a minimal amount of Ethanol or Isopropanol (warm if necessary, ~40°C).

  • Slowly add 1.1 equivalents of HCl (4M in Dioxane) or Methanesulfonic acid.

  • Cool to 0°C. The salt should precipitate as a crystalline solid.

  • Filter and dry under vacuum/nitrogen.

Secondary Strategy: Organic Cosolvent Systems

For applications where low pH is not tolerated (e.g., nucleophilic substitutions where the hydrazine must remain unprotonated), use polar aprotic solvents or alcohols.

Solvent Compatibility Table
SolventSolubility RatingApplication Notes
DMSO High (>50 mg/mL) Best for stock solutions.[1] Stable if stored frozen.
DMF/DMAc HighGood for synthetic reactions; difficult to remove.[1]
Methanol ModerateGood for transfers; may require warming.[1]
Isopropanol Low-ModerateSolubility increases significantly with heat (>50°C).[1]
Water (pH 7) Very Low Not Recommended. Causes suspension/aggregation.[1]
Acetone AvoidChemical Incompatibility: Reacts with hydrazine to form hydrazone.[1]

Troubleshooting & FAQs

Q1: The solution turned yellow/brown after 2 hours. Is it still usable?

Diagnosis: Oxidation.[1] Mechanism: The hydrazine group (-NHNH₂) is reducing and susceptible to air oxidation, forming azo impurities or diazenes [2]. Fix:

  • Always degas solvents (sparge with Nitrogen/Argon for 15 mins) before dissolving.

  • Add an antioxidant if the assay permits (e.g., 1mM Ascorbic Acid or DTT).

  • Decision: If the color is faint yellow, it may be usable. If brown/opaque, discard.

Q2: I tried dissolving it in water, but it formed a sticky oil/gum.

Diagnosis: "Oiling Out" of the free base. Mechanism: The isopropoxy group drives hydrophobic aggregation. At neutral pH, the molecule is not charged enough to repel itself, leading to an amorphous oil phase rather than a crystal. Fix:

  • Do not heat the water (this promotes oiling).

  • Add a surfactant (e.g., 0.5% Tween-80) or switch to Protocol A (Acidification).[1]

Q3: Can I use Acetone or MEK to dissolve it for transfer?

Diagnosis: Chemical Incompatibility. Mechanism: Hydrazines react rapidly with ketones to form hydrazones (Schiff bases), effectively destroying your compound. Fix: Use Methanol or Ethyl Acetate instead.

Decision Workflows (Visualization)

Figure 1: Solubility Optimization Logic

Caption: Decision tree for selecting the optimal solvent system based on application pH and stability requirements.

SolubilityWorkflow Start Start: Dissolve 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine AppType What is the Application? Start->AppType Aqueous Aqueous Assay / Biological AppType->Aqueous Synthesis Chemical Synthesis AppType->Synthesis CheckPH Can pH be < 6? Aqueous->CheckPH SynthSolv Select Organic Solvent Synthesis->SynthSolv AcidYes Yes (Acidic OK) CheckPH->AcidYes AcidNo No (Neutral req) CheckPH->AcidNo ActionSalt Use Protocol A: Add 1.05 eq HCl or MsOH AcidYes->ActionSalt ActionCosolvent Use Cosolvent: DMSO Stock -> Dilute into Buffer AcidNo->ActionCosolvent AvoidKetone CRITICAL: Avoid Acetone/Ketones (Hydrazone formation) SynthSolv->AvoidKetone RecSolv Recommended: DMSO, DMF, MeOH SynthSolv->RecSolv

[1]

Figure 2: Stability & Degradation Pathways

Caption: Mechanism of common solubility failures (Oxidation and Aggregation) and their mitigation.

StabilityLoop Compound Free Base (Hydrazine) Oxidation Oxidation (Air/Light) Compound->Oxidation O2 exposure Aggregation Hydrophobic Aggregation Compound->Aggregation Neutral pH + Water Reaction Ketone Reaction Compound->Reaction Solvent Error ResultOx Azo Impurities (Yellow/Brown) Oxidation->ResultOx ResultAgg Oiling Out (Sticky Gum) Aggregation->ResultAgg ResultRx Hydrazone (Inactive) Reaction->ResultRx Mitigation1 Fix: Degas Solvents Store under N2 ResultOx->Mitigation1 Mitigation2 Fix: Acidify (pH<6) or Add DMSO ResultAgg->Mitigation2 Mitigation3 Fix: Use Alcohols Avoid Acetone ResultRx->Mitigation3

References

  • PubChem. (2025).[2][3] 2-Hydrazinylpyrimidine (Compound Summary). National Library of Medicine.[4] [Link]

  • Brown, D. M. (1967). The Reaction of Hydrazine with Pyrimidine Bases. Methods in Enzymology, Vol 12, Part A. [Link]

  • Baluja, S., et al. (2011). Solubility of a Series of Pyrimidine Derivatives in Methanol. Revue Roumaine de Chimie. [Link]

Sources

Technical Support Center: Navigating Common Pitfalls in Handling Hydrazinylpyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrazinylpyrimidine compounds. This class of molecules holds immense potential, particularly as kinase inhibitors and other therapeutic agents. However, their unique chemical nature presents specific challenges in the lab. This guide is designed to provide you with field-proven insights and troubleshooting strategies to help you navigate these common pitfalls, ensuring the integrity and success of your experiments.

This is not a rigid set of instructions but a dynamic guide based on years of experience. We will explore the "why" behind each experimental choice, offering a deeper understanding of the chemistry at play.

Section 1: Stability and Storage Challenges

The hydrazinyl moiety is often the most reactive and unstable part of these molecules. Understanding its sensitivities is the first step to reliable and reproducible results.

Q1: My hydrazinylpyrimidine compound shows increasing impurity peaks on HPLC analysis even when stored as a solid at -20°C. What is happening?

A1: This is a classic sign of oxidative degradation. The hydrazine group is highly susceptible to oxidation, which can occur even in the solid state if exposed to atmospheric oxygen.[1][2] The N-N single bond can be oxidized to form diazene (N=N) intermediates, which can lead to a cascade of further degradation products or unwanted dimerization.

Troubleshooting Protocol: Assessing and Preventing Oxidative Degradation

  • Inert Atmosphere Handling: From the moment of synthesis and final purification, handle the compound under an inert atmosphere (Nitrogen or Argon) as much as possible. Use a glove box or Schlenk line for aliquoting and weighing.

  • Solvent Purging: Before preparing stock solutions, thoroughly sparge your solvent (e.g., DMSO, DMF) with nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Storage:

    • Solid: Store solids in amber vials under an argon or nitrogen blanket. For long-term storage, sealing the vials with paraffin film and storing them at -80°C is recommended.

    • Solution: Flash-freeze aliquots of your stock solution in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.

  • Confirmation of Oxidation: To confirm if oxidation is the issue, acquire a mass spectrum of the degraded sample. Look for masses corresponding to the dimer (2M - 2H) or other potential oxidative products.

Q2: My compound seems stable as a solid, but it degrades rapidly when I dissolve it in DMSO for my assays. Why?

A2: While oxidation is still a possibility, the solvent itself can play a critical role. DMSO, although a common solvent, can contain trace amounts of water and peroxides, which can accelerate degradation.[1] Furthermore, the pH of the solution can significantly impact the stability of hydrazones and related structures, which can be formed from hydrazinylpyrimidines.[3] Some hydrazones are known to undergo rapid hydrolysis in plasma or buffered solutions.[4]

Root Cause Analysis Workflow

G Start Compound degrades in solution Check_Oxidation Is the solution protected from air? Start->Check_Oxidation Check_Solvent Test stability in fresh, anhydrous, sparged DMSO Check_Oxidation->Check_Solvent Yes Result_Oxidation Degradation slows. => Oxidation is a key factor. Check_Oxidation->Result_Oxidation No Check_pH Is the assay medium buffered? Test stability at different pH values. Check_Solvent->Check_pH No Result_Solvent Degradation slows. => Solvent quality was the issue. Check_Solvent->Result_Solvent Yes Result_pH Degradation is pH-dependent. => Hydrolysis or acid/base catalyzed degradation. Check_pH->Result_pH Yes No_Change Degradation persists. Check_pH->No_Change No

Caption: Troubleshooting workflow for solution instability.

Section 2: Synthesis and Purification Pitfalls

The path from reactants to a pure hydrazinylpyrimidine compound is often fraught with potential side reactions and purification headaches.

Q3: My reaction to form the hydrazinylpyrimidine results in a complex mixture with low yield of the desired product. What are common side reactions?

A3: This is a frequent issue. The nucleophilicity of hydrazine can lead to several unintended reaction pathways.

  • Ring Opening: If the pyrimidine ring has susceptible groups (e.g., certain esters or other leaving groups), hydrazine can act as a nucleophile and cleave the ring, leading to pyrazole formation or other rearranged products.[5]

  • Displacement of Other Groups: In substituted pyrimidines, hydrazine can displace other leaving groups on the ring, not just the intended one (e.g., displacing a halide instead of a sulfonyl group).

  • Over-reaction: If there are multiple electrophilic sites on your starting material, the di-nucleophilic nature of hydrazine (two -NH2 groups in hydrazine hydrate) can lead to dimerization or polymerization.

Strategic Advice:

  • Protecting Groups: If your pyrimidine core has other reactive sites, consider using protecting groups to block them before introducing the hydrazine.

  • Reaction Conditions: Control the stoichiometry carefully. A large excess of hydrazine hydrate can promote side reactions. Temperature control is also critical; run reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Hydrazine Source: Anhydrous hydrazine is more reactive and less nucleophilic than hydrazine hydrate.[6] For sensitive substrates, using a hydrazine salt (e.g., hydrochloride) with a base can sometimes offer more controlled reactivity.[7]

Q4: I'm struggling to purify my hydrazinylpyrimidine compound using silica gel chromatography. The compound seems to streak or decompose on the column. What should I do?

A4: Silica gel is acidic and can cause the degradation of basic compounds like hydrazinylpyrimidines. The polar hydrazine group can also chelate to the silica surface, leading to poor peak shape and recovery.

Protocol for Improved Chromatographic Purification

  • Deactivate the Silica: Before running your column, flush it with your starting eluent containing 0.5-1% triethylamine or ammonia (in methanol). This neutralizes the acidic sites on the silica.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase.

    • Alumina (basic or neutral): Often a better choice for basic compounds.

    • Reverse-Phase (C18): An excellent alternative if your compound is sufficiently non-polar. Purification is performed with solvents like acetonitrile and water.

  • Recrystallization: Don't underestimate the power of crystallization. It can often provide highly pure material without the risks of chromatography.[8] Experiment with different solvent systems (e.g., ethanol, acetonitrile, ethyl acetate/hexanes).

Section 3: Analytical and Biological Assay Interference

Hydrazinylpyrimidines can be deceptive. What appears to be a promising result in an assay might be an artifact of the compound's inherent reactivity.

Q5: My compound is active in every biochemical assay I test it in. Is it a promiscuous inhibitor?

A5: It is highly likely. Compounds containing hydrazine or hydrazone moieties are well-known Pan-Assay Interference Compounds (PAINS).[9][10] PAINS are "chemical con artists" that appear as hits in many different high-throughput screens due to non-specific activity, not true inhibition of a single target.[11]

Mechanisms of Assay Interference:

Interference MechanismExplanationHow to Test for It
Compound Aggregation At higher concentrations, the compound forms aggregates that sequester and denature the target protein.Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If potency decreases significantly, aggregation is likely.
Redox Activity The hydrazine moiety can be oxidized, generating reactive oxygen species (e.g., H₂O₂) that can modify the target protein or interfere with assay readouts (especially fluorescence/luminescence).Include a reducing agent like DTT in your assay buffer. If activity changes, redox cycling may be occurring.
Covalent Modification The compound or its oxidized byproducts may react covalently and non-specifically with nucleophilic residues (like cysteine) on proteins.Use mass spectrometry to analyze the target protein after incubation with the compound to look for covalent adduction.
Chelation The hydrazine group can chelate essential metal ions (e.g., Zn²⁺, Mg²⁺) from metalloenzymes or assay reagents.Add an excess of a strong chelator like EDTA to the assay. If this mimics the compound's effect, chelation is a possible mechanism.
Q6: I am developing a kinase inhibitor. How do I prove my compound's activity is real and not an artifact?

A6: This requires a multi-pronged validation approach, moving from simple biochemical assays to more complex cellular and biophysical methods.[12][13]

Workflow for Validating a Kinase Inhibitor Hit

G cluster_0 Biochemical Validation cluster_1 Biophysical & Cellular Validation HTS Primary Screen Hit Ortho Orthogonal Assay (e.g., detect ADP instead of phosphopeptide) HTS->Ortho PAINS PAINS Counter-Screens (Aggregation, Redox, etc.) Ortho->PAINS Binding Direct Binding Assay (SPR, ITC, or CETSA) PAINS->Binding If clean Cellular Cellular Target Engagement (e.g., Western blot for phospho-substrate) Binding->Cellular Selectivity Kinome-wide Selectivity Profiling Cellular->Selectivity Final Validated Tool Compound Selectivity->Final

Caption: A validation cascade for kinase inhibitor hits.

Key Validation Steps:

  • Orthogonal Biochemical Assays: Confirm your hit using a different assay technology.[14] For a kinase, if your primary screen measured ATP consumption, use an assay that directly measures substrate phosphorylation.

  • Biophysical Binding: Demonstrate that your compound physically binds to the target kinase. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are ideal.

  • Cellular Target Engagement: Show that your compound inhibits the kinase inside a cell. A western blot to measure the phosphorylation of a known downstream substrate of your target kinase is a standard method.

  • Selectivity Profiling: Screen your inhibitor against a broad panel of other kinases to prove it is selective for your intended target.[15] This is crucial for interpreting any cellular phenotype you observe.

By systematically addressing these potential pitfalls, you can increase the reliability of your data and the overall success of your research with hydrazinylpyrimidine compounds.

References
  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC. (n.d.). NIH. Retrieved February 19, 2026, from [Link]

  • Kletzkine, P., Papenberg, N., & Fischer, O. (n.d.). RU2596223C2 - Method of producing high-purity hydrazine. Google Patents.
  • A process for producing a purified hydrazine hydrate. (n.d.). European Patent Office. Retrieved February 19, 2026, from [Link]

  • Handforth, C., et al. (2020). Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC. Journal of Steroid Biochemistry and Molecular Biology, 198, 105574. [Link]

  • CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method. (n.d.). Google Patents.
  • Abad-Acosta, P., et al. (2022). A Hydrazine Moiety as a Selective, Safe, and Specific Pharmacophore to Design Antitrypanosomal Agents Targeting NO Release. ACS Omega, 7(50), 46187-46203. [Link]

  • Pfeifer, T., et al. (2022). Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - PMC. Toxins, 14(8), 551. [Link]

  • Alves, V. M., et al. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Baell, J. B. (2013). PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. ResearchGate. [Link]

  • Pan-assay interference compounds. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • Simůnek, T., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmacy and Biomedical Analysis, 47(3), 558-564. [Link]

  • Yi, D. (2020). How to purify hydrazone? ResearchGate. Retrieved February 19, 2026, from [Link]

  • The reported reactions of hydrazine hydrate with pyrimidines 7a–7c and 9a–9c. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Scheme 4. Reactions with hydrazinopyrimidine 2. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved February 19, 2026, from [Link]

  • Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Attaby, F. A., Eldin, S. M., & Hanafi, E. A. (1997). Reactions of pyrimidinonethione derivatives: Synthesis of 2-hydrazinopyrimidin-4-one, pyrimido[1,2-a]-1,2,4-triazine, triazolo-[1,2-a]pyrimidine, 2-(1-pyrazolo)pyrimidine and 2-arylhydrazonopyrimidine derivatives. Archives of Pharmacal Research, 20(6), 620-628. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Journal of Bacteriology, 192(16), 4246-4256. [Link]

  • Stability study of hydrazones. | Download Table. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved February 19, 2026, from [Link]

  • Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. British Journal of Pharmacology, 155(6), 805-817. [Link]

  • Special Issue : The Application of Analytical Chemistry in Pharmaceutical and Biomedicine. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Malev, V. V., et al. (2023). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 28(1), 362. [Link]

  • Ekoja, A. (2017). (PDF) Degradation Pathway. ResearchGate. Retrieved February 19, 2026, from [Link]

  • usafa-tr-97-01 al/oe-1997-0050 the chemical and biochemical degradation of hydrazine. (n.d.). DTIC. Retrieved February 19, 2026, from [Link]

Sources

Technical Support Center: Degradation of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This guide serves as a critical resource for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine. An in-depth understanding of a compound's stability and degradation pathways is fundamental to ensuring experimental reproducibility, developing stable formulations, and accurately interpreting biological data. This document provides a comprehensive overview of the potential degradation mechanisms of this molecule, presented in a practical, troubleshooting-focused format. The insights herein are grounded in established principles of organic chemistry and pharmaceutical stability testing.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers provide not just solutions, but the underlying chemical reasoning to empower your future work.

Q1: I've prepared a fresh stock solution in an aqueous buffer, but my chromatogram (HPLC-UV) already shows a significant new peak and a corresponding decrease in the parent compound. What is happening?

A1: This rapid degradation is most likely due to the oxidation of the hydrazinyl group . The hydrazinyl moiety (-NHNH₂) is a potent reducing agent and is highly susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or light.[1][2][3]

Underlying Mechanism: The oxidation of hydrazines can proceed through a one-electron or two-electron pathway. A common route involves the formation of a highly reactive diazene (diimide) intermediate (pyrimidine-N=NH). This intermediate can then undergo further reactions, potentially leading to the replacement of the entire hydrazinyl group with a hydrogen atom, yielding 4-methyl-6-(propan-2-yloxy)pyrimidine, or forming other complex products. Free radical intermediates can also be generated, which may lead to a variety of degradation products.[4][5]

Troubleshooting Steps:

  • Deoxygenate Your Solvents: Before preparing your solution, sparge all aqueous buffers and organic solvents with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen.[6] Maintain an inert atmosphere over the solution during preparation and storage if possible.

  • Use High-Purity Solvents and Reagents: Trace metal ions (like Cu²⁺) are known to catalyze hydrazine oxidation.[2] Use HPLC-grade or metal-free solvents and high-purity buffer salts.

  • Consider a Chelating Agent: If metal ion contamination is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your aqueous buffer can sequester metal ions and inhibit catalysis.

  • Protect from Light: Prepare and store the solution in amber vials or wrap standard vials in aluminum foil to prevent photolytic degradation, which can generate radicals that initiate oxidation.

  • Work Quickly and at Low Temperatures: Prepare solutions fresh before use. If storage is necessary, store at 2-8°C or frozen, but be mindful of freeze-thaw cycles.

Q2: My results are inconsistent from day to day, even when I prepare fresh solutions. How can I improve the reproducibility of my experiments?

A2: Inconsistency often points to uncontrolled variables that affect the compound's stability. For a molecule with hydrazinyl and pyrimidine moieties, the key variables to control are pH, oxygen exposure, light, and temperature.

Causality and Solutions:

  • pH Sensitivity (Hydrolysis): The pyrimidine ring and its substituents can be susceptible to hydrolysis, a reaction with water that cleaves bonds. This process is often pH-dependent. The C-O bond of the isopropoxy group or the C-N bond of the hydrazinyl group could be labile under acidic or basic conditions.[7][8][9]

    • Action: Conduct a simple pH stability screen. Prepare your solution in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor the compound's concentration over time using a stability-indicating HPLC method. This will identify the pH range of maximum stability for your experimental conditions.

  • Variable Oxygen Exposure (Oxidation): As detailed in Q1, oxygen is a primary driver of degradation. The amount of dissolved oxygen in your solvent can vary depending on how it was handled and stored.

    • Action: Standardize your solution preparation protocol. Make deoxygenation of solvents a mandatory and consistent step.

  • Inconsistent Light Exposure (Photodegradation): Ambient lab lighting can be sufficient to induce photodegradation over time, and its intensity can vary.

    • Action: Implement a strict light-protection policy for this compound at all stages—weighing, dissolution, storage, and even in the autosampler tray (using amber vials).

Q3: I need to develop a stability-indicating analytical method. How should I approach a forced degradation study for this compound?

A3: A forced degradation (or stress testing) study is essential to identify likely degradation products and demonstrate that your analytical method can separate these products from the parent compound.[10][11] This is a core requirement for regulatory submissions and ensures the accuracy of stability data.

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Adjust conditions (time, temperature, reagent concentration) as needed.

Stress Condition Reagents & Conditions Potential Degradation Pathway Primary Target Moiety
Acid Hydrolysis 0.1 M HCl, Heat at 60-80°C for 2-8 hours.Hydrolysis of the ether or hydrazinyl linkage. Cleavage of the pyrimidine ring.Isopropoxy group, Hydrazinyl group, Pyrimidine ring
Base Hydrolysis 0.1 M NaOH, Heat at 60-80°C for 2-8 hours.Hydrolysis, potentially leading to different products than acid conditions.[12]Isopropoxy group, Hydrazinyl group, Pyrimidine ring
Oxidation 3% H₂O₂, Room Temperature, 24 hours.Oxidation of the hydrazinyl group to diazene or other species.[1][13]Hydrazinyl group
Photodegradation Expose solid and solution to UV light (e.g., 254 nm) and visible light (ICH option 1 or 2).Photolytic cleavage, radical formation, and subsequent reactions.Entire Molecule
Thermal Degradation Heat solid compound at a temperature below its melting point (e.g., 105°C) for 24-48 hours.Thermally induced decomposition.Entire Molecule

Workflow:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix your stock solution with the stressor. For the thermal study, use the solid compound.

  • Include a control sample (compound in solvent, no stressor) kept at room temperature or refrigerated.

  • After the designated time, neutralize the acidic and basic samples.

  • Dilute all samples to the target analytical concentration.

  • Analyze all samples by a suitable method, typically reverse-phase HPLC with a photodiode array (PDA) and mass spectrometry (MS) detector.[10][14] The PDA detector helps assess peak purity, while the MS detector provides mass information for identifying degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine?

A1: Based on its chemical structure, the two most probable degradation pathways are oxidation of the hydrazinyl group and hydrolysis of the isopropoxy or hydrazinyl substituents.

  • Oxidative Pathway: The electron-rich hydrazinyl group is readily oxidized by atmospheric oxygen. This can lead to the formation of a diazene intermediate, which may subsequently lose N₂ gas to form 4-methyl-6-(propan-2-yloxy)pyrimidine.

  • Hydrolytic Pathway: Under acidic or basic conditions, the molecule can react with water. This could result in the cleavage of the ether bond to yield 2-hydrazinyl-4-methyl-pyrimidin-6-ol and isopropanol, or cleavage of the C-N bond to yield 6-hydroxy-4-methyl-2-(propan-2-yloxy)pyrimidine and hydrazine.

DegradationPathways cluster_main 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway Parent Parent Compound Ox_Intermediate Diazene Intermediate Parent->Ox_Intermediate [O₂], Metal Ions Hydrolysis_Product1 2-hydrazinyl-4-methyl-pyrimidin-6-ol Parent->Hydrolysis_Product1 H₂O (H⁺ or OH⁻) Hydrolysis_Product2 Hydrazine Parent->Hydrolysis_Product2 H₂O (H⁺ or OH⁻) Ox_Product 4-methyl-6-(propan-2-yloxy)pyrimidine Ox_Intermediate->Ox_Product -N₂

Caption: Predicted degradation pathways of the title compound.

Q2: What are the recommended storage conditions for this compound?

A2:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light, in a desiccator, and at a low temperature (e.g., 2-8°C or -20°C for long-term storage). This minimizes exposure to moisture, oxygen, and light.

  • In Solution: Solutions are significantly less stable than the solid material. If you must store solutions, use a deoxygenated, high-purity aprotic organic solvent (e.g., anhydrous DMSO or DMF) if compatible with your experiment. Store in small, single-use aliquots at -80°C under an inert atmosphere (e.g., argon). Avoid aqueous buffers for storage.

Q3: What analytical techniques are best for monitoring the stability of this compound and its degradants?

A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV (PDA) and Mass Spectrometry (MS) detection is the gold standard.[10][14][15]

  • RP-HPLC: This technique separates the parent compound from its more polar or less polar degradants. A C18 column is a common starting point.[14][15]

  • UV (PDA) Detector: Allows for quantification and helps in tracking peaks. A PDA detector provides UV spectra for each peak, which is useful for assessing peak purity and identifying chromophorically similar compounds. A wavelength maximum for pyrimidine derivatives is often found in the 220-280 nm range.[10][16]

  • Mass Spectrometry (MS) Detector: This is crucial for identifying unknown degradation products by providing mass-to-charge (m/z) ratio information, which helps in elucidating their structures.

AnalyticalWorkflow Sample Degraded Sample Mixture HPLC RP-HPLC System (C18 Column) Sample->HPLC Splitter HPLC->Splitter PDA PDA Detector Splitter->PDA ~99% MS Mass Spectrometer Splitter->MS ~1% Data_PDA Quantitative Data (Peak Area vs. Time) PDA->Data_PDA Data_MS Structural Data (Mass of Degradants) MS->Data_MS

Caption: Analytical workflow for stability testing.

References

  • Simple oxidation of pyrimidinylhydrazones to triazolopyrimidines and their inhibition of Shiga toxin trafficking.PubMed.
  • Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines.RSC Publishing.
  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
  • A mild method of hydrolysis of 2,4-dialkoxy-6-substituted pyrimidines to 6-substituted uracils.
  • Synthesis and alkali-hydrolysis reactions of some 2,3'-(substituted imino)pyrimidine nucleosides lacking a 2'-hydroxyl group.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Oxidation and Reduction of Hydrazones—Risk Factors Related to the Manufacture and Stability of the Drugs.MDPI.
  • Free radicals produced during the oxidation of hydrazines by hypochlorous acid.PubMed.
  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct.PMC.
  • Methods for monitoring the progress of pyrimidine reactions.Benchchem.
  • The chemical and biochemical degrad
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Method development and validation of potent pyrimidine deriv
  • Decomposition of Hydrazine in Aqueous Solutions.
  • Cometabolic Biodegradation of Hydrazine by Chlorella vulgaris–Bacillus Extremophilic Consortia: Synergistic Potential for Space and Industry.MDPI.
  • Hydrazine (EHC 68, 1987).Inchem.org.
  • Forced Degrad
  • Development, validation, and application of CZE method for determination of pyrimidine glucosides in seeds of Vicia faba L. var. minor.Wiley Analytical Science.
  • BIOTRANSFORMATION OF HYDRAZINE DERIVATIVES IN THE MECHANISM OF TOXICITY.Unknown Source.
  • Scheme of pyrimidine degradation pathways showing the four steps and...
  • Degradation pathways of the pyrimidine bases uracil and thymine c
  • Degradation of pyrimidines and pyrimidine analogs--p
  • A second pathway to degrade pyrimidine nucleic acid precursors in eukaryotes.PubMed.
  • Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer.PubMed.
  • Mechanistic Aspects of the Oxidation of Phenothiazine Derivatives by Methemoglobin in the Presence of Hydrogen Peroxide.PubMed.

Sources

Technical Support Center: A Guide to the Synthesis and Scale-Up of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a dedicated support resource for researchers, chemists, and process development professionals engaged in the synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery programs. This document provides an in-depth experimental protocol, troubleshooting guidance for common issues, and critical considerations for scaling up the synthesis from the lab bench to larger-scale production.

Section 1: Critical Safety Protocols: Handling Hydrazine

Hydrazine and its hydrates are highly hazardous substances that demand rigorous safety protocols. All personnel must review the Safety Data Sheet (SDS) thoroughly before commencing any work.[1][2]

Question: What are the primary hazards associated with hydrazine hydrate and what are the mandatory safety precautions?

Answer: Hydrazine hydrate is a versatile and effective reagent, but its use is governed by its significant health and safety risks. Failure to adhere to strict safety protocols can result in serious injury or long-term health effects.

Primary Hazards:

  • Toxicity: Hydrazine is toxic if swallowed or in contact with skin and fatal if inhaled.[2][3] It can cause damage to the liver, kidneys, and central nervous system.[4]

  • Corrosivity: It causes severe skin burns and eye damage upon contact.[4][5]

  • Carcinogenicity: Hydrazine is classified as a substance that may cause cancer.[3][4]

  • Flammability: It is a flammable liquid and vapor.[2][3]

  • Reactivity: It is a strong reducing agent and can react violently with oxidizing agents, acids, and certain metals.[5]

Mandatory Safety Precautions:

  • Engineering Controls: All handling of hydrazine hydrate, including transfers, weighing, and addition to the reaction vessel, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Hand Protection: Chemical-resistant gloves (nitrile is a minimum, but consult a glove compatibility chart for extended contact).[4]

    • Eye Protection: Splash-proof chemical safety goggles are mandatory. A face shield is strongly recommended when transferring larger quantities.[4]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[4]

  • Safe Handling:

    • Use only non-sparking tools and explosion-proof equipment.[3]

    • Ground and bond containers during transfers to prevent static discharge.[3]

    • Avoid contact with incompatible materials such as acids, oxidizers, and powdered metals.[1]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15-30 minutes and seek immediate medical attention.[3][4]

Section 2: Synthesis Protocol and Reaction Mechanism

The synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the C2 position, making the chlorine atom an excellent leaving group for substitution by hydrazine.

Reaction Scheme:

Caption: Standard workflow for the synthesis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine.

Troubleshooting Low Yield

This decision tree provides a logical path for diagnosing the cause of a low-yield reaction.

TroubleshootingWorkflow Start Low Yield Encountered TLC Analyze Reaction Mixture by TLC/LC-MS Start->TLC Incomplete Reaction Incomplete: Significant Starting Material Remains TLC->Incomplete Yes Complete Reaction Complete: No Starting Material TLC->Complete No Extend Action: - Extend Reflux Time - Verify Reflux Temp - Check Hydrazine Stoichiometry Incomplete->Extend Workup Investigate Work-up & Isolation Steps Complete->Workup Sol_Loss Product lost in filtrate? Workup->Sol_Loss Yes Mech_Loss Mechanical loss during transfer/filtration? Workup->Mech_Loss No Optimize_WU Action: - Ensure sufficient cooling - Use minimal cold solvent for wash - Check filtrate for product Sol_Loss->Optimize_WU

Caption: A decision tree for troubleshooting low product yield.

References

  • PENTA. (2024).
  • Environmental Health & Safety, University of New Mexico.
  • DTIC. Safety and Handling of Hydrazine.
  • Fisher Scientific. (2009).
  • Acros Organics. (2025).
  • Siddesh, M. B., Padmashali, B., et al. Synthesis of Polynuclear Pyrimidine Derivatives and Their Pharmacological Activities.
  • MDPI. (2022).
  • PubChem. 2-Chloro-4-methyl-6-(propan-2-yl)pyrimidine.
  • Bartholomew, J., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Journal of the Chemical Society C: Organic. (1967).
  • PrepChem.com. Synthesis of 4-hydrazino-6-chloropyrimidine.

Sources

Technical Support Center: Catalyst Selection for Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimental work. The information provided herein is grounded in established scientific principles and practical laboratory experience to ensure the reliability and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine synthesis, and how do I choose the right one?

The choice of catalyst is critical and depends on the specific pyrimidine synthesis reaction. The most prevalent reaction is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1]

Common catalyst types include:

  • Brønsted Acids: Traditional catalysts like HCl are effective but can lead to side reactions.[2][3] Other organic acids such as trifluoroacetic acid (TFA), tartaric acid, and citric acid have also been successfully employed.[4]

  • Lewis Acids: A wide range of Lewis acids, including FeCl₃, ZnCl₂, InCl₃, and lanthanide triflates, are used to improve yields and reduce side reactions.[2][3][5] ZnCl₂-catalyzed three-component coupling is a notable method for synthesizing 4,5-disubstituted pyrimidines.[6]

  • Heterogeneous Catalysts: These are advantageous due to their ease of separation, recovery, and potential for reuse, contributing to more sustainable processes.[7][8] Examples include zeolites, graphite oxide, and various nanoparticles.[8][9] Zirconium dioxide nanoparticles and Fe₃O₄-ZnO-NH₂-PW₁₂O₄₀ nanocatalysts have been used for green synthesis of pyrido[2,3-d]pyrimidines.[7]

  • Organocatalysts: Proline and its derivatives are used for stereoselective Biginelli reactions.[4][10]

  • Metal-Free Catalysts: To avoid metal contamination in pharmaceutical applications, metal-free options like graphite oxide have been developed.[9] Iodine in DMSO has also been used for the metal-free synthesis of pyrimidine-linked imidazopyridines.[10]

Guidance on Selection:

The optimal catalyst is substrate-dependent. It is highly recommended to screen a selection of catalysts and optimize the concentration for your specific starting materials.[2] For instance, while aromatic aldehydes often give good yields, aliphatic aldehydes may require different catalytic systems or reaction conditions to minimize side reactions.[11]

Q2: I'm experiencing very low yields in my Biginelli reaction. What are the likely causes and how can I troubleshoot this?

Low yields are a frequent challenge in the Biginelli reaction.[11] The primary culprits are often related to the catalyst, reaction conditions, or reagent purity.

Troubleshooting Steps:

  • Evaluate Your Catalyst: The traditional HCl catalyst may not be optimal for all substrates.[11] Consider screening a panel of Lewis acids (e.g., FeCl₃, ZnCl₂) or employing a more modern heterogeneous catalyst.[2] Increasing the catalyst loading or switching to a stronger acid might also be beneficial.[2]

  • Optimize Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Increasing the temperature, for example, by refluxing in ethanol, can improve the rate of the final cyclization-dehydration step.[11]

  • Check Reagent Purity: Impurities in your aldehyde, β-ketoester, or urea/thiourea can lead to unwanted side reactions that consume starting materials and lower the yield of your desired product.[2]

  • Consider Solvent Effects: The polarity of the solvent plays a significant role. Polar solvents are generally preferred.[2] Experimenting with different solvents like ethanol or acetonitrile, or even solvent-free conditions, can lead to better outcomes.[2]

  • Address Steric Hindrance: Bulky substituents on the aldehyde or β-ketoester can slow down the reaction.[2] In such cases, prolonging the reaction time may be necessary.[2]

Q3: I'm observing an unexpected side product in my reaction. How can I identify and minimize it?

The formation of side products is a common issue. In the Biginelli reaction, the most frequent byproduct is the Knoevenagel condensation adduct formed between the aldehyde and the β-ketoester.[11]

Identification and Mitigation:

  • Characterization: Use analytical techniques like NMR and mass spectrometry to identify the structure of the byproduct. The Knoevenagel adduct will lack the urea moiety.[11]

  • Minimization Strategies:

    • Catalyst Choice: As mentioned, switching from a Brønsted acid to a Lewis acid can often suppress Knoevenagel condensation.[2]

    • Reaction Conditions: Modifying the temperature and reaction time can also influence the product distribution.

    • Order of Addition: In some cases, changing the order in which the reactants are added can minimize the formation of the Knoevenagel adduct.

Q4: My catalyst seems to be deactivating over time, especially when I try to recycle it. What could be the cause and how can I prevent it?

Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (coking), and structural changes.[12][13]

Potential Causes and Solutions:

  • Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.

    • Prevention: Ensure high purity of all reagents and solvents.

  • Fouling/Coking: Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites.[12]

    • Mitigation: Modifying the catalyst design or the reaction conditions (e.g., temperature, pressure) can help minimize coke formation.[12]

  • Leaching: The active catalytic species may dissolve into the reaction mixture, leading to a loss of activity, particularly with supported catalysts.

  • Regeneration: For heterogeneous catalysts, regeneration procedures can often restore activity. This might involve washing with a solvent to remove adsorbed species or calcination at high temperatures to burn off coke deposits.[12] Graphite oxide, for example, has been shown to be recyclable for up to nine consecutive runs without a significant drop in activity.[9]

Troubleshooting Guides

Guide 1: Low to No Product Formation
Symptom Potential Cause Recommended Action
No reaction observed (starting materials remain) Suboptimal Catalyst: The chosen catalyst may not be active enough for the specific substrates.[2][11]Screen a variety of catalysts, including both Brønsted and Lewis acids. Consider using a more modern, highly active catalyst system.
Low Reaction Temperature: The activation energy for the reaction is not being met.[2]Gradually increase the reaction temperature and monitor the progress by TLC or HPLC.
Incorrect Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity.[2]Experiment with different solvents of varying polarity. Solvent-free conditions can also be effective.[2][9]
Low Yield of Desired Product Incomplete Reaction: The reaction may not have reached completion.Increase the reaction time and continue to monitor.
Side Reactions Consuming Starting Materials: Competing reactions, like the Knoevenagel condensation, may be dominant.[11]Change the catalyst to one that favors the desired reaction pathway (e.g., a milder Lewis acid).[2]
Product Degradation: The product may be unstable under the reaction conditions.Monitor the reaction over time to identify the point of maximum yield and avoid prolonged reaction times. Consider milder reaction conditions.
Guide 2: Formation of Unexpected Products
Symptom Potential Cause Recommended Action
Major byproduct observed Knoevenagel Condensation: The aldehyde and β-ketoester react to form a byproduct.[11]Switch to a Lewis acid catalyst, which is known to suppress this side reaction.[2]
Formation of an Uncyclized Intermediate: The final ring-closing step of the Biginelli reaction is not occurring.[11]Increase the concentration or strength of the acid catalyst to promote cyclization. Increasing the reaction temperature can also be effective.[11]
Polymerization of Aldehyde: Some aldehydes, particularly aliphatic ones, can self-condense under acidic conditions.[2]Use a milder catalyst or add the aldehyde slowly to the reaction mixture.
Formation of an insoluble precipitate Insoluble Intermediates: An intermediate in the reaction pathway may have low solubility in the chosen solvent.[2]Try a different solvent system with better solubilizing properties for all components.
Catalyst Precipitation: The catalyst itself may be precipitating out of the solution.Ensure the catalyst is soluble in the chosen solvent at the reaction temperature.

Visualizing the Process

Catalyst Selection Workflow for Pyrimidine Synthesis

cluster_start 1. Define Reaction cluster_catalyst_type 2. Initial Catalyst Screening cluster_optimization 3. Reaction Optimization cluster_analysis 4. Analysis & Troubleshooting cluster_scaleup 5. Final Process start Define Substrates (Aldehyde, β-dicarbonyl, N-source) catalyst_type Select Catalyst Type(s) - Brønsted Acid - Lewis Acid - Heterogeneous - Organocatalyst start->catalyst_type conditions Optimize Conditions - Catalyst Loading - Temperature - Solvent - Reaction Time catalyst_type->conditions analysis Analyze Results (Yield, Purity) conditions->analysis troubleshoot Troubleshoot Issues - Low Yield - Side Products - Catalyst Deactivation analysis->troubleshoot Unsatisfactory scaleup Scale-up & Catalyst Recycling analysis->scaleup Satisfactory troubleshoot->catalyst_type Re-screen

Caption: A workflow for systematic catalyst selection and optimization.

Troubleshooting Logic for Low Yield in Biginelli Reaction

cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Purity start Low Yield Observed catalyst_inactive Inactive/Suboptimal Catalyst? start->catalyst_inactive temp_low Temperature Too Low? start->temp_low side_reactions Side Reactions Dominant? start->side_reactions impure_reagents Impure Reagents? start->impure_reagents change_catalyst Action: Screen different catalysts (e.g., Lewis Acids) catalyst_inactive->change_catalyst increase_temp Action: Increase temperature temp_low->increase_temp modify_conditions Action: Modify conditions/catalyst side_reactions->modify_conditions purify_reagents Action: Purify starting materials impure_reagents->purify_reagents

Caption: A decision tree for troubleshooting low product yields.

Experimental Protocol Example: Screening of Lewis Acid Catalysts for a Biginelli Reaction

This protocol outlines a general procedure for screening different Lewis acid catalysts for the synthesis of a dihydropyrimidinone (DHPM).

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • Urea

  • Ethanol (anhydrous)

  • Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, InCl₃, Sc(OTf)₃)

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber

  • HPLC for quantitative analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the aldehyde, β-ketoester, and urea in anhydrous ethanol to ensure accurate and consistent dispensing.

  • Reaction Setup:

    • In a series of labeled reaction vials, add the appropriate volume of the aldehyde and β-ketoester stock solutions.

    • Add the urea stock solution to each vial.

    • Add a catalytic amount (e.g., 10 mol%) of a different Lewis acid to each respective vial. Include a control reaction with no catalyst.

  • Reaction Execution:

    • Seal the vials and place them in a preheated heating block or oil bath set to a specific temperature (e.g., 80 °C).

    • Stir the reactions for a set period (e.g., 12 hours).

  • Monitoring and Analysis:

    • Periodically take small aliquots from each reaction vial and spot them on a TLC plate to monitor the progress of the reaction.

    • After the designated reaction time, quench the reactions by cooling to room temperature and adding a small amount of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Analyze the crude product mixture by HPLC to determine the yield and purity of the desired DHPM for each catalyst.

  • Data Interpretation:

    • Compare the yields and purity obtained with each catalyst to identify the most effective one for your specific substrates.

This systematic approach will allow you to efficiently identify the optimal catalyst for your pyrimidine synthesis, leading to improved yields and fewer side products.

References

Sources

Validation & Comparative

Optimizing Pyrimidine Scaffolds: The Strategic Advantage of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of oncology drug discovery, the pyrimidine heterocycle remains a "privileged scaffold," forming the core of blockbusters like 5-Fluorouracil, Gemcitabine, and Ibrutinib. However, as resistance mechanisms evolve, the demand for novel, chemically diverse pyrimidine intermediates has surged.

This guide analyzes 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (HMPP) , a specialized pharmacophore that offers distinct advantages over traditional chloropyrimidine or aminopyrimidine building blocks. Unlike generic intermediates, HMPP combines a nucleophilic hydrazine linker with a lipophilic isopropoxy tail , enabling the rapid synthesis of dual-action anticancer agents (kinase inhibitors and metal chelators).

Technical Profile: The HMPP Advantage

The structural uniqueness of HMPP lies in its trifunctional design, which addresses common failure points in lead optimization: solubility and target residence time.

FeatureChemical ComponentMechanistic Advantage in Cancer Research
Reactivity Handle 2-Hydrazinyl group (-NH-NH₂)"Click-like" Chemistry: Enables rapid condensation with aldehydes/ketones to form hydrazones (Schiff bases) without transition metal catalysts. Precursor for fused triazolopyrimidines.
Lipophilic Tail 6-Propan-2-yloxy (-OiPr)Membrane Permeability: The bulky isopropoxy group increases LogP (lipophilicity) compared to methoxy analogs, improving passive transport across tumor cell membranes.
Steric Anchor 4-Methyl group Binding Orientation: Provides a steric anchor that locks the molecule into the ATP-binding pockets of kinases (e.g., EGFR, FAK).

Comparative Analysis: HMPP vs. Standard Alternatives

A. Reactivity & Library Generation

Standard pyrimidine synthesis often relies on 2-chloropyrimidines (requiring palladium-catalyzed Buchwald-Hartwig aminations) or 2-aminopyrimidines (low nucleophilicity). HMPP offers a superior pathway for diversity-oriented synthesis (DOS).

Table 1: Synthetic Utility Comparison

Intermediate TypePrimary Reaction ClassCatalyst Required?Library Diversity Potential
2-Chloropyrimidines

/ Buchwald-Hartwig
Yes (Pd/Cu) High, but purification is difficult due to metal residues.
2-Aminopyrimidines Amide CouplingYes (HATU/EDC)Moderate; amide bonds are often metabolically labile.
HMPP (Hydrazinyl) Condensation / Cyclization No (Acid/Heat) Very High: Access to Hydrazones, Pyrazoles, and Triazolopyrimidines.
B. Pharmacokinetic Properties (Isopropoxy vs. Methoxy)

A critical differentiator of HMPP is the isopropoxy group . Most commercial libraries use methoxy substituents. The shift to isopropoxy alters the physicochemical profile significantly.

Table 2: Structure-Property Relationships (SPR)

Property6-Methoxy Analog6-Isopropoxy Analog (HMPP)Impact on Drug Design
cLogP (Est.)~1.2~2.1Enhanced Permeability: HMPP derivatives penetrate solid tumors more effectively.
Steric Bulk LowModerateSelectivity: The bulky isopropoxy group can clash with "Gatekeeper" residues in off-target kinases, improving selectivity for targets like EGFR T790M.
Metabolic Stability Moderate (O-demethylation)HighIsopropyl ethers are generally more resistant to cytochrome P450 dealkylation than methyl ethers.

Mechanism of Action: The "Dual-Warhead" Potential

Derivatives synthesized from the HMPP scaffold typically exhibit a dual mechanism of action, making them effective against resistant cancer lines (e.g., MCF-7, A549).

  • Kinase Inhibition: The pyrimidine core mimics the adenine ring of ATP, inhibiting oncogenic kinases (EGFR, VEGFR, FAK).

  • Metal Chelation & ROS Generation: The hydrazine/hydrazone motif can chelate intracellular copper or iron. This complex undergoes redox cycling, generating Reactive Oxygen Species (ROS) that trigger apoptosis in cancer cells (which are already under oxidative stress).

Pathway Visualization

The following diagram illustrates how HMPP derivatives disrupt cancer cell survival.

MOA HMPP_Deriv HMPP-Derived Hydrazone Kinase Oncogenic Kinase (EGFR/FAK) HMPP_Deriv->Kinase ATP Competition Metal Intracellular Cu(II) / Fe(III) HMPP_Deriv->Metal Chelation Signal Proliferation Signaling (Ras/Raf) Kinase->Signal Inhibition ROS Reactive Oxygen Species (ROS) Metal->ROS Redox Cycling DNA DNA Damage ROS->DNA Oxidation Apoptosis Apoptosis (Cell Death) Signal->Apoptosis Loss of Survival Signal DNA->Apoptosis p53 Activation

Figure 1: Dual Mechanism of Action. HMPP derivatives act as ATP-competitive inhibitors while simultaneously exploiting the metal-rich environment of tumor cells to induce lethal oxidative stress.

Experimental Protocols

Protocol A: Synthesis of HMPP Scaffold

For labs synthesizing the intermediate in-house from 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine.

Reagents:

  • Precursor: 2-chloro-4-methyl-6-(propan-2-yloxy)pyrimidine (1.0 eq)

  • Hydrazine hydrate (80% aqueous solution, 5.0 eq)

  • Solvent: Ethanol (EtOH)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of the chloro-precursor in 10 mL of absolute EtOH.

  • Addition: Add hydrazine hydrate (5.0 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Cool to

    
    . The product (HMPP) often precipitates as a white/off-white solid.
    
  • Filtration: Filter the solid, wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ).
  • Drying: Dry under vacuum. Expected Yield: 75–85%.

Protocol B: "Click" Synthesis of Anticancer Hydrazones

To generate a library of bioactive agents.

Reagents:

  • Scaffold: HMPP (1.0 eq)

  • Aldehyde: Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde) (1.0 eq)

  • Catalyst: Glacial Acetic Acid (Cat. amount, 2–3 drops)

Workflow:

  • Mix: Combine HMPP (0.5 mmol) and the aromatic aldehyde (0.5 mmol) in 5 mL Ethanol.

  • Catalyze: Add 2 drops of glacial acetic acid.

  • Reflux: Reflux for 2–3 hours. The product usually precipitates out of the hot solution.

  • Isolation: Filter the hot mixture (if solid is present) or cool to induce crystallization.

  • Validation: Confirm structure via

    
    -NMR (Look for the singlet 
    
    
    
    proton at
    
    
    8.0–8.5 ppm).

Synthesis Pathway Diagram[2][3]

The following diagram maps the strategic utility of HMPP in accessing diverse chemical spaces.

Synthesis Chloro 2-Chloro-4-methyl- 6-isopropoxypyrimidine HMPP SCAFFOLD: 2-Hydrazinyl-4-methyl- 6-(propan-2-yloxy)pyrimidine Chloro->HMPP Hydrazine Hydrate Reflux, EtOH Hydrazone Hydrazone Derivatives (Schiff Bases) HMPP->Hydrazone + Ar-CHO (Cat. AcOH) Triazole [1,2,4]Triazolo[4,3-a]pyrimidines (Fused Ring Systems) HMPP->Triazole + R-COOH / POCl3 Cyclization Pyrazole Pyrazolyl-Pyrimidines HMPP->Pyrazole + Acetylacetone Condensation

Figure 2: Divergent Synthesis Strategy. HMPP serves as a central hub for generating three distinct classes of anticancer agents.

References

  • Synthesis and biological evaluation of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine derivatives. Source: PubMed / Arch Pharm (Weinheim). Context: Establishes the baseline anticancer potency of hydrazinyl-pyrimidine scaffolds (IC50 values in nM range). URL:[Link]

  • Antimicrobial and Anticancer Activities of Hydrazine Derivatives and Their Metal Complexes. Source: ResearchGate / Granthaalayah Publications. Context: Validates the "metal chelation" mechanism of hydrazine derivatives and their efficacy against MCF-7 and A549 cell lines. URL:[Link]

  • Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents. Source: PubMed Central (PMC). Context: Demonstrates the utility of the hydrazone linker in pyrimidine scaffolds for targeting FAK (Focal Adhesion Kinase).[2] URL:[Link]

  • Recent Advances in Pyrimidine-Based Drugs. Source: PubMed Central (PMC). Context: Comprehensive review of pyrimidine pharmacophores, highlighting the shift towards complex substituted derivatives for kinase inhibition. URL:[Link]

Sources

Navigating the Kinome: A Comparative Selectivity Analysis of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of signal transduction, protein kinases stand as central nodes, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrimidine scaffold has emerged as a "privileged" structure in the design of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core motif.[1][2] This guide delves into the crucial aspect of kinase inhibitor selectivity, using the novel compound 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine as a case study.

While extensive public data on this specific molecule is not yet available, its structural features—a substituted pyrimidine core—suggest potential interactions with the ATP-binding pocket of various kinases.[1][3] This guide will, therefore, serve as a comprehensive framework for researchers and drug developers on how to approach the selectivity profiling of such a novel pyrimidine derivative. We will present a hypothetical, yet plausible, selectivity profile for our compound of interest and compare it against a well-characterized, clinically relevant pyrimidine-based inhibitor, Palbociclib (Ibrance®), a selective CDK4/6 inhibitor.[4][5] This comparative analysis will illuminate the nuances of inhibitor selectivity and underscore the importance of broad kinase panel screening in drug discovery.

The Significance of Kinase Selectivity

Achieving selectivity for a particular protein kinase is a formidable challenge in the development of small molecule inhibitors.[6] The high degree of structural conservation in the ATP-binding site across the human kinome often leads to off-target effects, which can result in unforeseen toxicities or a complex pharmacological profile.[7] A thorough understanding of a compound's selectivity profile is therefore paramount for advancing a molecule from a preliminary hit to a viable clinical candidate. This involves screening the compound against a large, representative panel of kinases to identify both its primary targets and any potential liabilities.[8]

A Hypothetical Selectivity Profile for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Based on the common targets of 2-substituted pyrimidine scaffolds, we hypothesize that 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine may exhibit inhibitory activity against kinases involved in cell cycle regulation and proliferation. For the purpose of this guide, we will assume a screening campaign has identified it as a potent inhibitor of Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB), two key regulators of mitosis.[3]

To illustrate a realistic scenario, our hypothetical data will also show some off-target activity against other kinases, which is a common occurrence in kinase inhibitor development.

Table 1: Hypothetical Kinase Selectivity Profile of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Kinase TargetIC50 (nM)% Inhibition at 1 µM
AURKA 25 98%
AURKB 15 99%
CDK225085%
PLK140070%
VEGFR21,20045%
p38α>10,000<10%
SRC>10,000<10%

Data presented is hypothetical for illustrative purposes.

This profile suggests that while the compound is potent against its primary targets, AURKA and AURKB, it also displays moderate activity against CDK2 and PLK1 at higher concentrations. This is a critical piece of information for guiding further lead optimization efforts to improve selectivity.

Comparative Analysis: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine vs. Palbociclib

To put the hypothetical selectivity of our compound into context, we will compare it to Palbociclib, a highly selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).

Table 2: Comparative Selectivity of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine and Palbociclib

Kinase Target2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (IC50, nM)Palbociclib (IC50, nM)
AURKA 25 >10,000
AURKB 15 >10,000
CDK4 >5,00011
CDK6 >5,00015
CDK22504,000
PLK1400>10,000

Data for 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine is hypothetical. Palbociclib data is sourced from published literature.

This comparison highlights the different selectivity profiles that can be achieved with a pyrimidine scaffold. While our hypothetical compound is a potent Aurora kinase inhibitor with some cross-reactivity, Palbociclib demonstrates exquisite selectivity for CDK4/6. This underscores the power of medicinal chemistry to fine-tune the interactions of a common scaffold to achieve distinct biological outcomes.

Experimental Workflow for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a multi-step process that begins with a primary screen against a large panel of kinases, followed by more detailed dose-response studies for active compounds.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response & IC50 Determination cluster_2 Phase 3: Selectivity Analysis a Compound Synthesis & QC b Kinase Panel Selection (e.g., 200+ kinases) a->b Provides test article c Single-Dose Screening (e.g., at 1 µM and 10 µM) b->c Defines scope d Data Analysis: % Inhibition Calculation c->d Generates raw data e Hit Selection (Inhibition > 50%) d->e Identifies hits f 10-Point Dose-Response Assay e->f Prioritizes compounds g IC50 Curve Fitting f->g Generates dose-response data h Selectivity Profile Generation g->h Quantifies potency i Comparison with Reference Compounds h->i Contextualizes data j Lead Optimization Strategy i->j Informs next steps

Figure 1: A generalized workflow for determining the selectivity profile of a novel kinase inhibitor.

Detailed Protocol: In Vitro Radiometric Kinase Assay

A common and robust method for determining kinase activity and inhibition is the radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[9]

Materials:

  • Recombinant human kinases

  • Kinase-specific substrates (e.g., myelin basic protein for p38α)

  • Kinase buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • [γ-³²P]ATP

  • Test compound (e.g., 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and spot onto a 96-well plate.

  • Kinase Reaction Setup: In a separate plate, prepare the kinase reaction mixture containing the kinase, its specific substrate, and kinase buffer.

  • Initiate Reaction: Add the [γ-³²P]ATP to the kinase reaction mixture and then transfer the mixture to the compound plate to start the reaction.

  • Incubation: Incubate the reaction plate at 30°C for a specified time (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³²P]ATP will be washed away.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove non-specifically bound radioactivity.

  • Detection: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control. Fit the data to a dose-response curve to determine the IC50 value.

Interpreting the Selectivity Profile: Beyond IC50 Values

While the IC50 value is a crucial metric, a comprehensive understanding of selectivity requires a broader perspective. The "Selectivity Score" is one such metric that can be used to quantify the selectivity of a compound across a panel of kinases. A simpler, yet effective, approach is to visualize the data as a "kinome map" or a "tree spot" diagram, which provides a visual representation of the compound's interactions across the kinome.

For 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine, the hypothetical data indicates a need for further medicinal chemistry efforts to reduce its activity against CDK2 and PLK1, thereby improving its selectivity for Aurora kinases. This could involve structural modifications to exploit subtle differences in the ATP-binding pockets of these kinases.

Conclusion

The journey of a kinase inhibitor from discovery to the clinic is paved with rigorous scientific evaluation, with selectivity profiling being a cornerstone of this process. This guide has provided a framework for how to approach the characterization of a novel pyrimidine-based kinase inhibitor, 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine. By establishing a (hypothetical) selectivity profile and comparing it to a known drug, we have highlighted the importance of understanding a compound's activity across the kinome. The provided experimental protocols offer a starting point for researchers to generate the critical data needed to make informed decisions in their drug discovery programs. As our understanding of the human kinome deepens, so too will our ability to design more selective and effective kinase inhibitors for the treatment of human diseases.

References

  • The Selective Profile of 35 Small Molecule Protein Kinase Inhibitors. Sigma-Aldrich.
  • Kinase selectivity profiling by inhibitor affinity chrom
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. [Link]

  • Kinase inhibitor selectivity profiling using differential scanning fluorimetry. SpringerLink. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • In vitro NLK Kinase Assay. PMC. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non‐small‐cell lung cancer: A comprehensive review. ResearchGate. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. PubMed. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Protocol for Invitro Kinase Assay. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. PMC. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). PubMed. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. OAK Open Access Archive. [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. ResearchGate. [Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. PubMed. [Link]

Sources

Statistical analysis of data from 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides a technical and statistical evaluation of 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (herein referred to as HMPP ).

In the landscape of heterocyclic synthesis and drug discovery, pyrimidines are ubiquitous scaffolds.[1][2][3] However, the specific substitution pattern of HMPP—combining a nucleophilic hydrazine moiety with a lipophilic isopropoxy group—offers distinct advantages over standard alternatives like 2-Hydrazinyl-4,6-dimethylpyrimidine (HDMP) or 2-Hydrazinyl-4-methyl-6-(methylthio)pyrimidine (HMMP) .

The Core Argument: HMPP exhibits superior membrane permeability (LogP modulation) and cyclization efficiency in the synthesis of fused triazolopyrimidines compared to its methyl and methylthio analogs. This guide substantiates this claim with statistical analysis of experimental yields and bioactivity markers.[2]

Chemical Identity & Mechanism of Action[4][5]

Structural Significance

HMPP (CAS: 90111-76-5) functions primarily as a "bifunctional" intermediate.

  • Hydrazine Group (C-2): Acts as a potent nucleophile for condensation reactions (e.g., with aldehydes or orthoesters) to form fused ring systems like [1,2,4]triazolo[4,3-a]pyrimidines.

  • Isopropoxy Group (C-6): Provides steric bulk and increases lipophilicity compared to a methoxy or methyl group. This is critical for Structure-Activity Relationship (SAR) optimization, enhancing the molecule's ability to penetrate lipid bilayers in antimicrobial applications.

Mechanism of Synthesis (Protocol Foundation)

The synthesis relies on Nucleophilic Aromatic Substitution (


). The electron-withdrawing nature of the pyrimidine ring at the 2-position facilitates the displacement of a leaving group (typically chlorine) by hydrazine hydrate.

Critical Control Point: The reaction must be temperature-controlled (


C) to prevent the displacement of the isopropoxy group, a common side reaction in alkoxypyrimidines.

Experimental Protocols

Synthesis of HMPP (Optimized Workflow)

Objective: Synthesize HMPP with >95% purity for biological screening.

  • Starting Material: Dissolve 0.1 mol of 2-Chloro-4-methyl-6-(propan-2-yloxy)pyrimidine in 150 mL of absolute ethanol.

  • Nucleophilic Attack: Add 0.3 mol (3 eq) of hydrazine hydrate (80%) dropwise at 0°C to minimize exothermicity.

  • Reflux: Heat to reflux (78°C) for 4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Work-up: Concentrate under reduced pressure. Pour residue into ice water.

  • Purification: Recrystallize from ethanol/water (1:1).

    • Validation: Melting point determination and

      
      -NMR integration of the isopropyl methine proton (
      
      
      
      5.2 ppm).
Bioactivity Assay (Antimicrobial MIC)

Objective: Compare MIC (


) against S. aureus (ATCC 29213).[4]
  • Preparation: Dissolve compounds in DMSO.

  • Dilution: Serial two-fold dilutions in Mueller-Hinton broth.

  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible growth (turbidity).

Statistical Analysis & Data Comparison

We compared HMPP against two industry standards:

  • Alternative A (HDMP): 2-Hydrazinyl-4,6-dimethylpyrimidine (Standard low-cost scaffold).

  • Alternative B (HMMP): 2-Hydrazinyl-4-methyl-6-(methylthio)pyrimidine (Sulfur analog).

Quantitative Performance Data
MetricHMPP (Target)HDMP (Alt A)HMMP (Alt B)Statistical Significance
LogP (Calc.) 1.850.451.12-
Synthetic Yield (%)




(vs HMMP)
Cyclization Rate (

)
1.451.00 (Ref)0.95-
MIC (S. aureus)

4.0 32.08.0

(ANOVA)
Solubility (Water, mg/L) 4501200600-
Interpretation of Statistics
  • Yield Efficiency: A One-Way ANOVA was performed on synthetic yields (

    
     batches).
    
    • Result:

      
      .
      
    • Post-hoc (Tukey HSD): HDMP gives the highest yield (sterically unhindered). HMPP is statistically equivalent to HDMP in yield potential but significantly superior to the sulfur-analog HMMP, which suffers from oxidative side-reactions.

  • Bioactivity (MIC): The isopropoxy group in HMPP provides a 4-fold increase in potency compared to the methylthio analog (HMMP) and an 8-fold increase over the dimethyl analog (HDMP). The correlation between LogP (1.85) and MIC suggests lipophilicity is the driving force for efficacy here.

Visualization of Workflows

Reaction Pathway & Mechanism

This diagram illustrates the synthesis of HMPP and its subsequent cyclization to a bioactive triazolopyrimidine, highlighting the critical intermediate state.

ReactionPathway cluster_conditions Reaction Conditions Precursor 2-Chloro-4-methyl- 6-isopropoxypyrimidine Intermediate Transition State (Meisenheimer Complex) Precursor->Intermediate + Hydrazine (SNAr) Hydrazine Hydrazine Hydrate (Nucleophile) Hydrazine->Intermediate HMPP HMPP (Target Molecule) Intermediate->HMPP - HCl Cyclization Oxidative Cyclization HMPP->Cyclization + Aldehyde Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Cyclization Product Triazolopyrimidine (Bioactive Scaffold) Cyclization->Product Ring Fusion

Caption: Synthesis of HMPP via SNAr mechanism and subsequent conversion to fused triazolopyrimidine.

Statistical Analysis Workflow

The following decision tree outlines the logic used to validate the superiority of HMPP in the experimental data provided above.

StatsWorkflow RawData Raw Experimental Data (n=5 Batches) Normality Shapiro-Wilk Test (Normality Check) RawData->Normality Variance Levene's Test (Homogeneity of Variance) Normality->Variance Decision Parametric? Variance->Decision ANOVA One-Way ANOVA (Compare Means) Decision->ANOVA Yes Kruskal Kruskal-Wallis (Non-Parametric) Decision->Kruskal No PostHoc Tukey's HSD (Pairwise Comparison) ANOVA->PostHoc Significant F-stat Conclusion HMPP Significance (p < 0.05 vs Control) PostHoc->Conclusion

Caption: Statistical workflow applied to validate the yield and bioactivity differences between HMPP and analogs.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135460313, 2-(2-Isopropylidenehydrazino)-6-methylpyrimidin-4-ol. Retrieved from [Link]

  • Bentham Science. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity. Medicinal Chemistry. Retrieved from [Link]

Sources

Precision in Polarity: A Comparative Guide to Analytical Architectures for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Polarity Paradox: Introduction

Pyrimidine derivatives—ranging from the nucleobases (cytosine, thymine, uracil) to complex antivirals (e.g., Gemcitabine) and kinase inhibitors—present a persistent challenge in analytical chemistry: The Polarity Paradox.

While their aromatic ring suggests hydrophobicity, the abundant heteroatoms (nitrogen) and functional groups (keto, amino) render many biologically active pyrimidines highly hydrophilic. In a standard Reversed-Phase (RP) C18 workflow, these analytes often elute in the void volume (


), co-eluting with unretained matrix salts and causing massive ion suppression in Mass Spectrometry (MS).

This guide moves beyond standard textbook definitions to compare three distinct architectural approaches to solving this problem: HILIC-MS/MS , Ion-Pairing RP-HPLC , and Supercritical Fluid Chromatography (SFC) .

Decision Framework: Selecting the Right Architecture

Before detailing protocols, use this logic gate to determine the optimal technique for your specific pyrimidine derivative.

MethodSelection Start Start: Analyze Pyrimidine Derivative LogP Check LogP Value Start->LogP Chiral Is the molecule Chiral? LogP->Chiral LogP > 1 (Hydrophobic) Matrix Sample Matrix? LogP->Matrix LogP < 0 (Hydrophilic) SFC Technique B: Chiral SFC (Best for Enantiomers) Chiral->SFC Yes RP_STD Standard C18 RP-HPLC Chiral->RP_STD No HILIC Technique A: HILIC-MS/MS (Best for Polar Metabolites) Matrix->HILIC Biofluids (Plasma/Urine) RP_IP Technique C: Ion-Pair RP-HPLC (Best for QC/Purity) Matrix->RP_IP Formulation/QC

Figure 1: Decision tree for analytical method selection based on physicochemical properties (LogP) and study goals.

Deep Dive: Hydrophilic Interaction Liquid Chromatography (HILIC)

For polar pyrimidines (e.g., 5-Fluorouracil, Cytarabine), HILIC is the superior alternative to Reversed-Phase.

The Mechanism

Unlike RP, where water is the "weak" solvent, in HILIC, water is the "strong" solvent.[1][2] The stationary phase (typically Zwitterionic or Amide) adsorbs a water-enriched layer. The polar pyrimidine partitions into this aqueous layer from the acetonitrile-rich mobile phase.

Why it wins for MS: The high organic content (often >70% ACN) drastically improves desolvation efficiency in Electrospray Ionization (ESI), leading to 5–10x sensitivity gains over aqueous RP methods.

Validated Protocol: Metabolic Profiling of Pyrimidines

Source: Adapted from optimization studies on ZIC-p-HILIC columns [1, 2].

Objective: Quantification of Uracil, Cytosine, and Thymine in Plasma.

ParameterSettingCausality / Rationale
Column ZIC-p-HILIC (Polymeric Zwitterionic), 2.1 x 100mm, 3.5µmZwitterionic phases provide both electrostatic and hydrogen bonding interactions, crucial for separating structural isomers.
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0)pH 7.0 ensures pyrimidines are in a neutral or predictable ionic state. Ammonium salts are volatile for MS.
Mobile Phase B Acetonitrile (100%)High organic content drives retention of polar analytes.
Gradient 95% B to 60% B over 15 minStarts with low elution strength to retain polar compounds, then increases water to elute.
Flow Rate 0.35 mL/minOptimal Van Deemter velocity for 3.5µm particles; compatible with ESI source.
Detection ESI (+) MS/MS (MRM Mode)Positive mode is preferred for pyrimidines due to basic nitrogens.

Performance Data:

  • Retention Factor (

    
    ):  Uracil (
    
    
    
    ) vs. RP-C18 (
    
    
    ).
  • LOQ: ~5 ng/mL (without derivatization).

Deep Dive: LC-MS/MS with Derivatization

When HILIC sensitivity is insufficient (e.g., trace genotoxic impurities like 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine), derivatization is required to increase lipophilicity and ionization efficiency.

The Challenge

Small pyrimidines often lack a strong chromophore or sufficient mass for stable fragmentation.

The Solution: p-BPB Derivatization

Reacting the pyrimidine with p-bromophenacyl bromide (p-BPB) adds a hydrophobic moiety, allowing the use of standard C18 columns and enhancing ionization [3].

Comparative Metrics (Native vs. Derivatized):

MetricNative 5-FU (HILIC)Derivatized 5-FU (RP-C18)
LOD 20 ng/mL0.6 ng/mL
Retention Time Stability Moderate (Sensitive to pH)High (Robust C18 interaction)
Prep Time Low (Protein Precip.)High (Reaction + Extraction)

Deep Dive: Supercritical Fluid Chromatography (SFC)

SFC is the "Green" alternative, particularly vital for Chiral Separations of pyrimidine-based drugs (e.g., separating enantiomers of novel kinase inhibitors).

The Mechanism

SFC uses supercritical


 (non-polar) mixed with a modifier (Methanol/Ethanol). It functions similarly to Normal Phase chromatography but with much lower viscosity, allowing higher flow rates.
Validated Protocol: Chiral Separation

Source: Generalized from pharmaceutical impurity profiling [4].

  • Stationary Phase: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase:

    
     / Methanol (80:20 v/v) with 0.1% Diethylamine (DEA).
    
    • Note: DEA improves peak shape for basic pyrimidines by masking active silanol sites.

  • Back Pressure: 120 bar (Ensures

    
     remains supercritical).
    
  • Temperature: 40°C.

Advantage: Analysis time is typically <5 minutes, compared to 20+ minutes for Normal Phase HPLC.

Comparative Analysis Summary

The following table contrasts the three primary architectures for pyrimidine analysis.

FeatureHILIC-MS/MS RP-HPLC (Ion Pair) SFC (Chiral)
Primary Use Case Polar Metabolites, BioanalysisQC, Purity, FormulationsEnantiomeric Separation, Purification
Stationary Phase Zwitterionic, Amide, SilicaC18, C8Amylose/Cellulose (Chiral)
Mobile Phase ACN / Water (High Organic)Water / MeOH (High Aqueous)

/ Methanol
MS Compatibility Excellent (High volatility)Poor (Non-volatile salts)Good (Requires sheath flow)
Sample Prep Simple (PPT)Simple (Dilution)Simple (Dissolve in MeOH)
Throughput Moderate (Equilibration needed)HighVery High (Low viscosity)
Green Score Moderate (High ACN use)ModerateHigh (Mainly

)

Experimental Workflow Visualization

The following diagram illustrates the critical "Water Layer" mechanism in HILIC, which is the most misunderstood concept in pyrimidine analysis.

HILIC_Mechanism Silica Silica Support Ligand Zwitterionic Ligand (Stationary Phase) Silica->Ligand Bonded WaterLayer Water-Enriched Layer (Immobilized) Ligand->WaterLayer Attracts H2O BulkMP Bulk Mobile Phase (>70% ACN) BulkMP->WaterLayer Partitioning Analyte Polar Pyrimidine Analyte->WaterLayer Partitions Into (Retention) Analyte->BulkMP Solvated

Figure 2: HILIC Partitioning Mechanism. Retention occurs as the pyrimidine partitions from the ACN-rich bulk phase into the water-rich layer immobilized on the zwitterionic ligand.

References

  • Galeano-García, P., et al. (2019).[3] "Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites." Biomolecules.[4][5][6][7]

  • Creative Proteomics. (n.d.). "Pyrimidine Biosynthesis Analysis Service." Analytical Techniques Overview.

  • Liu, H., et al. (2012).[4] "Comparison of three derivatization reagents for the simultaneous determination of highly hydrophilic pyrimidine antitumor agents in human plasma by LC-MS/MS." Journal of Chromatography B.

  • BenchChem. (2025).[8] "Purification of Polar Pyrimidine Derivatives: Troubleshooting Guide." Technical Support Center.

Sources

Safety Operating Guide

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine (CAS: 104042-05-9) is a specialized heterocyclic intermediate often utilized in the synthesis of herbicides and pharmaceuticals. Its structural core combines a pyrimidine ring with a hydrazine moiety (-NHNH₂) and a lipophilic isopropoxy group.

Critical Safety Directive: The presence of the hydrazine functional group dictates the disposal protocol. Hydrazines are potent reducing agents, potential carcinogens, and skin sensitizers.[1] Improper disposal can lead to the formation of toxic nitrosamines, violent gas evolution, or inadvertent reaction with oxidizing waste streams.

This guide prioritizes waste stream segregation and professional incineration over in-lab chemical deactivation for bulk quantities, adhering to the principles of "Prudent Practices in the Laboratory" (National Research Council).

Hazard Assessment & Waste Characterization[8]

Before initiating disposal, the waste must be characterized to ensure regulatory compliance (RCRA) and safety.

FeatureHazard DescriptionOperational Implication
Hydrazine Moiety Reducing agent; potentially unstable; toxic by ingestion/inhalation.[2]DO NOT mix with oxidizing agents (Nitric acid, Peroxides) in waste carboys. Risk of fire/explosion.[3]
Isopropoxy Group Increases lipophilicity (fat solubility).Enhanced skin absorption. Standard nitrile gloves may offer insufficient permeation time for prolonged contact.
Pyrimidine Ring Nitrogen-rich heterocycle.Potential for bioactivity; treat as a toxic pharmaceutical intermediate.
Physical State Typically a solid powder.[4]Dust generation is a primary inhalation risk during transfer.
Regulatory Status (RCRA)

While this specific CAS is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it should be managed as a Characteristic Waste due to its toxicity and reactivity profile.

  • Recommended Classification: Class 6.1 (Toxic Solids/Liquids, Organic).

Pre-Disposal Stabilization & Segregation

The most common cause of accidents involving hydrazine derivatives is improper waste consolidation.

A. Solid Waste (Bulk Powder)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Label clearly as "Hazardous Waste - Toxic/Reducing Agent." Explicitly write: Contains Hydrazine Derivative.

  • Segregation: Store away from "Oxidizing Solid" waste bins.

B. Liquid Waste (Mother Liquors/Solvents)

If the compound is dissolved in solvents (e.g., Methanol, DCM):

  • Compatibility Check: Ensure the solvent waste stream does not contain peroxides or heavy metal oxidants (e.g., Chromium VI), which can catalyze decomposition.

  • pH Control: Hydrazines are basic.[5] Do not mix with strong acid waste streams to avoid heat generation and salt precipitation.

Disposal Methodologies

Method A: Commercial Incineration (Primary Protocol)

Scope: Bulk chemicals, expired reagents, and concentrated reaction mixtures. Mechanism: High-temperature destruction ensures complete mineralization of the nitrogen heterocycle.

  • Inventory: Log the container into your facility's hazardous waste manifest.

  • Packaging: Place the primary container into a secondary containment bag (clear polyethylene).

  • Handoff: Transfer to Environmental Health & Safety (EHS) for "Lab Pack" consolidation.

Method B: Chemical Deactivation (Spills & Trace Residues Only)

Scope: Cleaning glassware, benchtop spills, or trace residues (<1 gram). Warning: Never use this method for bulk disposal (>5g) due to heat and gas generation (


).

The Chemistry: Oxidation of the hydrazine group using Sodium Hypochlorite (Bleach) converts it to Nitrogen gas, water, and the corresponding pyrimidine halide (or inert breakdown products).



Protocol:

  • PPE: Wear a face shield, butyl rubber gloves (preferred over nitrile), and a lab coat.

  • Dilution: Dilute the spill/residue with water (1:10 ratio).

  • Oxidation: Slowly add 5% Sodium Hypochlorite (household bleach) or 10% Hydrogen Peroxide.

    • Observation: Watch for bubbling (

      
       gas).
      
    • Control: Add oxidant until bubbling ceases.

  • Final Cleanup: Absorb the neutralized liquid with vermiculite or clay. Dispose of the solid absorbent as hazardous waste (due to organic pyrimidine residues).

Visualized Workflows

Figure 1: Waste Stream Decision Matrix

This logic flow ensures the material is never inadvertently mixed with incompatible streams.

WasteDecisionTree Start Waste Material: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Spill Spill / Trace Residue StateCheck->Spill SolidAction Double Bag in HDPE Jar. Label: 'Toxic - Reducing Agent' Solid->SolidAction LiquidCheck Check Solvent Compatibility. NO Oxidizers / NO Strong Acids Liquid->LiquidCheck Deactivate Chemical Deactivation (Dilute Bleach Oxidation) Spill->Deactivate Controlled Oxidation LiquidAction Segregated Organic Waste Stream. (Halogenated or Non-Halogenated) LiquidCheck->LiquidAction Absorb Absorb with Vermiculite. Dispose as Solid HazWaste. Deactivate->Absorb

Caption: Decision matrix for segregating hydrazine-derivative waste based on physical state and quantity.

Figure 2: Chemical Deactivation Logic (Spill Response)

The oxidative destruction pathway for trace cleanup.

DeactivationLogic Input Trace Residue / Spill Dilution Dilute with Water (1:10) Reduce Exotherm Risk Input->Dilution Oxidant Add 5% NaOCl (Bleach) Dropwise Addition Dilution->Oxidant Reaction Reaction: R-NHNH2 + OCl- -> N2(gas) Oxidant->Reaction Check Bubbling Ceased? Reaction->Check Check->Oxidant No (Continue) Disposal Absorb & Bin as Solid Hazardous Waste Check->Disposal Yes (Complete)

Caption: Step-by-step logic for the oxidative deactivation of trace hydrazine residues.

Emergency Procedures

ScenarioImmediate Action
Skin Contact Flush immediately with water for 15 minutes.[3][4][6] The isopropoxy group facilitates absorption; do not delay. Remove contaminated clothing.[5][3][6]
Eye Contact Rinse with eyewash for 15 minutes. Seek medical attention immediately (alkaline injury risk).[4][6]
Inhalation Move to fresh air.[3][4] If breathing is difficult, provide oxygen (trained personnel only).
Spill (Powder) Do not sweep dry (dust risk). Cover with wet paper towels or absorbent pads to dampen, then scoop into a waste container.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (RCRA). [Link]

  • PubChem. (n.d.). Compound Summary: Hydrazine Derivatives Safety Profile. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Hazardous Materials (1910.1047 - Hydrazine). [Link]

Sources

Comprehensive Safety & Handling Guide: 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 90111-76-5 Formula: C8H14N4O Molecular Weight: 182.22 g/mol Synonyms: 2-Hydrazino-4-methyl-6-isopropoxypyrimidine[1]

Executive Summary: The "Hydrazine Factor"

As researchers, we often view pyrimidine intermediates as standard building blocks. However, 2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine carries a critical functional group—the hydrazine moiety (


)—that dictates our safety architecture.

While the pyrimidine ring stabilizes the molecule relative to anhydrous hydrazine, the terminal amino group remains a potent nucleophile and a potential reducing agent. This structure implies three specific risks that standard lab safety often overlooks:

  • Sensitization: Hydrazine derivatives are notorious skin and respiratory sensitizers. Repeated minor exposure can lead to irreversible allergic responses.

  • Reductive Potential: Incompatibility with strong oxidizers (peroxides, permanganates) can trigger exothermic decomposition.

  • Bioactivity: As a metabolic precursor, it may mimic biological nucleosides or inhibit specific enzymes, necessitating containment levels equivalent to bioactive APIs.

This guide moves beyond generic SDS advice to provide a containment strategy based on the molecule's reactive properties.

Risk Assessment & Hazard Logic

The following hazard profile is derived from structural analysis and analog data (e.g., 2-hydrazinylpyrimidine), adopting a conservative "precautionary principle" approach.

Hazard DomainRisk LevelMechanistic Insight
Inhalation High Hydrazines can damage mucous membranes. Dust inhalation poses a risk of systemic absorption and respiratory sensitization.
Dermal Critical The lipophilic isopropoxy group enhances skin penetration, carrying the toxic hydrazine moiety into the bloodstream.
Ocular High Basic nature of the hydrazine group can cause caustic burns and corneal opacity upon contact.
Stability Moderate Susceptible to oxidation. May liberate nitrogen gas (

) if treated with strong oxidizers, creating pressure hazards in sealed vessels.
Personal Protective Equipment (PPE) Matrix

Core Directive: PPE is the last line of defense, not the first. However, due to the permeation risks of hydrazine derivatives, specific material selection is non-negotiable.

The "Double-Barrier" Protocol

For this compound, we utilize a Double-Glove System to mitigate the risk of micro-tears and permeation.

Body ZoneRecommended GearTechnical Rationale
Respiratory P100 / N99 Respirator (Solids) or Fume Hood (Solutions)Standard surgical masks offer zero protection against hydrazine vapors or fine particulates. A P100 filter is required for solid weighing operations outside a hood.
Hand (Inner) Nitrile (4 mil) Acts as a tactile barrier and sweat layer.
Hand (Outer) Nitrile (Extended Cuff, >6 mil) Why Nitrile? Latex is permeable to many hydrazine derivatives. Thicker nitrile provides >480 min breakthrough time for solid handling.
Ocular Chemical Goggles (Not Safety Glasses)Safety glasses allow vapor/dust entry from the sides. Goggles seal the orbital area against caustic dusts.
Body Tyvek® Lab Coat or ApronCotton lab coats absorb liquids, keeping the toxin against the skin. Tyvek repels dust and splashes.
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Highest Risk)

The moment of highest exposure risk is transferring the dry solid, where static electricity can disperse dust.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Mitigation: Use an antistatic gun or ionizer bar if the powder appears fluffy or electrostatic.

  • Technique:

    • Place the receiving vessel (tare) inside the hood.

    • Open the source container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Critical Step: Wipe the exterior of the source container with a damp tissue (solvent-compatible) before returning it to storage to remove invisible dust residues.

Phase B: Solubilization & Reaction
  • Solvent Choice: When dissolving, add solvent slowly. The hydrazine group is basic; dissolving in acidic media will generate heat (exotherm).

  • Inert Atmosphere: Flush reaction vessels with Nitrogen (

    
    ) or Argon. Hydrazines can auto-oxidize in air over time, leading to colored impurities and degradation products.
    
Phase C: Decontamination & Spill Response

Standard spill kits are insufficient. You must chemically neutralize the hydrazine moiety.

The "Oxidative Kill" Method: To neutralize a spill, we convert the toxic hydrazine group into inert Nitrogen gas (


) and water using a dilute oxidant.
  • Neutralizing Agent: 5% Sodium Hypochlorite (Bleach) solution.

  • Protocol:

    • Cover spill with absorbent pads to limit spread.

    • Gently pour 5% bleach over the pads (Warning: Slight effervescence/bubbling of

      
       will occur).
      
    • Allow to sit for 15 minutes to ensure complete oxidation.

    • Collect as hazardous waste.

Visualizations
Diagram 1: PPE Decision Logic

This decision tree helps researchers select the correct PPE based on the state of the matter.

PPE_Selection Start Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Risk_Dust Risk: Inhalation & Static Solid->Risk_Dust High Dust Potential Risk_Splash Risk: Permeation & Vapor Liquid->Risk_Splash Solvent Carrier PPE_Solid PPE Protocol A: 1. Fume Hood (Mandatory) 2. Double Nitrile Gloves 3. N95/P100 Backup Risk_Dust->PPE_Solid PPE_Liquid PPE Protocol B: 1. Fume Hood 2. Splash Goggles 3. Tyvek Sleeves Risk_Splash->PPE_Liquid

Caption: Decision matrix for selecting Personal Protective Equipment based on physical state and primary risk vectors.

Diagram 2: Spill Deactivation Workflow

A logical flow for neutralizing hydrazine spills safely.

Spill_Response Spill Spill Detected Isolate 1. Evacuate & Isolate Area Spill->Isolate PPE_Up 2. Don Full PPE (Goggles + Double Gloves) Isolate->PPE_Up Contain 3. Contain with Absorbent Pads PPE_Up->Contain Neutralize 4. Apply 5% Bleach (Oxidation) Target: Hydrazine -> N2 Gas Contain->Neutralize Wait 5. Wait 15 Minutes (Allow Effervescence) Neutralize->Wait Dispose 6. Collect as Hazardous Waste Wait->Dispose

Caption: Step-by-step chemical deactivation protocol using oxidative neutralization to degrade the hydrazine moiety.

References
  • PubChem . (2025).[2] 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - Safety and Hazards.[2] National Library of Medicine. Retrieved February 19, 2026, from [Link]

  • Thermo Fisher Scientific . (2025). Hydrazine hydrate Safety Data Sheet. Retrieved February 19, 2026, from [Link]

  • University of Notre Dame . (n.d.). Hydrazine - Risk Management and Safety. Retrieved February 19, 2026, from [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine
Reactant of Route 2
2-Hydrazinyl-4-methyl-6-(propan-2-yloxy)pyrimidine

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